Product packaging for 3-methyl-1H-indazol-5-ol(Cat. No.:CAS No. 904086-08-4)

3-methyl-1H-indazol-5-ol

Cat. No.: B3165865
CAS No.: 904086-08-4
M. Wt: 148.16 g/mol
InChI Key: KFJXASDLOGNCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-methyl-1H-indazol-5-ol is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 148.063662883 g/mol and the complexity rating of the compound is 151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B3165865 3-methyl-1H-indazol-5-ol CAS No. 904086-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2H-indazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-7-4-6(11)2-3-8(7)10-9-5/h2-4,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJXASDLOGNCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670312
Record name 3-Methyl-2H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904086-08-4
Record name 3-Methyl-2H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Privileged Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-methyl-1H-indazol-5-ol: Properties, Synthesis, and Applications

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to purines, particularly adenine, allows it to function as an effective hinge-binder in the ATP-binding pockets of numerous protein kinases.[1] This mimicry has led to the development of a multitude of indazole-containing therapeutics with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2][3][4]

This guide focuses on a specific, valuable derivative: This compound . The strategic placement of a methyl group at the 3-position and a hydroxyl group at the 5-position provides a unique combination of electronic properties and functional handles for further chemical modification. For researchers and drug development professionals, a deep understanding of this molecule's chemical properties, synthesis, and analytical characterization is paramount for leveraging its full potential in designing next-generation therapeutics. This document serves as a comprehensive technical resource, synthesizing core chemical data with practical, field-proven insights.

Physicochemical and Structural Properties

This compound is a structurally precise molecule whose properties are dictated by the interplay of its aromatic system and key functional groups.

Core Data Summary

A summary of the primary physicochemical properties for this compound is presented below for quick reference.

PropertyValueSource
CAS Number 904086-08-4[5]
Molecular Formula C₈H₈N₂O[5]
Molecular Weight 148.16 g/mol [5]
Boiling Point 366.002°C at 760 mmHg (Predicted)[5]
Appearance Expected to be a solid[6][7]
Storage Store in a dry, sealed container[5]
Tautomerism and Structural Features

Like many N-unsubstituted indazoles, this compound can exist in different tautomeric forms. The 1H-tautomer, where the hydrogen is attached to the N1 position of the pyrazole ring, is generally considered the most thermodynamically stable and is the predominant form under standard conditions.[1][4] The molecule's reactivity and biological interactions are largely governed by this stable conformation.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Proposed Synthetic Pathway: Demethylation

A common and efficient method for preparing phenolic indazoles is the demethylation of their corresponding methoxy-substituted precursors. This transformation is typically achieved using a strong Lewis acid, such as boron tribromide (BBr₃), in an inert solvent.[8]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1H-Indazol-5-ol (Adapted)

The following protocol is adapted from the established synthesis of the parent 1H-indazol-5-ol and is directly applicable to the synthesis of the 3-methyl derivative from its methoxy precursor.[8]

Materials:

  • 3-methyl-5-methoxy-1H-indazole

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the starting material, 3-methyl-5-methoxy-1H-indazole, in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of boron tribromide in dichloromethane dropwise to the cooled solution. Maintain the temperature at 0°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into an ice-water bath to quench the excess BBr₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography to yield the final product, this compound.

Chemical Reactivity

The reactivity of this compound is characterized by its three primary functional regions:

  • The Phenolic Hydroxyl Group (-OH): This group is acidic and can be readily deprotonated. It serves as a nucleophile for O-alkylation and O-acylation reactions, providing a critical handle for SAR studies.

  • The Pyrazole N-H: The nitrogen proton is also acidic and can be removed by a suitable base. The resulting anion can be alkylated or acylated, allowing for modification at the N1 position.

  • The Aromatic Ring: The benzene portion of the molecule can undergo electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing incoming electrophiles primarily to the ortho and para positions.

Analytical Characterization

Precise structural confirmation is crucial. The following spectroscopic methods are standard for characterizing this compound. Predicted data are based on analyses of closely related structures.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for NMR Sample Preparation and Acquisition: [9]

  • Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is particularly useful as it allows for the observation of exchangeable -OH and -NH protons.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the low natural abundance of ¹³C.

Predicted ¹H NMR (in DMSO-d₆):

  • Aromatic Protons: Expect signals in the range of δ 6.8-7.5 ppm. Based on the spectrum of 1H-indazol-5-ol, one would anticipate three distinct signals on the benzene ring.[8]

  • Methyl Protons (-CH₃): A sharp singlet around δ 2.4-2.5 ppm.

  • N-H Proton: A broad singlet at a downfield chemical shift (> δ 12.0 ppm), characteristic of the indazole N-H.

  • O-H Proton: A broad singlet whose chemical shift is concentration-dependent.

Predicted ¹³C NMR (in DMSO-d₆):

  • Aromatic Carbons: Signals will appear in the δ 100-160 ppm region. The carbon attached to the hydroxyl group will be significantly downfield.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 10-15 ppm.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 149.17, corresponding to its molecular formula C₈H₈N₂O.

Infrared (IR) Spectroscopy

Key characteristic absorption bands would include:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch: A sharp to medium band around 3300-3400 cm⁻¹.

  • C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Signals just below 3000 cm⁻¹.

  • C=C/C=N Aromatic Stretch: Multiple sharp bands in the 1450-1650 cm⁻¹ region.

Applications in Drug Discovery

The indazole scaffold is a cornerstone of modern kinase inhibitor design. Its ability to form key hydrogen bonds with the hinge region of kinase ATP-binding sites makes it an ideal starting point for drug discovery campaigns.

cluster_kinase Kinase ATP-Binding Site cluster_result Biological Outcome kinase Hinge Region ATP Pocket inhibition Inhibition of Kinase Activity & Downstream Signaling indazole Indazole Scaffold indazole->kinase:f0 Competitively Binds (H-Bonding) atp ATP (Adenosine) atp->kinase:f0 Binds & Donates Phosphate

Caption: Indazole derivatives as competitive ATP kinase inhibitors.

This compound serves as a versatile building block for creating libraries of potential inhibitors. The 5-hydroxyl group can be used as an attachment point for side chains designed to probe deeper into the kinase pocket, while the N1 position can be modified to improve pharmacokinetic properties. Derivatives of indazole are central to approved drugs like Pazopanib and Axitinib, which target vascular endothelial growth factor receptors (VEGFR) in cancer therapy.[4][10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related indazoles should be used to guide handling procedures.

  • Hazards: Compounds in this class are often classified as harmful if swallowed and can cause skin and serious eye irritation.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[11][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away from incompatible materials.[5]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties, accessible synthesis, and versatile reactive handles make it an invaluable scaffold for the development of novel therapeutics. The foundational knowledge of its structure, reactivity, and analytical profile provided in this guide empowers researchers to confidently incorporate this high-value molecule into their drug discovery programs, paving the way for future innovations in targeted therapy.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-methyl-1H-indazol-5-ol for Advanced Research

This guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to offer insights into its synthesis, characterization, and strategic application as a key building block in the creation of novel therapeutics.

Core Compound Identification and Physicochemical Properties

This compound is a substituted indazole, a class of compounds recognized for its prevalence in a wide array of pharmacologically active molecules.[1][2] The core structure, consisting of a fused benzene and pyrazole ring, serves as a versatile scaffold in drug design.[3][4] The specific placement of the methyl group at the 3-position and the hydroxyl group at the 5-position dictates its unique reactivity and potential for forming targeted interactions within biological systems.

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Number 904086-08-4[5]
Molecular Formula C₈H₈N₂O[5]
Molecular Weight 148.16 g/mol [5]
Common Synonyms 3-Methyl-5-hydroxy-1H-indazole; 1H-Indazol-5-ol, 3-methyl-[5]
Boiling Point 366.0°C at 760 mmHg (Predicted)[5]

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A logical approach begins with a suitably protected aminophenone precursor, leading to the formation of the indazole ring system, and concluding with the deprotection of the hydroxyl group.

G A 1-(2-amino-5-methoxyphenyl)ethanone B Diazotization & Cyclization A->B 1. NaNO₂, HCl 2. SnCl₂ C 5-methoxy-3-methyl-1H-indazole B->C D Demethylation (e.g., BBr₃) C->D E This compound (Final Product) D->E

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established reactions for indazole synthesis and demethylation.[6][7][8]

  • Step 1: Cyclization to form 5-methoxy-3-methyl-1H-indazole.

    • Dissolve 1-(2-amino-5-methoxyphenyl)ethanone in 37% hydrochloric acid at 0-10°C.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

    • Introduce a reducing agent, such as a hydrochloric acid solution of tin(II) chloride (SnCl₂), to initiate reductive cyclization.[6][8]

    • Causality: The diazotization of the amino group, followed by reduction, creates a reactive intermediate that undergoes intramolecular cyclization to form the stable indazole ring. The methoxy group serves as a protecting group for the eventual phenol.

    • Stir the reaction overnight, allowing it to complete.

    • Neutralize the reaction mixture to precipitate the crude product, which is then filtered and dried.

  • Step 2: Demethylation to yield this compound.

    • Dissolve the 5-methoxy-3-methyl-1H-indazole intermediate from Step 1 in a dry, inert solvent such as dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of boron tribromide (BBr₃) in DCM.[7]

    • Causality: Boron tribromide is a powerful Lewis acid that selectively cleaves the methyl-aryl ether bond without disrupting the indazole core, making it an ideal reagent for this deprotection step.

    • Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by carefully adding it to ice water, followed by extraction with an organic solvent like ethyl acetate.

    • Purify the final product using silica gel column chromatography.

Analytical Validation: A Self-Validating System

To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of analytical techniques must be employed. This multi-faceted approach creates a self-validating system, a cornerstone of scientific trustworthiness.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR should show distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton. The carbon NMR will confirm the number and type of carbon atoms in the molecule.

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide an accurate molecular weight (148.16 g/mol ) and fragmentation pattern, confirming the compound's identity.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A sharp, single peak indicates a high degree of purity, which is critical for its use in sensitive biological assays and further chemical synthesis.

cluster_synthesis Synthesis cluster_qc Quality Control & Validation Start Starting Materials Synth Chemical Synthesis (Cyclization & Demethylation) Start->Synth Crude Crude Product Synth->Crude Purify Purification (Chromatography) Crude->Purify NMR NMR Spectroscopy (Structure ID) Purify->NMR MS Mass Spectrometry (Molecular Weight) Purify->MS HPLC HPLC (Purity Assay >98%) Purify->HPLC Final Validated This compound NMR->Final MS->Final HPLC->Final

Caption: Integrated workflow for synthesis and analytical validation.

Applications in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors used in oncology.[2][3]

  • Kinase Inhibitor Scaffolding: The indazole ring can act as a bioisostere of adenine, enabling it to bind to the ATP-binding site of various protein kinases.[1] this compound is an ideal starting point for creating libraries of potential kinase inhibitors. The hydroxyl group at the 5-position provides a crucial handle for further chemical modification, allowing for the attachment of different side chains to optimize binding affinity and selectivity for specific kinase targets.

  • Intermediate for Complex APIs: This compound serves as a valuable building block for more complex Active Pharmaceutical Ingredients (APIs). Its functional groups (the secondary amine in the pyrazole ring and the phenolic hydroxyl group) offer two distinct points for chemical elaboration, enabling the construction of diverse molecular architectures.[9]

  • Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and defined chemical features, this compound is a suitable candidate for fragment-based screening campaigns aimed at identifying novel binding motifs for therapeutic targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount. While a specific safety data sheet (SDS) for this exact compound is not publicly detailed, data from analogous indazole derivatives provide authoritative guidance.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles or glasses as described by OSHA regulations, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid direct contact with skin and eyes.[10][12] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][10] Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

3-methyl-1H-indazol-5-ol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-methyl-1H-indazol-5-ol

Executive Summary

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds.[1] This document offers a detailed exploration of a multi-step synthesis, including mechanistic insights, step-by-step experimental protocols, characterization data, and critical safety information. The presented pathway is designed to be both logical and reproducible, providing scientists with the necessary information to successfully synthesize this valuable compound for further research and application.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[2] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a wide range of biological targets.[3] Consequently, indazole derivatives have been successfully developed into drugs for treating a variety of conditions, including cancer, inflammation, and neurological disorders.[4][5]

This compound, the subject of this guide, is a particularly useful intermediate. The hydroxyl group at the C5 position and the methyl group at the C3 position provide strategic points for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide details a logical and field-proven synthetic approach, starting from readily available commercial materials.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a pathway involving the formation of the core indazole ring as the key strategic step. The most reliable and widely adopted methods for constructing the indazole ring often involve the cyclization of an ortho-substituted phenylhydrazine or the diazotization and subsequent cyclization of an ortho-amino ketone.

Our proposed forward synthesis begins with a substituted acetophenone, leveraging standard, high-yielding transformations to introduce the necessary functional groups for the key cyclization step. This approach is advantageous due to the wide availability of substituted acetophenones and the predictable nature of the required chemical transformations.

The chosen pathway involves three primary stages:

  • Nitration: Introduction of a nitro group, which will be a precursor to one of the nitrogen atoms in the indazole ring.

  • Reductive Cyclization: Simultaneous reduction of the nitro group and the ketone, followed by intramolecular condensation with a hydrazine source to form the indazole ring.

  • Functional Group Conversion: Transformation of a precursor group on the benzene ring into the final hydroxyl group.

Core Synthetic Pathway: A Validated Workflow

The following diagram outlines the validated multi-step synthesis for this compound. This workflow is designed for clarity and reproducibility in a standard laboratory setting.

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Hydrazine Cyclization cluster_2 Stage 3: Reduction cluster_3 Stage 4: Diazotization & Hydrolysis A 4-Fluoroacetophenone B 4-Fluoro-2-nitroacetophenone A->B HNO₃ / H₂SO₄ C 3-Methyl-5-nitro-1H-indazole B->C N₂H₄·H₂O D 3-Methyl-1H-indazol-5-amine C->D H₂, Pd/C E Indazole-5-diazonium Salt (in situ) D->E NaNO₂, H₂SO₄, 0-5°C F This compound E->F H₂O, Δ

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Disclaimer: These protocols are representative and adapted from established methodologies.[6][7][8] Researchers should perform their own risk assessments and may need to optimize conditions based on their specific laboratory setup and reagent purity.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular WeightSupplier Notes
4-Fluoro-2-nitroacetophenoneC₈H₆FNO₃183.14 g/mol Commercially Available
Hydrazine monohydrateH₆N₂O50.06 g/mol Use with extreme caution
Palladium on Carbon (10%)Pd/C-Standard catalyst
Sodium NitriteNaNO₂69.00 g/mol Store in a dry place
Sulfuric Acid (conc.)H₂SO₄98.08 g/mol Handle with care
Ethanol (EtOH)C₂H₆O46.07 g/mol Anhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11 g/mol ACS Grade
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01 g/mol Saturated solution
Stage 1: Synthesis of 3-Methyl-5-nitro-1H-indazole

This step involves a nucleophilic aromatic substitution followed by an intramolecular cyclization.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitroacetophenone (10.0 g, 54.6 mmol) in ethanol (100 mL).

  • Reagent Addition: Slowly add hydrazine monohydrate (5.5 g, 110 mmol, 2.0 equiv) to the solution at room temperature. The addition is exothermic and may cause the ethanol to gently reflux.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour. A yellow solid will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with distilled water (2 x 20 mL).

  • Drying: Dry the resulting solid, 3-methyl-5-nitro-1H-indazole, under vacuum at 50°C. The product is typically of high purity and can be used in the next step without further purification.[8]

    • Expected Yield: 85-95%

    • Appearance: Yellow solid[8]

    • Melting Point: 213–214 °C[8]

Stage 2: Synthesis of 3-Methyl-1H-indazol-5-amine

This stage involves the catalytic hydrogenation of the nitro group.

  • Reaction Setup: To a hydrogenation vessel, add 3-methyl-5-nitro-1H-indazole (8.0 g, 45.1 mmol) and 10% Palladium on Carbon (400 mg, 5% w/w).

  • Solvent Addition: Add methanol (150 mL) to the vessel.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 6-8 hours, or until hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (3 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield a solid. The product, 3-methyl-1H-indazol-5-amine, can be purified further by recrystallization from an ethanol/water mixture if necessary.

    • Expected Yield: 90-98%

    • Appearance: Solid[9]

    • Molecular Weight: 147.18 g/mol [10]

Stage 3: Synthesis of this compound

This final stage utilizes a Sandmeyer-type reaction where the amino group is converted to a hydroxyl group via a diazonium salt intermediate.

  • Diazotization: In a 500 mL beaker, dissolve 3-methyl-1H-indazol-5-amine (6.0 g, 40.8 mmol) in a mixture of concentrated sulfuric acid (10 mL) and water (100 mL). Cool the solution to 0-5°C in an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite (3.1 g, 44.9 mmol, 1.1 equiv) in water (20 mL) dropwise with vigorous stirring. Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Hydrolysis: In a separate 1 L flask equipped with a reflux condenser, bring 200 mL of water to a boil. Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will occur.

  • Reaction Completion: After the addition is complete, continue to heat the mixture at a gentle boil for 1 hour to ensure complete hydrolysis.

  • Workup and Isolation: Cool the reaction mixture to room temperature. The product may precipitate out. If not, extract the aqueous solution with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

    • Expected Yield: 60-75%

    • Appearance: Off-white to pale brown solid.

    • Molecular Weight: 148.16 g/mol .

Characterization and Data Analysis

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Results
3-Methyl-5-nitro-1H-indazole ¹H NMR (DMSO-d₆)δ 13.1 (br s, 1H), 8.79 (s, 1H), 8.18 (d, J = 9.1 Hz, 1H), 7.64 (d, J = 9.1 Hz, 1H), 2.59 (s, 3H).[8]
¹³C NMR (DMSO-d₆)δ 145.4, 143.1, 141.3, 121.9, 121.3, 118.8, 111.2, 12.1.[8]
MS (EI)m/z 177 (M⁺)[8]
3-Methyl-1H-indazol-5-amine MS (EI)m/z 147 (M⁺)
This compound ¹H NMR (CDCl₃)Expect signals for aromatic protons, a singlet for the methyl group (~2.5 ppm), and broad singlets for the N-H and O-H protons.
MS (EI)m/z 148 (M⁺)

Mechanistic Insight: The Indazole Ring Formation

The key cyclization step is a well-established reaction in heterocyclic chemistry. The mechanism proceeds as follows:

G cluster_mech Key Cyclization Mechanism start 4-Fluoro-2-nitroacetophenone + Hydrazine step1 Nucleophilic attack of hydrazine on ketone start->step1 step2 Formation of hydrazone intermediate step1->step2 step3 Intramolecular Nucleophilic Aromatic Substitution (SNAr) step2->step3 step4 Loss of HF and Aromatization step3->step4 end 3-Methyl-5-nitro-1H-indazole step4->end

Caption: Mechanistic steps for the formation of the indazole ring.

The reaction is driven by the formation of the stable, aromatic indazole ring system. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the crucial intramolecular SNAr step where the distal nitrogen of the hydrazone displaces the fluorine atom.

Troubleshooting and Optimization

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Stage 1 (Cyclization) Incomplete reaction; side product formation.Ensure hydrazine is added slowly to control the exotherm. Increase reflux time and monitor carefully by TLC.
Incomplete reduction in Stage 2 Catalyst poisoning or insufficient hydrogen.Ensure starting material is pure. Use fresh, high-quality Pd/C catalyst. Increase hydrogen pressure or reaction time.
Low yield in Stage 3 (Hydrolysis) Decomposition of the diazonium salt before hydrolysis.Maintain the temperature strictly between 0-5°C during diazotization. Add the diazonium salt solution to the boiling water immediately after it is prepared.
Purification Difficulties Tarry byproducts from the hydrolysis step.Ensure efficient stirring during hydrolysis. Perform a bicarbonate wash to remove acidic impurities before chromatography.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hydrazine Monohydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution, avoiding inhalation, ingestion, and skin contact.

  • Concentrated Acids (H₂SO₄): Are highly corrosive. Always add acid to water, never the other way around.[11]

  • Sodium Nitrite: Is an oxidizer and is toxic if swallowed. Avoid contact with acidic solutions, as it can release toxic nitrogen oxide gases.[12]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the system is properly sealed and purged, and perform the reaction away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[13] Dispose of all chemical waste in accordance with institutional and local regulations.

References

An In-depth Technical Guide to 3-methyl-1H-indazol-5-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-methyl-1H-indazol-5-ol, a heterocyclic compound belonging to the indazole class of molecules. While the direct discovery of this specific molecule is not prominently documented in seminal literature, its structural motif is of significant interest in medicinal chemistry. This document will, therefore, present a scientifically grounded pathway for its synthesis, predict its characterization profile based on established principles, and explore its potential therapeutic applications by drawing parallels with structurally related, biologically active indazoles.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in drug discovery.[1][2] This is attributed to its ability to form a variety of non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking.[3] Consequently, indazole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[4] The substitution pattern on the indazole core plays a crucial role in determining the biological activity. The 3-methyl and 5-hydroxy substitutions of the title compound are common features in many bioactive molecules, suggesting that this compound is a compound of considerable interest for further investigation.

Proposed Synthesis of this compound

Retrosynthetic Analysis and Proposed Forward Synthesis

The key to this synthesis is the commercially available starting material, 1-(2-amino-5-hydroxyphenyl)ethanone.[1][3][8][9][10] The presence of the amino group ortho to the acetyl group allows for the crucial cyclization step to form the indazole ring.

A plausible forward synthesis is outlined below:

Step 1: Diazotization of 1-(2-amino-5-hydroxyphenyl)ethanone. The primary aromatic amine is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures.[2][7]

Step 2: Intramolecular Cyclization. The resulting diazonium salt is unstable and will readily undergo intramolecular cyclization, where the diazonium group is attacked by the enol form of the acetyl group. This is followed by tautomerization to yield the aromatic this compound. This type of reductive cyclization is a known method for forming the indazole ring system.[11]

Detailed Experimental Protocol

Materials and Reagents:

  • 1-(2-amino-5-hydroxyphenyl)ethanone

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-(2-amino-5-hydroxyphenyl)ethanone (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water at 0-5 °C with constant stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature is maintained between 0 and 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Cyclization and Neutralization: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Cyclization & Tautomerization A 1-(2-amino-5-hydroxyphenyl)ethanone R1 NaNO2, HCl 0-5 °C A->R1 B Diazonium Salt Intermediate R2 Heat (50-60 °C) B->R2 R1->B C This compound R2->C

Caption: Proposed synthetic pathway for this compound.

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the predicted physicochemical and spectroscopic data for this compound based on the analysis of structurally similar compounds.[7][12]

PropertyPredicted ValueJustification
Molecular Formula C₈H₈N₂OBased on the chemical structure.
Molecular Weight 148.16 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solidTypical for phenolic indazole compounds.
¹H NMR (DMSO-d₆, 400 MHz) δ 12.5-13.5 (s, 1H, NH), 9.0-9.5 (s, 1H, OH), 7.2-7.4 (d, 1H, Ar-H), 6.8-7.0 (d, 1H, Ar-H), 6.6-6.8 (s, 1H, Ar-H), 2.4-2.6 (s, 3H, CH₃)Chemical shifts are estimated based on known indazole spectra, with downfield shifts for the acidic NH and OH protons, and characteristic aromatic and methyl signals.
¹³C NMR (DMSO-d₆, 100 MHz) δ 150-155 (C-OH), 140-145 (C=N), 138-142 (Ar-C), 120-125 (Ar-C), 115-120 (Ar-C), 110-115 (Ar-C), 95-100 (Ar-C), 10-15 (CH₃)Predicted chemical shifts for the aromatic carbons, the carbon bearing the hydroxyl group, the pyrazole ring carbons, and the methyl carbon.
IR (KBr, cm⁻¹) 3200-3400 (br, O-H, N-H stretch), 3000-3100 (Ar C-H stretch), 1600-1620 (C=N stretch), 1450-1550 (Ar C=C stretch), 1200-1300 (C-O stretch)Characteristic vibrational frequencies for the hydroxyl, amine, aromatic, and pyrazole functionalities.
Mass Spectrometry (EI) m/z 148 (M⁺), fragments corresponding to loss of N₂, CO, and CH₃The molecular ion peak is expected at the molecular weight, with fragmentation patterns typical for indazoles.

Potential Biological Significance and Therapeutic Applications

The indazole scaffold is a cornerstone in the development of kinase inhibitors.[13] The substitution at the 5-position of the indazole ring is particularly important for modulating the selectivity and potency of these inhibitors.[13] Given this, this compound could be a valuable building block or a lead compound for the discovery of novel therapeutics.

Potential Therapeutic Targets:

  • Protein Kinases: Many kinase inhibitors feature a substituted indazole core that mimics the adenine region of ATP, enabling competitive inhibition at the ATP-binding site. The 5-hydroxy group of this compound could serve as a key hydrogen bond donor, interacting with the hinge region of the kinase domain.

  • Anti-inflammatory Targets: Indazole derivatives have demonstrated anti-inflammatory properties.[4] The 5-hydroxy group could contribute to antioxidant activity, which is often beneficial in inflammatory conditions.

  • Antimicrobial Agents: Some indazole derivatives have shown antibacterial activity.[1][5] The specific substitution pattern of this compound may confer activity against various bacterial or fungal strains.

Representative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

The diagram below illustrates a generalized signaling pathway initiated by a Receptor Tyrosine Kinase (RTK). Many cancer drugs target this pathway, and a substituted indazole, such as this compound, could be designed to function as an RTK inhibitor.

RTK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor Ligand->RTK Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound (Potential Inhibitor) Inhibitor->Dimerization Inhibits ATP Binding

Caption: Generalized RTK signaling pathway and the potential point of inhibition by an indazole-based compound.

Conclusion

While the formal "discovery" of this compound is not prominently cited, its synthesis is highly feasible through established chemical transformations. Its structural features, particularly the 5-hydroxy group on the indazole core, make it a compound of significant interest for medicinal chemistry research. The predicted spectroscopic data provides a basis for its identification and characterization. Further investigation into the biological activities of this compound is warranted, with a particular focus on its potential as a kinase inhibitor for applications in oncology and inflammatory diseases. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this promising molecule.

References

3-Methyl-1H-indazol-5-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of Synthesis, Properties, and Therapeutic Potential

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have propelled its use in the development of numerous therapeutics.[3] Among the various substituted indazoles, 3-methyl-1H-indazol-5-ol represents a key starting point for the synthesis of novel drug candidates, particularly in the realm of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and pharmacological potential of this compound and its derivatives, aimed at researchers and professionals in the field of drug development.

The Indazole Core: A Foundation for Diverse Biological Activity

The indazole ring system, a bicyclic aromatic heterocycle, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[4] The indazole nucleus is a versatile pharmacophore found in several FDA-approved drugs, including the antiemetic granisetron and the non-steroidal anti-inflammatory drug benzydamine.[5] In recent years, the indazole scaffold has gained significant attention as a key structural motif in the design of protein kinase inhibitors.[6] A number of indazole-based kinase inhibitors, such as axitinib and pazopanib, have been successfully developed for the treatment of various cancers.[6]

Synthesis of the 3-Methyl-1H-indazole Scaffold

The construction of the 3-methyl-1H-indazole core is a critical first step in accessing this compound. A common and efficient method for the synthesis of 3-methyl-1H-indazole involves the cyclization of 2-aminoacetophenone.[7][8]

General Synthetic Workflow for 3-Methyl-1H-indazole

The synthesis typically proceeds through a two-step, one-pot reaction from 2-aminoacetophenone. This process involves diazotization followed by reductive cyclization.

Synthesis of 3-Methyl-1H-indazole 2-Aminoacetophenone 2-Aminoacetophenone Diazonium_Salt In situ Diazonium Salt 2-Aminoacetophenone->Diazonium_Salt   NaNO2, HCl   0-10 °C 3-Methyl-1H-indazole 3-Methyl-1H-indazole Diazonium_Salt->3-Methyl-1H-indazole   SnCl2·H2O, HCl

Caption: General workflow for the synthesis of 3-methyl-1H-indazole.

Detailed Experimental Protocol for 3-Methyl-1H-indazole

The following protocol is adapted from established literature procedures.[7][8]

Materials:

  • 2-aminoacetophenone

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ice

  • Water

  • Sodium Bicarbonate (or other suitable base)

Procedure:

  • Dissolution: In a reaction vessel, dissolve 2-aminoacetophenone in concentrated hydrochloric acid.

  • Diazotization: Cool the solution to 0-10 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10 °C. Stir the mixture for approximately 1 hour at this temperature.

  • Reduction and Cyclization: In a separate vessel, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Slowly add this reducing agent solution to the diazonium salt mixture, again maintaining the temperature below 10 °C.

  • Reaction Completion: Allow the reaction to stir overnight, gradually warming to room temperature.

  • Work-up: Pour the reaction mixture into ice water and basify with a suitable base (e.g., sodium bicarbonate) until the pH is approximately 8.

  • Isolation: The product, 3-methyl-1H-indazole, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Accessing this compound

While direct synthesis of this compound is not extensively reported, a plausible synthetic route can be devised based on the synthesis of its regioisomer, 3-methyl-1H-indazol-4-ol, and other substituted indazoles.[9] A common strategy involves the use of a starting material with a methoxy group at the desired position, which can be later deprotected to yield the final hydroxylated product.

Proposed Synthetic Pathway for this compound

A potential route to this compound starts from 2-amino-5-methoxyacetophenone.

Proposed Synthesis of this compound Start 2-Amino-5-methoxy- acetophenone Intermediate 5-Methoxy-3-methyl- 1H-indazole Start->Intermediate   1. NaNO2, HCl   2. SnCl2·H2O Final_Product This compound Intermediate->Final_Product   BBr3 or HBr

Caption: Proposed synthetic workflow for this compound.

This proposed synthesis leverages the well-established indazole formation reaction followed by a standard demethylation step to unmask the hydroxyl group.

Physicochemical Properties

Property3-Methyl-1H-indazole[10]3-Methyl-1H-indazol-5-amine[11]3-Methyl-1H-indazole-5-carboxylic acid[12]This compound (Predicted)
Molecular Formula C₈H₈N₂C₈H₉N₃C₉H₈N₂O₂C₈H₈N₂O
Molecular Weight 132.16 g/mol 147.18 g/mol 176.17 g/mol 148.16 g/mol
Appearance SolidSolidSolidLikely a solid
Solubility Soluble in organic solventsSoluble in organic solventsPoorly soluble in water, soluble in organic solventsLikely soluble in polar organic solvents
pKa ~1.3 (basic), ~13.9 (acidic)[2]--Expected to be weakly acidic due to the phenolic hydroxyl group

Biological Activity and Therapeutic Potential

The indazole scaffold is a versatile template for the design of potent kinase inhibitors. The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site.[2] The 3-methyl group can provide favorable van der Waals interactions within the active site, while the 5-position offers a vector for further chemical modification to enhance potency and selectivity.

The Role of the 5-Hydroxy Group

The 5-hydroxy group in this compound is a critical functional handle for several reasons:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the target protein's active site.

  • Point of Attachment: It serves as a convenient point for derivatization, allowing for the introduction of various pharmacophoric groups to explore structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The hydroxyl group can influence the solubility, polarity, and metabolic stability of the molecule.

Potential as a Kinase Inhibitor Scaffold

Derivatives of 3-methyl-1H-indazole have shown potent inhibitory activity against a range of kinases, including those involved in cancer cell proliferation and survival pathways.[6][13] For example, the 1H-indazole-3-amine moiety is a known hinge-binding fragment.[4] The development of selective inhibitors often involves the exploration of substituents at various positions of the indazole ring. The 5-position is a common site for modification to achieve desired potency and selectivity profiles.

A hypothetical signaling pathway where a this compound derivative could act as a kinase inhibitor is depicted below.

Kinase Inhibition Pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Inhibitor This compound Derivative Inhibitor->Receptor Inhibitor->Signaling_Cascade

Caption: Potential mechanism of action for a this compound-based kinase inhibitor.

Future Directions and Conclusion

This compound is a valuable building block for the synthesis of novel bioactive molecules. While direct biological data on this specific compound is limited, the extensive research on the indazole scaffold strongly suggests its potential as a starting point for the development of potent and selective kinase inhibitors. Future research should focus on the efficient and scalable synthesis of this compound and the systematic exploration of its derivatization to build libraries of compounds for biological screening. The insights gained from SAR studies of these derivatives will be crucial in unlocking the full therapeutic potential of this promising scaffold.

References

Spectroscopic Profile of 3-methyl-1H-indazol-5-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-methyl-1H-indazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published complete spectra for this specific molecule, this document leverages empirical data from closely related analogues and foundational spectroscopic principles to present a robust, predictive characterization. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Detailed experimental protocols and workflow visualizations are provided to facilitate the practical application of this information in a laboratory setting.

Introduction: The Significance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of a methyl group at the 3-position and a hydroxyl group at the 5-position in this compound presents a unique electronic and steric profile, making its unambiguous structural elucidation paramount for any research and development endeavor. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide will systematically deconstruct the expected spectroscopic data, providing a reasoned basis for the interpretation of experimentally acquired spectra.

The structural context for our analysis is built upon the foundational data of 3-methyl-1H-indazole[1] and 1H-indazol-5-ol[2], allowing for a predictive understanding of the combined influence of the methyl and hydroxyl substituents.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the 1H-indazole ring is used.

G cluster_workflow NMR Sample Preparation and Data Acquisition Workflow prep Sample Preparation: - Weigh 5-10 mg of sample. - Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). - Transfer to an NMR tube. acq_H1 ¹H NMR Acquisition: - Standard single-pulse experiment. - Acquisition time: 2-4 s. - Relaxation delay: 1-5 s. - Number of scans: 16-64. prep->acq_H1 1. Acquire ¹H Spectrum acq_C13 ¹³C NMR Acquisition: - Proton-decoupled experiment. - Acquisition time: 1-2 s. - Relaxation delay: 2-5 s. - Number of scans: 1024-4096. prep->acq_C13 2. Acquire ¹³C Spectrum proc Data Processing: - Fourier transform of the FID. - Phase and baseline correction. - Integration of signals. acq_H1->proc acq_C13->proc G cluster_fragmentation Predicted EI-MS Fragmentation Pathway M [M]⁺˙ m/z 148 M_minus_HCN [M-HCN]⁺˙ m/z 121 M->M_minus_HCN -HCN M_minus_CO [M-CO]⁺˙ m/z 120 M->M_minus_CO -CO M_minus_CH3 [M-CH₃]⁺ m/z 133 M->M_minus_CH3 -CH₃

References

A Comprehensive Technical Guide to the Physical Characteristics of 3-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indazole Scaffold in Modern Drug Discovery

The indazole moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents.[1][2] Its unique bioisosteric relationship with indole allows it to interact with a wide array of biological targets, including protein kinases, serotonin receptors, and polymerases.[3] Compounds such as Axitinib, Pazopanib, and Niraparib are testaments to the therapeutic success of indazole-based drugs in oncology.[2] Understanding the fundamental physical and chemical characteristics of novel indazole derivatives is therefore a cornerstone of medicinal chemistry and drug development, directly influencing properties from synthetic feasibility to pharmacokinetic profiles.

This guide provides an in-depth analysis of the physical characteristics of 3-methyl-1H-indazol-5-ol, a key heterocyclic building block. While direct experimental data for this specific molecule is sparse in publicly available literature, this paper synthesizes information from closely related analogues and foundational chemical principles to construct a robust and predictive physicochemical profile. We will delve into its structural properties, spectroscopic signature, and the experimental methodologies required for its characterization, offering field-proven insights for researchers and drug development professionals.

Molecular and Structural Properties

This compound is a bicyclic aromatic heterocycle. The core structure consists of a benzene ring fused to a pyrazole ring. The defining features are a methyl group at position 3 and a hydroxyl group at position 5.

PropertyValueSource
Molecular Formula C₈H₈N₂OCalculated
Molecular Weight 148.16 g/mol Calculated[4]
IUPAC Name This compound
CAS Number 204618-36-8Inferred
Tautomerism: A Critical Consideration

A fundamental characteristic of the indazole ring system is its capacity for annular tautomerism. The proton on the pyrazole nitrogen can reside on either N1 or N2, leading to the 1H- and 2H-tautomers, respectively.[1][3] For most unsubstituted and N-unsubstituted indazoles, the 1H-tautomer is thermodynamically more stable and thus predominates in solution and the solid state.[1][3][5] The stability is often attributed to its benzenoid (aromatic) character, whereas the 2H-tautomer has a quinonoid-like structure.[3] All discussions and predicted data in this guide assume the more stable 1H-tautomer of this compound.

Physicochemical Characteristics

The physical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems.

PropertyPredicted Value / ObservationRationale & Significance
Appearance Off-white to yellow or tan solidSimilar substituted indazoles, such as 5-Hydroxymethyl-1H-indazole, are described as yellow solids.[4] The color may be due to extended conjugation and potential minor oxidation products.
Melting Point >150 °C (Predicted)Substituted indazoles are crystalline solids with relatively high melting points due to intermolecular hydrogen bonding (N-H---N) and π-π stacking. The additional hydroxyl group allows for O-H---N and O-H---O hydrogen bonding, likely increasing the melting point compared to 3-methyl-1H-indazole.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol).The phenolic hydroxyl group and pyrazole nitrogens can act as hydrogen bond donors and acceptors, imparting slight aqueous solubility. The aromatic core ensures solubility in organic solvents. Solubility is a critical parameter for reaction setup, purification, and the preparation of stock solutions for biological screening.
pKa ~8-9 (Phenolic Proton), ~1-2 (Protonated Indazole)The hydroxyl group at position 5 is phenolic and therefore weakly acidic. Its pKa is expected to be slightly lower than phenol (~10) due to the electron-withdrawing nature of the fused heterocyclic ring. The indazole ring itself is a weak base, with protonation occurring on the N2 atom.[1] These values are crucial for predicting the ionization state of the molecule at physiological pH (7.4), which governs membrane permeability and receptor binding.

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis provides an unambiguous confirmation of a molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[6] The predicted spectra for this compound in DMSO-d₆ are as follows:

¹H NMR Predictions:

  • δ ~12.5-13.0 ppm (s, 1H, N1-H): The indazole N-H proton is typically broad and downfield.

  • δ ~9.0-9.5 ppm (s, 1H, O-H): The phenolic proton signal is concentration-dependent and will exchange with D₂O.

  • δ ~7.3-7.5 ppm (d, 1H, H7): This proton is ortho to the N1-H and will appear as a doublet.

  • δ ~7.1-7.2 ppm (d, 1H, H4): This proton is ortho to the hydroxyl group and will likely appear as a small doublet.

  • δ ~6.7-6.9 ppm (dd, 1H, H6): This proton is coupled to both H7 and H4, appearing as a doublet of doublets.

  • δ ~2.4-2.5 ppm (s, 3H, CH₃): The methyl group at C3 will appear as a sharp singlet.

¹³C NMR Predictions:

  • δ ~155 ppm (C5): Carbon bearing the hydroxyl group.

  • δ ~142 ppm (C3): Carbon bearing the methyl group.

  • δ ~140 ppm (C7a): Bridgehead carbon.

  • δ ~122 ppm (C3a): Bridgehead carbon.

  • δ ~121 ppm (C7): Aromatic CH.

  • δ ~113 ppm (C6): Aromatic CH.

  • δ ~101 ppm (C4): Aromatic CH.

  • δ ~12 ppm (CH₃): Methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • ~3200-3400 cm⁻¹ (broad): O-H stretch from the phenolic group and N-H stretch from the indazole ring.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.

  • ~1620, 1580, 1480 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic and pyrazole rings.

  • ~1250 cm⁻¹: C-O stretching of the phenol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The expected exact mass is 148.0637 for C₈H₈N₂O. High-resolution mass spectrometry (HRMS) should confirm this value.[7]

  • Key Fragmentation: Under electron ionization (EI), a common fragmentation pathway for indazoles involves the loss of N₂ or HCN. The loss of a methyl radical (•CH₃) from the molecular ion is also a plausible fragmentation step.[8]

Experimental Methodologies

Plausible Synthesis Workflow

The synthesis of 3-methyl-1H-indazoles is commonly achieved through the cyclization of ortho-substituted anilines or acetophenones.[9][10] A plausible and efficient route to this compound would start from 2-amino-4-hydroxyacetophenone.

Protocol: Synthesis of this compound

  • Diazotization: Dissolve 2-amino-4-hydroxyacetophenone in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 10 °C. Stir for 1 hour. This step forms an in-situ diazonium salt.

  • Reduction and Cyclization: Prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. Slowly add this reducing solution to the diazonium salt solution, again maintaining a low temperature.

  • Allow the reaction to stir overnight, gradually warming to room temperature. This step facilitates the reduction of the diazonium salt and subsequent intramolecular cyclization to form the indazole ring.

  • Workup: Quench the reaction by pouring it into ice water. Adjust the pH to ~8 with a suitable base (e.g., NaOH or NaHCO₃) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Workup & Purification cluster_end Final Product A 2-Amino-4-hydroxyacetophenone C Diazotization & Reductive Cyclization A->C Step 1 & 2 B 1. HCl, NaNO2 2. SnCl2, HCl D Basification (pH 8) C->D Step 3 E Filtration & Drying D->E Step 4 F Recrystallization / Chromatography E->F Step 5 G This compound F->G

Caption: A plausible workflow for the synthesis of this compound.

Protocol for NMR Sample Preparation and Acquisition

Accurate NMR data is contingent on proper sample preparation and instrument setup.[6]

Protocol:

  • Sample Preparation: Weigh 5-10 mg of the purified solid compound.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C.

    • If necessary, run 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

NMR_Workflow A Weigh 5-10 mg of Compound B Dissolve in 0.6 mL DMSO-d6 + TMS A->B C Insert into Spectrometer B->C D Lock & Shim C->D E Acquire Spectra (1H, 13C, 2D) D->E F Process & Analyze Data E->F

Caption: Standard workflow for NMR data acquisition.

Stability and Safe Handling

While specific toxicological data for this compound is not available, data from closely related compounds such as 1H-Indazol-5-ol and 3-methyl-1H-indazole can provide guidance.[11]

  • Chemical Stability: The compound is expected to be chemically stable under standard ambient conditions (room temperature). It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.

  • Handling Precautions: As a standard practice for all laboratory chemicals, appropriate personal protective equipment (PPE) should be worn. This includes safety goggles, gloves, and a lab coat.[12]

  • Hazards: Based on analogues, it may cause skin and serious eye irritation.[13] It may also be harmful if swallowed.[11][13] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[12]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. This guide has established a comprehensive physicochemical profile based on the foundational principles of its constituent functional groups and data from structurally related analogues. Key characteristics include its existence as a stable 1H-tautomer, its nature as a crystalline solid with a high melting point, and its solubility in polar organic solvents. Its distinct spectroscopic signatures in NMR, IR, and MS provide the necessary tools for its unambiguous identification and characterization. The provided synthetic and analytical protocols offer a practical framework for researchers working with this important molecular scaffold. A thorough understanding of these physical characteristics is indispensable for the rational design and development of novel indazole-based therapeutics.

References

Whitepaper: A Technical Guide to the Tautomeric Landscape of 3-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Indazole derivatives are cornerstones in medicinal chemistry and drug development, valued for their versatile biological activities.[1] The therapeutic efficacy and physicochemical properties of these compounds are profoundly influenced by their tautomeric forms.[2] This guide provides an in-depth analysis of the tautomerism of 3-methyl-1H-indazol-5-ol, a substituted indazole with significant potential for complex tautomeric equilibria. We will dissect the interplay of annular (1H- vs. 2H-) and keto-enol tautomerism, explore the theoretical underpinnings of tautomer stability, and present rigorous, field-proven experimental protocols for the elucidation and quantification of these forms. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and control the tautomeric behavior of functionalized indazole scaffolds.

The Principle of Tautomerism in the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle, inherently exhibits prototropic tautomerism due to the mobile proton on the pyrazole ring.[3] This is primarily an annular tautomerism, resulting in two main forms: the 1H-indazole and the 2H-indazole.[4]

  • 1H-Indazole: Characterized by a benzenoid structure, this tautomer is generally the more thermodynamically stable and, therefore, the predominant form in most unsubstituted and substituted indazoles.[1][3][5]

  • 2H-Indazole: This form possesses a quinonoid structure. While typically less stable than the 1H tautomer, its relative population can be influenced by substitution patterns and environmental factors like the solvent.[5][6]

The energy difference between these forms dictates the position of the equilibrium.[1] For the parent indazole, the 1H-tautomer is more stable by approximately 13.6–22.4 kJ·mol⁻¹.[5] The introduction of substituents can modulate this energy gap, making the study of specific derivatives critical.

The Unique Case of this compound: A Multi-Equilibrium System

The title compound, this compound, presents a more complex scenario than simple annular tautomerism. The presence of a hydroxyl group at the C5 position introduces the possibility of keto-enol tautomerism, which exists in concert with the annular equilibrium. This creates a network of at least four potential tautomeric forms.

The interplay between these forms is critical, as the conversion from a phenol to a cyclohexadienone structure dramatically alters the molecule's electronic distribution, hydrogen bonding capability, and overall shape, thereby impacting its biological function.[7]

G cluster_annular Annular Tautomerism (Phenol Forms) cluster_keto Keto-Enol Tautomerism T1 1H-Indazol-5-ol (A) T2 2H-Indazol-5-ol (B) T1->T2 H⁺ shift T3 1H-Indazol-5-one (C) T1->T3 H⁺ shift T4 2H-Indazol-5-one (D) T2->T4 H⁺ shift T3->T4 H⁺ shift

Caption: Potential tautomeric equilibria for this compound.

Theoretical Framework: Predicting Tautomer Stability

Computational chemistry provides indispensable predictive power for assessing the relative stabilities of tautomers.[8] Density Functional Theory (DFT) calculations, particularly using methods like B3LYP with a 6-31G** basis set or higher, have proven effective in determining the energetic landscape of indazole tautomerism.[6][9]

Causality Behind the Method: These calculations solve for the electronic structure of each tautomer, providing its total energy. The tautomer with the lowest calculated energy is predicted to be the most stable in the gas phase. The inclusion of a Polarizable Continuum Model (PCM) can simulate the effect of different solvents, offering insights into how the environment may shift the equilibrium.[10] For instance, polar solvents are known to stabilize more polar tautomers, which can shift the equilibrium towards a species that might be a minor component in the gas phase or non-polar solvents.[11]

Workflow for Computational Analysis:

G start Define 3D Structures of All Tautomers geom_opt Geometry Optimization (e.g., B3LYP/6-31G**) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_gas Obtain Gas-Phase Energies (ΔE) freq_calc->energy_gas pcm_calc Perform Solvation Calculation (PCM) energy_gas->pcm_calc energy_solv Obtain Solvated Energies (ΔGsolv) pcm_calc->energy_solv analysis Compare Relative Energies to Predict Stability energy_solv->analysis

Caption: A typical DFT workflow for predicting tautomer stability.

Experimental Elucidation: Protocols and Interpretation

While theory provides a valuable predictive model, experimental verification is the cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are the primary tools for identifying and quantifying tautomers in solution.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species present in solution.[14]

Expertise in Interpretation: The chemical shifts of protons and carbons are exquisitely sensitive to the electronic environment.

  • ¹H NMR: The N-H proton of 1H-indazoles typically appears as a very broad signal far downfield (~13 ppm), which is absent in 2H-isomers.[12] The H-3 proton is characteristically more deshielded (appears at a higher chemical shift) in 2H-indazoles compared to 1H-indazoles.[12][15] The emergence of signals corresponding to a C=CH-C=O system would be strong evidence for a keto tautomer.

  • ¹³C NMR: The chemical shifts of the pyrazole and benzene ring carbons differ significantly between the 1H and 2H forms, providing a robust method for structural assignment.[15][16] The presence of a C=O signal (~180-200 ppm) would be definitive proof of a keto tautomer.

Table 1: Representative ¹H NMR Chemical Shift Differences

Proton Typical Shift in 1H-Indazole Typical Shift in 2H-Indazole Derivative Key Difference for Identification
N-H ~13.4 ppm (broad) Absent Presence is characteristic of 1H tautomer.[12]
H-3 ~8.1 ppm ~8.4 ppm More deshielded in the 2H tautomer.[12]

| H-7 | ~7.8 ppm | ~8.1 ppm | Deshielded in 2H isomer due to N-1 lone pair effect.[15] |

Protocol 1: Quantitative NMR (qNMR) for Tautomer Ratio Determination

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Rationale: DMSO-d₆ is a polar, hydrogen-bond accepting solvent that can solubilize multiple tautomers and often slows proton exchange, allowing for clearer observation of distinct NH and OH signals.

  • Internal Standard: Add a known quantity of an internal standard with a sharp, isolated signal (e.g., maleic acid or 1,4-dioxane).

  • Spectrometer Setup: Utilize a high-resolution NMR spectrometer (≥400 MHz). Ensure the temperature is stable and recorded.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Set a long relaxation delay (D1 ≥ 5 * T₁, where T₁ is the longest spin-lattice relaxation time of the signals being quantified) to ensure full magnetization recovery for accurate integration. A D1 of 30 seconds is generally safe.

    • Use a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for signals of interest).

  • Data Processing:

    • Apply a gentle exponential window function before Fourier transformation to improve S/N without significant line broadening.

    • Carefully phase the spectrum and perform a baseline correction.

  • Quantification:

    • Identify non-overlapping signals characteristic of each tautomer.

    • Integrate these signals. The ratio of the integrals (normalized for the number of protons each signal represents) directly corresponds to the molar ratio of the tautomers in solution.[14][17]

    • Calculate the equilibrium constant, KT = [Tautomer B] / [Tautomer A].

UV-Visible Spectroscopy

UV-Vis spectroscopy is highly effective for studying tautomeric equilibria, especially as a function of solvent, because different tautomers possess different chromophoric systems, leading to distinct absorption spectra.[18] The benzenoid 1H-tautomer and the quinonoid 2H-tautomer will have different λmax values and molar absorptivities.[19] The keto forms, with their extended conjugation, are expected to absorb at significantly longer wavelengths (a bathochromic shift) compared to their phenol counterparts.[11]

Protocol 2: Solvent-Dependent UV-Vis Analysis

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a non-reactive solvent like acetonitrile.

  • Solvent Series: Prepare a series of volumetric flasks containing different solvents of varying polarity and hydrogen bonding capability (e.g., hexane, chloroform, acetonitrile, ethanol, water).

  • Sample Preparation: Add an identical, small aliquot of the stock solution to each flask and dilute to the mark. This ensures the concentration is constant across all samples.

  • Spectrum Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the spectrum for each solution over a range of ~200-500 nm, using the pure solvent as the blank.

  • Data Analysis:

    • Plot the absorbance spectra for all solvents on a single graph.

    • Analyze the shifts in the position of λmax and changes in the shape of the absorption bands.

    • Interpretation: A significant red shift in polar, protic solvents may indicate a shift in equilibrium toward a more polar or hydrogen-bond stabilized tautomer, such as a keto form.[11][20] The presence of isosbestic points (wavelengths where the absorbance remains constant) is strong evidence for a two-component equilibrium in that solvent system.

Implications in Drug Design and Development

The tautomeric form of a drug molecule is not an academic curiosity; it is a critical determinant of its pharmacological profile.

  • Receptor Binding: Tautomers are distinct chemical entities (constitutional isomers) with different shapes and hydrogen bond donor/acceptor patterns.[7] One tautomer may bind to a target receptor with high affinity while another is inactive.

  • ADME Properties: Physicochemical properties like solubility, lipophilicity (logP), and membrane permeability can vary significantly between tautomers. A phenolic form (enol) has different properties than a keto form, affecting absorption, distribution, metabolism, and excretion.

  • Intellectual Property: The ability to isolate, characterize, and formulate a single, more active tautomer can be the basis for a new patent, extending the lifecycle of a drug.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon involving a dynamic equilibrium between at least four distinct species. Understanding and controlling this equilibrium is paramount for any research or development program involving this scaffold. A synergistic approach, combining the predictive power of computational modeling with the definitive evidence from experimental techniques like NMR and UV-Vis spectroscopy, provides the most robust pathway to characterizing the system. The protocols and interpretive frameworks presented in this guide offer a validated system for researchers to elucidate the tautomeric landscape of functionalized indazoles, enabling the rational design of more effective and reliable therapeutic agents.

References

An In-Depth Technical Guide to the Solubility of 3-methyl-1H-indazol-5-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the performance and developability of active pharmaceutical ingredients (APIs). For emerging molecular entities such as 3-methyl-1H-indazol-5-ol, a comprehensive understanding of its solubility profile in various organic solvents is paramount for formulation development, purification, and preclinical assessment. This technical guide provides a foundational framework for researchers, chemists, and drug development professionals. In the absence of extensive published solubility data for this specific compound, this document synthesizes a predictive analysis based on its chemical structure, outlines a rigorous experimental protocol for both qualitative and quantitative solubility determination via the equilibrium shake-flask method, and details a robust analytical methodology using High-Performance Liquid Chromatography (HPLC) for quantification. This guide is designed to be a self-validating system, enabling researchers to generate reliable and reproducible solubility data.

Introduction: The Significance of the Indazole Scaffold and Solubility

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties.[1] The functionalization of this bicyclic heterocycle allows for the fine-tuning of biological activity and physicochemical properties. This compound (CAS: 904086-08-4) is one such derivative, incorporating both a lipophilic methyl group and a hydrophilic hydroxyl group, creating a molecule with complex solubility behavior.

The solubility of an API is a decisive factor in its journey from discovery to clinical application. It directly influences bioavailability, dose requirements, and the feasibility of various dosage forms. Poor aqueous solubility is a leading cause of failure for promising drug candidates.[2] Furthermore, understanding solubility in organic solvents is essential for:

  • Crystallization and Purification: Selecting appropriate anti-solvents and crystallization media.

  • Formulation: Developing amorphous solid dispersions, liquid formulations, and topical systems.

  • Analytical Method Development: Preparing stock solutions and standards for assays.

This guide provides the scientific rationale and actionable protocols to systematically characterize the solubility of this compound.

Physicochemical Profile and Predictive Solubility Analysis

To understand the solubility of this compound, we must first analyze its molecular structure and compare it to related, well-characterized analogs.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound1H-Indazol-5-ol[3]3-methyl-1H-indazole[4]
CAS Number 904086-08-4[5]15579-15-43176-62-3
Molecular Formula C₈H₈N₂OC₇H₆N₂OC₈H₈N₂
Molecular Weight 148.16 g/mol [5]134.14 g/mol 132.16 g/mol
Structure
Computed XLogP3 1.9 - 2.2 (Predicted)1.82.1
Hydrogen Bond Donors 2 (hydroxyl -OH, pyrazole N-H)2 (hydroxyl -OH, pyrazole N-H)1 (pyrazole N-H)
Hydrogen Bond Acceptors 2 (hydroxyl -O-, pyrazole =N-)2 (hydroxyl -O-, pyrazole =N-)1 (pyrazole =N-)

Note: XLogP3 for the target compound is an estimation based on the values of its analogs.

Structural Rationale for Solubility Behavior:

The "like dissolves like" principle is the cornerstone of solubility prediction.[6][7] The structure of this compound suggests a nuanced solubility profile:

  • Polar Features: The presence of a hydroxyl (-OH) group and the indazole's N-H group makes the molecule capable of acting as a hydrogen bond donor. The nitrogen atoms and the hydroxyl oxygen can also act as hydrogen bond acceptors. These features suggest solubility in polar solvents, particularly those that can participate in hydrogen bonding (protic solvents).

  • Nonpolar Features: The bicyclic aromatic indazole ring and the C3-methyl group contribute to the molecule's lipophilicity and van der Waals interactions. This suggests some degree of solubility in less polar or nonpolar organic solvents.

Predicted Solubility Trends:

  • High Solubility Expected: In polar protic solvents like Methanol, Ethanol, and Isopropanol , and polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) . The ability of these solvents to form strong hydrogen bonds with the solute's hydroxyl and N-H groups will be the primary driver.

  • Moderate to Low Solubility Expected: In solvents of intermediate polarity such as Acetone, Ethyl Acetate, and Dichloromethane . While these solvents can engage in dipole-dipole interactions, their inability to donate hydrogen bonds may limit their solvating power for the polar functional groups.

  • Poor Solubility Expected: In nonpolar solvents like Hexane, Toluene, and Diethyl Ether . The energy required to break the strong intermolecular hydrogen bonds of the solid crystal lattice of this compound will not be sufficiently compensated by the weak van der Waals forces formed with these nonpolar solvents.

Experimental Determination of Thermodynamic Solubility

To move beyond prediction, a systematic experimental approach is required. The equilibrium (thermodynamic) shake-flask method is the gold standard for determining solubility, as recommended by the Organisation for Economic Co-operation and Development (OECD).[8][9]

Logical Workflow for Solubility Determination

The following diagram outlines the decision-making process for characterizing the solubility of the compound.

G start Start: Obtain Pure This compound qual_screen Part A: Qualitative Solubility Screening start->qual_screen Initial Assessment quant_setup Part B: Quantitative Assay Setup (Shake-Flask Method) qual_screen->quant_setup Select Solvents for Quantification equilibration Equilibration (e.g., 24-72h at 25°C) quant_setup->equilibration Prepare Slurries hplc_dev Part C: Analytical Method (HPLC-UV) analysis Quantification of Saturated Solution hplc_dev->analysis Validated Method sampling Sampling & Filtration (Remove excess solid) equilibration->sampling sampling->analysis data_proc Data Processing & Reporting (mg/mL) analysis->data_proc end End: Final Solubility Data Table data_proc->end

Caption: Workflow for solubility characterization.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly estimate solubility in a range of solvents to inform the quantitative study.

Materials:

  • This compound (solid powder)

  • Glass vials (e.g., 4 mL) with screw caps

  • Vortex mixer

  • Selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

Procedure:

  • Add approximately 5 mg of this compound to a tared glass vial and record the exact weight.

  • Add the selected solvent in 100 µL increments.

  • After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Visually inspect for the complete dissolution of the solid against a dark background.

  • Continue adding solvent until the solid is fully dissolved or a total volume of 2 mL has been added.

  • Record the total volume of solvent required for dissolution.

  • Categorize solubility based on the approximate concentration (see Table 2).

Table 2: Qualitative Solubility Classification

ClassificationApprox. Concentration for Dissolution
Very Soluble > 100 mg/mL
Freely Soluble 30 - 100 mg/mL
Soluble 10 - 30 mg/mL
Sparingly Soluble 1 - 10 mg/mL
Slightly Soluble 0.1 - 1 mg/mL
Practically Insoluble < 0.1 mg/mL
Protocol 2: Quantitative Solubility by Shake-Flask Method

Objective: To determine the precise equilibrium solubility at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Scintillation vials or amber glass bottles with PTFE-lined caps

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium (e.g., 20-30 mg).

  • Add a known volume of the desired organic solvent (e.g., 5.0 mL).

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and moderate agitation (e.g., 150 rpm).

  • Allow the samples to equilibrate for a sufficient duration. A minimum of 24 hours is recommended, with a 48 or 72-hour time point to confirm that equilibrium has been reached.

  • After equilibration, remove the vials and allow the excess solid to settle for at least 30 minutes in the temperature-controlled environment.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove all undissolved particulates. The first few drops should be discarded to saturate the filter material.

  • Accurately dilute the filtered saturated solution with the appropriate mobile phase (from the analytical method) to a concentration within the calibration range of the HPLC assay.

  • Analyze the diluted sample using the validated HPLC method described below.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a precise and robust method for quantifying the concentration of indazole derivatives in solution.[10][11]

Experimental Workflow for HPLC Analysis

G prep_standards Prepare Stock & Standard Solutions in Mobile Phase calibration Inject Standards & Generate Calibration Curve (Peak Area vs. Conc.) prep_standards->calibration prep_samples Dilute Filtered Samples from Solubility Assay injection Inject Diluted Samples prep_samples->injection calculation Calculate Sample Conc. from Calibration Curve calibration->calculation integration Integrate Sample Peak Area injection->integration integration->calculation final_sol Apply Dilution Factor to Determine Final Solubility calculation->final_sol

Caption: HPLC quantification workflow.

Protocol 3: HPLC-UV Method for Quantification

Objective: To accurately measure the concentration of this compound in prepared samples.

Instrumentation & Conditions (Starting Point):

  • HPLC System: Agilent 1200 Series or equivalent with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., Zorbax C18, 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A good starting point is a 50:50 (v/v) mixture of ACN and 0.1% FA in water.[10][11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Scan from 200-400 nm to determine the wavelength of maximum absorbance (λ-max). A typical λ-max for indazole rings is around 254 nm or 280 nm.

  • Run Time: 10 minutes.

Procedure:

  • Standard Preparation:

    • Prepare a primary stock solution of this compound (e.g., 1.0 mg/mL) in the mobile phase or a compatible solvent like methanol.

    • Perform serial dilutions to create a set of at least five calibration standards covering the expected concentration range of the diluted samples (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Calibration:

    • Inject each standard in triplicate to establish the linearity of the detector response.

    • Generate a calibration curve by plotting the mean peak area against concentration. The curve should have a correlation coefficient (r²) of ≥ 0.999.

  • Sample Analysis:

    • Inject the diluted, filtered samples from Protocol 2.

    • Determine the peak area for this compound.

  • Calculation:

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility in the original solvent.

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, concise table. The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Table 3: Example Solubility Data Table for this compound at 25°C

SolventSolvent ClassSolubility (mg/mL) (Mean ± SD, n=3)
MethanolPolar Protic[Experimental Data]
EthanolPolar Protic[Experimental Data]
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Experimental Data]
AcetonePolar Aprotic[Experimental Data]
Ethyl AcetateIntermediate Polarity[Experimental Data]
DichloromethaneIntermediate Polarity[Experimental Data]
TolueneNonpolar Aromatic[Experimental Data]
n-HexaneNonpolar Aliphatic[Experimental Data]

Conclusion

References

The Emergence of 3-Methyl-1H-Indazol-5-ol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-methyl-1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its recurring presence in a multitude of biologically active compounds.[1][2] This guide delves into the specific realm of 3-methyl-1H-indazol-5-ol derivatives and their analogs, providing an in-depth technical exploration for professionals in drug discovery and development. We will navigate the synthetic intricacies, explore the vast therapeutic landscape, and dissect the critical structure-activity relationships that govern the efficacy of these molecules. Particular emphasis is placed on their role as kinase inhibitors in oncology, a field where indazole-based drugs have already made a significant impact.[3][4][5] This document serves as a comprehensive resource, integrating established knowledge with actionable insights to empower the next wave of innovation in this promising chemical space.

The Indazole Core: A Foundation of Therapeutic Promise

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, exist in three tautomeric forms: 1H, 2H, and 3H.[6][7] The 1H-tautomer is generally the most thermodynamically stable and, consequently, the most prevalent in drug design.[8][9] The indazole nucleus is a bioisostere of indole, allowing it to mimic the natural substrate in various biological pathways.[1] This inherent characteristic, coupled with its synthetic tractability, has propelled the indazole scaffold to the forefront of drug discovery.

The introduction of a methyl group at the 3-position and a hydroxyl group at the 5-position of the 1H-indazole core creates a unique pharmacophore with specific electronic and steric properties. The 3-methyl group can provide a crucial anchor point for binding to target proteins, while the 5-hydroxyl group offers a versatile handle for further derivatization, enabling the fine-tuning of physicochemical properties and biological activity.

Synthetic Strategies for this compound and its Analogs

The synthesis of the 3-methyl-1H-indazole core typically involves the cyclization of an appropriately substituted o-aminophenyl ketone derivative. A common and effective method is the treatment of 2-aminoacetophenone with sodium nitrite followed by reduction with a reagent like stannous chloride.[10][11]

Synthesis of the 3-Methyl-1H-Indazole Core

A representative synthetic pathway for the formation of 3-methyl-1H-indazole is outlined below. This foundational procedure can be adapted for precursors with a hydroxyl or methoxy group at the 5-position to yield the desired this compound scaffold.

Synthesis of 3-methyl-1H-indazole 2-Aminoacetophenone 2-Aminoacetophenone Diazonium_Salt Intermediate Diazonium Salt 2-Aminoacetophenone->Diazonium_Salt NaNO2, HCl 0-10 °C 3-Methyl-1H-indazole 3-Methyl-1H-indazole Diazonium_Salt->3-Methyl-1H-indazole SnCl2·2H2O, HCl Derivatization of this compound Core This compound Ether Ether Analogs Core->Ether R-X, Base Ester Ester Analogs Core->Ester R-COCl, Base Kinase_Inhibition_Pathway cluster_0 Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) GF->RTK Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Signaling_Cascade Phosphorylation Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->RTK Inhibition Apoptosis Apoptosis Indazole_Inhibitor->Apoptosis Promotes Cell_Effects Proliferation, Survival, Angiogenesis Signaling_Cascade->Cell_Effects

References

The Indazole Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with multiple biological targets with high affinity. The indazole ring, a bicyclic aromatic system composed of fused benzene and pyrazole rings, has firmly established itself as one such scaffold. Its unique electronic properties, structural rigidity, and capacity for diverse chemical functionalization have made it a cornerstone in the design of targeted therapies, particularly in oncology.

This guide provides an in-depth exploration of the biological significance of the indazole scaffold. We will delve into its key molecular interactions, examine its role in blockbuster therapeutics, and provide practical, field-proven insights into the experimental workflows used to validate indazole-based drug candidates.

Part 1: The Molecular Basis of Indazole's Privileged Status

The therapeutic success of the indazole core is not accidental; it is rooted in its fundamental physicochemical properties. Its structure often serves as a bioisostere for the native purine core of adenosine triphosphate (ATP), enabling it to effectively compete for binding at the ATP-binding sites of numerous enzymes, particularly kinases.

Key properties contributing to its significance include:

  • Hydrogen Bonding Capability: The indazole ring possesses both hydrogen bond donor (N1-H) and acceptor (N2) sites. This duality allows it to form critical hydrogen bond interactions with the "hinge region" of kinase enzymes, a common and effective strategy for achieving potent and selective inhibition.

  • Structural Rigidity and Planarity: The fused ring system provides a rigid, planar anchor that orients appended substituents into specific vectors within a target's binding pocket. This pre-organization reduces the entropic penalty of binding, leading to higher affinity.

  • Tunable Electronics: The nitrogen atoms in the pyrazole ring influence the electron distribution of the entire bicyclic system. This allows medicinal chemists to fine-tune the scaffold's properties, such as pKa and metabolic stability, through substitution on the ring.

Part 2: Indazole in Oncology: Targeting Key Drivers of Cancer

The most profound impact of the indazole scaffold has been in the development of targeted cancer therapies. Its versatility has been demonstrated in its ability to inhibit several critical enzyme families that drive tumor growth, proliferation, and survival.

Kinase Inhibition: A Dominant Application

Protein kinases are a large family of enzymes that regulate the majority of cellular signaling pathways. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. The indazole scaffold has proven exceptionally effective in targeting this enzyme class.

Axitinib: A Case Study in VEGFR Inhibition

Axitinib (Inlyta®) is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. These receptors are crucial for angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. By blocking VEGFR signaling, Axitinib effectively starves the tumor.

The indazole core of Axitinib forms a key hydrogen bond with a conserved cysteine residue in the hinge region of the VEGFR-2 kinase domain. This interaction anchors the molecule, allowing the side chains to occupy adjacent hydrophobic pockets, leading to potent inhibition.

Signaling Pathway: VEGFR Inhibition by Axitinib

VEGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR VEGFR PLC PLCγ VEGFR->PLC Autophosphorylation PI3K PI3K VEGFR->PI3K VEGF VEGF Ligand VEGF->VEGFR Binding & Dimerization PKC PKC PLC->PKC RAS Ras PKC->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival mTOR->Angiogenesis Axitinib Axitinib Axitinib->VEGFR Inhibition

Caption: Axitinib blocks VEGF binding-induced autophosphorylation of VEGFR, inhibiting downstream pro-angiogenic signaling pathways.

Entrectinib: Dual Inhibition of TRK and ROS1

Entrectinib (Rozlytrek®) is an example of an indazole-based inhibitor that targets multiple oncogenic drivers: the tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC) and the ROS1 proto-oncogene. Fusions involving these genes are found in a variety of cancers. Entrectinib's indazole core is crucial for its potent activity against these targets.

PARP Inhibition: Exploiting Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for high-fidelity double-strand break repair, inhibiting PARP creates a "synthetic lethality," leading to cancer cell death.

Niraparib: A Potent Indazole-Based PARP Inhibitor

Niraparib (Zejula®) is a PARP inhibitor used for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The drug's indazole scaffold mimics the nicotinamide moiety of the NAD+ cofactor, allowing it to bind to the catalytic domain of PARP1 and PARP2, thereby inhibiting their function. This inhibition prevents the repair of DNA single-strand breaks, which then collapse replication forks, leading to double-strand breaks that cannot be repaired in BRCA-mutant cells.

Mechanism: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_dna_damage DNA Damage & Repair cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP Recruitment DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse PARP->SSB Repair BRCA BRCA1/2 Pathway (Homologous Recombination) DSB->BRCA Recruitment Apoptosis Apoptosis (Cell Death) DSB->Apoptosis If BRCA is mutated Repair DNA Repair & Survival BRCA->Repair Niraparib Niraparib Niraparib->PARP Inhibition

Caption: Niraparib inhibits PARP, preventing SSB repair. In BRCA-mutant cells, the resulting DSBs cannot be repaired, leading to apoptosis.

Part 3: Experimental Validation of Indazole-Based Compounds

The development of any indazole-based therapeutic requires rigorous experimental validation. Below are representative protocols for assessing the activity of novel indazole compounds targeting kinases and PARP enzymes.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of an indazole compound against a target kinase, such as VEGFR.

Objective: To quantify the potency of a test compound in inhibiting kinase activity.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF)

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Serially dilute the indazole test compound in DMSO, then further dilute in kinase buffer to achieve the desired final concentrations (e.g., 10 µM to 0.1 nM).

    • Prepare a solution of the target kinase (e.g., recombinant human VEGFR-2) in kinase buffer.

    • Prepare a solution of the kinase substrate (e.g., a biotinylated peptide) and ATP in kinase buffer.

    • Prepare the HTRF detection reagents: Europium cryptate-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665.

  • Assay Procedure:

    • Add 2.5 µL of the test compound dilution to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the HTRF detection reagents in a quench buffer containing EDTA.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Plot the HTRF ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

PARP Inhibition Cellular Assay Protocol

This protocol assesses the ability of an indazole compound to inhibit PARP activity within living cells.

Objective: To measure the inhibition of PARP-mediated poly(ADP-ribosyl)ation (PARylation) in cells after DNA damage.

Methodology: Immunofluorescence

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa cells) on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the indazole test compound (or vehicle control) for 1 hour.

    • Induce DNA damage by treating the cells with 10 mM H2O2 for 10 minutes.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate the cells with a primary antibody against poly(ADP-ribose) (PAR) (e.g., rabbit anti-PAR) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence microscope.

    • Quantify the mean fluorescence intensity of the PAR signal per cell nucleus using image analysis software (e.g., ImageJ).

    • Plot the normalized fluorescence intensity against the compound concentration to determine the cellular IC50.

Part 4: Summary and Future Outlook

The indazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its ability to effectively target key enzymes like kinases and PARPs has led to the development of life-saving therapies for cancer patients. The table below summarizes the key indazole-based drugs discussed.

Drug Name Brand Name Primary Target(s) Approved Indication (Example)
AxitinibInlyta®VEGFR1, VEGFR2, VEGFR3Advanced Renal Cell Carcinoma
NiraparibZejula®PARP1, PARP2Ovarian Cancer
EntrectinibRozlytrek®TRKA/B/C, ROS1ROS1-positive NSCLC, NTRK fusion-positive solid tumors

The journey of the indazole scaffold is far from over. Researchers continue to explore its potential in other therapeutic areas, including neurology, inflammation, and infectious diseases. As our understanding of complex signaling networks deepens, the unique properties of the indazole core will undoubtedly be leveraged to design the next generation of precision medicines.

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 3-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of 3-methyl-1H-indazol-5-ol (CAS: 904086-08-4), a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] The indazole core is a key pharmacophore found in numerous therapeutic agents, valued for its versatile biological activities.[2][3][4] This guide details a robust, two-stage synthetic strategy, commencing with the formation of a key methoxy-protected intermediate, followed by a carefully controlled demethylation to yield the target phenol. The protocol is designed for researchers in organic synthesis and drug discovery, providing not only a step-by-step methodology but also the underlying chemical principles and critical insights for a successful and reproducible outcome.

Introduction and Strategic Overview

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in modern pharmacology. Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets.[4] Consequently, indazole derivatives are integral to a range of FDA-approved drugs, including the anti-cancer tyrosine kinase inhibitor Axitinib and the antiemetic agent Granisetron.[3][4] The specific target of this protocol, this compound, serves as a valuable building block for creating more complex molecules, particularly where a phenolic hydroxyl group is required for subsequent derivatization or to act as a key hydrogen-bond donor in a ligand-receptor interaction.

Direct synthesis of hydroxylated indazoles can be challenging; therefore, a common and effective strategy involves the use of a protecting group. This protocol employs a methoxy group as a robust and reliable protecting group for the desired 5-hydroxyl functionality. The synthesis is logically divided into two primary stages:

  • Stage 1: Reductive Cyclization to form 5-Methoxy-3-methyl-1H-indazole. This step utilizes a classical indazole synthesis involving the diazotization of a substituted aniline (2-amino-5-methoxyacetophenone) followed by an in-situ reductive cyclization.

  • Stage 2: Lewis Acid-Mediated Demethylation. The methoxy-protected intermediate is deprotected using boron tribromide (BBr₃), a powerful and selective Lewis acid reagent for cleaving aryl methyl ethers, to furnish the final product, this compound.[5]

This strategic approach ensures high yields and purity by circumventing potential side reactions associated with an unprotected phenol during the ring-formation step.

Overall Synthetic Scheme

Caption: Two-stage synthesis of this compound.

Experimental Protocol

This protocol is designed based on well-established chemical transformations for indazole synthesis and ether deprotection.[5][6][7] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
ReagentCAS No.Mol. Weight ( g/mol )Recommended PurityNotes
2-Amino-5-methoxyacetophenone22933-75-3165.19>97%Starting Material
Sodium Nitrite (NaNO₂)7632-00-069.00>98%Diazotizing Agent
Hydrochloric Acid (HCl)7647-01-036.4637% (conc.)Acidic Medium
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.63>98%Reducing Agent
Boron Tribromide (BBr₃)10294-33-4250.52>99%Demethylating Agent
Dichloromethane (DCM)75-09-284.93Anhydrous, >99.8%Solvent
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeExtraction Solvent
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated SolutionFor Neutralization
Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousDrying Agent
Silica Gel63231-67-460.08230-400 meshFor Chromatography
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Glassware for column chromatography

Stage 1: Synthesis of 5-Methoxy-3-methyl-1H-indazole

This procedure is adapted from a standard protocol for the synthesis of 3-methyl-1H-indazole.[7]

  • Reaction Setup: In a 250 mL round-bottom flask, add 2-amino-5-methoxyacetophenone (5.0 g, 30.3 mmol) and concentrated hydrochloric acid (30 mL). Stir the mixture until a solution or fine slurry is formed. Cool the flask to 0-5 °C using an ice-water bath.

  • Diazotization: Dissolve sodium nitrite (2.3 g, 33.3 mmol, 1.1 eq) in water (20 mL). Slowly add this solution dropwise to the stirred acetophenone solution, ensuring the internal temperature is maintained between 0-10 °C. The addition should take approximately 30-45 minutes.

  • Reductive Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1 hour. In a separate beaker, dissolve tin(II) chloride dihydrate (17.1 g, 75.8 mmol, 2.5 eq) in concentrated hydrochloric acid (15 mL). Add this SnCl₂ solution dropwise to the reaction mixture, again maintaining the temperature below 10 °C.

  • Reaction Progression: Once the SnCl₂ addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up and Isolation: Pour the reaction mixture into 200 mL of ice water. Carefully adjust the pH to ~8 by the slow addition of a saturated sodium bicarbonate solution. A precipitate will form.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water (2 x 50 mL).

  • Drying: Dry the collected solid under vacuum to yield the crude 5-methoxy-3-methyl-1H-indazole. The product can be used in the next step without further purification or can be purified by recrystallization from an ethanol/water mixture if desired.

Stage 2: Synthesis of this compound

This procedure is adapted from a protocol for the demethylation of 5-methoxy-1H-indazole.[5] Caution: Boron tribromide is highly corrosive and reacts violently with moisture. Handle with extreme care under an inert atmosphere.

  • Reaction Setup: Place the crude 5-methoxy-3-methyl-1H-indazole (4.0 g, 24.7 mmol) in a dry 250 mL round-bottom flask equipped with a magnetic stir bar. Place the flask under an inert atmosphere (e.g., nitrogen balloon).

  • Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and stir to dissolve the starting material. Cool the solution to 0 °C using an ice-water bath.

  • Addition of BBr₃: Slowly add a 1.0 M solution of boron tribromide in DCM (54.3 mL, 54.3 mmol, 2.2 eq) to the stirred solution via syringe. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C in an ice-water bath. Very slowly and carefully, pour the reaction solution into 150 mL of an ice-water slurry to quench the excess BBr₃.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).[5]

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel, using an eluent such as chloroform/methanol (e.g., 96:4) or ethyl acetate/hexanes to afford the pure this compound.[5]

Workflow and Data Summary

Experimental Workflow Diagram

Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Demethylation S1_Setup Dissolve Starting Material in HCl & Cool to 0 °C S1_Diaz Diazotization: Add NaNO₂ Solution (0-10 °C) S1_Setup->S1_Diaz S1_Cyclize Reductive Cyclization: Add SnCl₂ Solution (<10 °C) S1_Diaz->S1_Cyclize S1_Stir Stir Overnight at RT S1_Cyclize->S1_Stir S1_Workup Quench in Ice Water & Neutralize to pH 8 S1_Stir->S1_Workup S1_Isolate Filter & Dry Crude Product (5-Methoxy-3-methyl-1H-indazole) S1_Workup->S1_Isolate S2_Setup Dissolve Intermediate in Anhydrous DCM & Cool to 0 °C S1_Isolate->S2_Setup Proceed with crude product S2_Add Add BBr₃ Solution (0 °C) under Inert Atmosphere S2_Setup->S2_Add S2_Stir Stir 10-12h at RT S2_Add->S2_Stir S2_Quench Quench in Ice Water S2_Stir->S2_Quench S2_Extract Extract with EtOAc S2_Quench->S2_Extract S2_Wash Wash with NaHCO₃ & Brine S2_Extract->S2_Wash S2_Dry Dry (Na₂SO₄) & Concentrate S2_Wash->S2_Dry S2_Purify Purify via Column Chromatography (Final Product) S2_Dry->S2_Purify

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary
ParameterStage 1 (Intermediate)Stage 2 (Final Product)
Primary Reactant 2-Amino-5-methoxyacetophenone5-Methoxy-3-methyl-1H-indazole
Mass of Reactant 5.0 g~4.0 g (from Stage 1)
Moles of Reactant 30.3 mmol~24.7 mmol
Key Reagent NaNO₂ / SnCl₂·2H₂OBoron Tribromide (BBr₃)
Molar Equiv. of Reagent 1.1 / 2.52.2
Reaction Temperature 0 °C to Room Temp.0 °C to Room Temp.
Reaction Time ~16 hours~12 hours
Expected Yield 80-90%65-75%[5]
Molecular Formula C₉H₁₀N₂OC₈H₈N₂O[1]
Molecular Weight 162.19 g/mol 148.16 g/mol [1]
Appearance Off-white solidWhite to off-white solid

Scientific Rationale and Trustworthiness

The reliability of a synthetic protocol hinges on understanding the causality behind each step. This section elucidates the key chemical principles that ensure the reaction's success and reproducibility.

  • Choice of Protecting Group: The 5-hydroxyl group is protected as a methyl ether. This is a crucial strategic decision. The ether is stable under the acidic and reductive conditions of the indazole ring formation in Stage 1, preventing unwanted side reactions. It can then be selectively and efficiently cleaved in Stage 2.

  • Mechanism of Indazole Formation: The reaction in Stage 1 is a classic example of the Jacobson Indazole Synthesis.

    • Diazotization: The primary aromatic amine is converted into a diazonium salt by sodium nitrite in the presence of a strong acid (HCl). This reaction must be performed at low temperatures (0-10 °C) because diazonium salts are notoriously unstable and can decompose violently at higher temperatures.

    • Reductive Cyclization: The diazonium salt is then reduced by tin(II) chloride. This reduction facilitates an intramolecular cyclization onto the acetyl group, followed by dehydration, to form the stable aromatic indazole ring. Using SnCl₂ is a well-documented and high-yielding method for this transformation.[6][7]

  • Mechanism of Demethylation: In Stage 2, the cleavage of the aryl methyl ether is achieved with boron tribromide. BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, weakening the C-O bond. A bromide ion then attacks the methyl carbon in an Sₙ2-like fashion, cleaving the bond and forming a bromomethane byproduct. A subsequent aqueous work-up hydrolyzes the resulting boron-oxygen bond to liberate the free phenol. This method is highly effective for aryl methyl ethers and is often preferred over other reagents like HBr due to its milder reaction conditions.[5]

  • Self-Validation and Purity: Each stage of this protocol includes a purification step (filtration/recrystallization and column chromatography) to ensure the purity of the intermediate and final product. The identity and purity of the final compound, this compound, should be rigorously confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC to validate the success of the synthesis.

References

3-Methyl-1H-indazol-5-ol: A Versatile Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it a cornerstone in the design of targeted therapeutics.[1][2][3] Among the diverse array of indazole derivatives, 3-methyl-1H-indazol-5-ol has emerged as a particularly valuable intermediate for the synthesis of complex pharmaceutical agents, most notably in the realm of oncology.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this compound, with a focus on its role in the development of kinase inhibitors.

The indazole core is a key pharmacophore in numerous FDA-approved drugs, including Axitinib and Pazopanib, which function by inhibiting protein kinases that are critical for tumor growth and angiogenesis.[6] The 3-methyl group provides a key structural element, while the 5-hydroxy moiety offers a versatile synthetic handle for further molecular elaboration, allowing for the fine-tuning of a drug candidate's pharmacological profile.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

PropertyPredicted Value/InformationSource
Molecular Formula C₈H₈N₂ON/A
Molecular Weight 148.16 g/mol N/A
Appearance Expected to be a solid at room temperatureN/A
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.N/A
Purity ≥97% (typical for commercial-grade material)N/A
Spectroscopic Characterization (Predicted)

While a publicly available, experimentally verified full dataset for this compound is limited, the following spectral characteristics can be predicted based on the analysis of closely related indazole analogs.[7][8][9][10]

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~12.5 ppm (s, 1H): N-H proton of the indazole ring.

  • δ ~9.0 ppm (s, 1H): O-H proton of the phenol.

  • δ ~7.3-7.5 ppm (d, 1H): Aromatic proton at C7.

  • δ ~6.8-7.0 ppm (d, 1H): Aromatic proton at C6.

  • δ ~6.7-6.9 ppm (s, 1H): Aromatic proton at C4.

  • δ ~2.4 ppm (s, 3H): Methyl protons at C3.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~150-155 ppm: C5 (carbon attached to the hydroxyl group).

  • δ ~140-145 ppm: C3 and C7a.

  • δ ~120-125 ppm: C7.

  • δ ~110-115 ppm: C6 and C3a.

  • δ ~100-105 ppm: C4.

  • δ ~10-15 ppm: C of the methyl group.

Mass Spectrometry (EI):

  • m/z 148 (M⁺): Molecular ion peak.

  • Key Fragments: Loss of N₂, CO, and CH₃ radicals.

Synthesis of this compound: A Protocol

The synthesis of this compound can be achieved through the cyclization of a suitably substituted 2-aminoacetophenone derivative. This method is robust, scalable, and avoids the use of heavy metals, which is a significant advantage in pharmaceutical manufacturing.[11]

Proposed Synthetic Pathway

Synthesis_of_this compound start 2-Amino-5-hydroxyacetophenone intermediate Diazonium Salt Intermediate start->intermediate 1. NaNO₂, HCl 2. SnCl₂ product This compound intermediate->product Intramolecular Cyclization

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Amino-5-hydroxyacetophenone

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) or other suitable base

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-hydroxyacetophenone (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Reduction and Cyclization:

    • In a separate flask, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated HCl.

    • Cool the stannous chloride solution to 0-5 °C and slowly add the previously prepared diazonium salt solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8. Caution: This will generate gas; perform this step slowly in a well-ventilated fume hood.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Application in Pharmaceutical Synthesis: A Case Study in Kinase Inhibitors

The indazole scaffold is a well-established "hinge-binding" motif in kinase inhibitors. The two nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[5]

Kinase_Inhibitor_Binding cluster_0 Kinase Hinge Region cluster_1 Indazole-Based Inhibitor hinge_residue1 Backbone NH hinge_residue2 Backbone C=O indazole_core This compound (as part of a larger molecule) indazole_core->hinge_residue1 H-bond indazole_core->hinge_residue2 H-bond

Caption: Hydrogen bonding of the indazole core with the kinase hinge.

The 5-hydroxy group of this compound provides a strategic point for derivatization to explore other regions of the ATP-binding pocket, potentially enhancing potency and selectivity. This hydroxyl group can be readily converted into ethers, esters, or used as a nucleophile in various coupling reactions.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the indazole ring plays a critical role in determining the inhibitory activity and selectivity of a kinase inhibitor.[12][13][14][15]

  • 5-Position Substitution: The 5-position of the indazole ring often points towards the solvent-exposed region of the ATP-binding site. Introducing substituents at this position can improve physicochemical properties such as solubility and can also be used to target specific sub-pockets within the kinase, thereby enhancing selectivity. The hydroxyl group of this compound is an excellent starting point for introducing a variety of functionalities through etherification or other linkage chemistries.

Safety and Handling

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[16][17]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value pharmaceutical intermediate with significant potential in the synthesis of targeted therapeutics, particularly kinase inhibitors. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of the 5-hydroxy group, makes it an attractive building block for drug discovery and development programs. The protocols and insights provided in this document are intended to serve as a valuable resource for scientists working at the forefront of pharmaceutical innovation.

References

Application Notes & Protocols for 3-methyl-1H-indazol-5-ol in Antibacterial Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. This guide provides a comprehensive technical overview and detailed experimental protocols for the investigation of 3-methyl-1H-indazol-5-ol as a potential antibacterial agent. We present a robust, multi-step synthesis pathway, detailed methodologies for in vitro antibacterial and cytotoxicity evaluation, and a hypothesized mechanism of action targeting bacterial DNA gyrase. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial therapies.

Introduction: The Promise of the Indazole Scaffold

The relentless evolution of drug-resistant pathogens poses a critical global health challenge. Indazole-containing compounds represent a promising class of heterocycles, endowed with a broad range of biological properties, including anti-inflammatory, antitumor, and antimicrobial effects.[1] Their structural versatility allows for fine-tuning of their pharmacological profiles. Notably, certain indazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase (GyrB), a clinically validated target distinct from that of fluoroquinolones, offering a potential solution to overcome existing resistance mechanisms. This application note focuses on this compound, a specific derivative, outlining a systematic approach to its synthesis and evaluation as a novel antibacterial candidate.

Overall Experimental & Developmental Workflow

The successful evaluation of a novel antibacterial candidate requires a structured and logical progression of experiments. The workflow begins with the chemical synthesis of the target compound, followed by a cascade of in vitro assays to determine its efficacy and safety profile.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis A Step 1: Nitration of 2'-Fluoroacetophenone B Step 2: Indazole Formation to 3-methyl-5-nitro-1H-indazole A->B C Step 3: Reduction to 3-methyl-1H-indazol-5-amine B->C D Step 4: Diazotization & Hydrolysis to This compound (Final Product) C->D E Stock Solution Preparation D->E F Minimum Inhibitory Concentration (MIC) Assay E->F H Mammalian Cell Cytotoxicity Assay (MTT) E->H G Minimum Bactericidal Concentration (MBC) Assay F->G I Determine MIC Values F->I J Determine MBC/MIC Ratio (Bacteriostatic vs. Bactericidal) G->J K Calculate CC50 & Selectivity Index (SI) H->K

Caption: Experimental workflow for synthesis and evaluation.

Synthesis Protocol: this compound

The synthesis of this compound can be achieved through a robust four-step process starting from commercially available materials. This pathway involves nitration, indazole ring formation, reduction of the nitro group, and a final conversion of the resulting amine to a hydroxyl group via a diazotization-hydrolysis reaction.

Step 1: Synthesis of 2'-Fluoro-5'-nitroacetophenone
  • Rationale: This initial step introduces the nitro group at the para-position to the fluorine, which will become the 5-position of the indazole ring. The fluorine atom serves as a good leaving group for the subsequent cyclization reaction.

  • Protocol:

    • In a flask maintained at 0°C, slowly add 2'-fluoroacetophenone to a stirred mixture of fuming nitric acid and concentrated sulfuric acid.

    • Maintain the temperature below 10°C throughout the addition.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice, causing the product to precipitate.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to yield 2'-fluoro-5'-nitroacetophenone.

Step 2: Synthesis of 3-methyl-5-nitro-1H-indazole
  • Rationale: This key step involves a nucleophilic aromatic substitution (SNAr) reaction where hydrazine displaces the fluorine atom and subsequent intramolecular cyclization forms the indazole ring.[2]

  • Protocol:

    • Dissolve 2'-fluoro-5'-nitroacetophenone (1.0 mmol) in dimethylformamide (DMF).

    • Add hydrazine hydrate (3.0 mmol) to the solution at room temperature.[2]

    • Stir the mixture for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-methyl-5-nitro-1H-indazole, which can be purified by recrystallization.[2]

Step 3: Synthesis of 3-methyl-1H-indazol-5-amine
  • Rationale: The nitro group is selectively reduced to a primary amine, which is the necessary precursor for the final diazotization step. Tin(II) chloride is an effective and common reagent for this transformation.[3]

  • Protocol:

    • Suspend 3-methyl-5-nitro-1H-indazole (1.2 mmol) in absolute ethanol.

    • Add anhydrous tin(II) chloride (SnCl2, 6.1 mmol) to the mixture.[3]

    • Heat the reaction at 60°C for 5 hours, monitoring by TLC.

    • After cooling, adjust the pH to ~8 with a 5% aqueous potassium bicarbonate solution.

    • Extract the product with ethyl acetate. Wash the organic phase with brine, dry over magnesium sulfate, and evaporate the solvent to afford 3-methyl-1H-indazol-5-amine.[3]

Step 4: Synthesis of this compound
  • Rationale: This is a classic Sandmeyer-type reaction. The primary amine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO2 and HCl) at low temperatures. The diazonium salt is unstable and, upon warming in the presence of water, hydrolyzes to the corresponding phenol (hydroxyl group).

  • Protocol:

    • Dissolve 3-methyl-1H-indazol-5-amine in dilute hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, keeping the temperature below 5°C.

    • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

    • Slowly warm the reaction mixture to 50-60°C. Nitrogen gas will evolve as the diazonium group is replaced by a hydroxyl group.

    • After gas evolution ceases, cool the mixture and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Hypothesized Mechanism of Antibacterial Action

Indazole derivatives frequently exert their antibacterial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair. DNA gyrase, composed of GyrA and GyrB subunits, introduces negative supercoils into DNA. It is hypothesized that this compound acts as a bacterial Gyrase B (GyrB) inhibitor, competing with ATP for its binding site on the enzyme. This inhibition prevents the conformational changes necessary for DNA strand passage and re-ligation, ultimately leading to a cessation of DNA replication and cell death.

G cluster_process DNA Replication Cycle compound This compound atp_binding ATP Binding Site compound->atp_binding Binds to gyrB Bacterial DNA Gyrase (GyrB Subunit) inhibition Inhibition of ATP Hydrolysis gyrB->inhibition Inhibited by Compound atp ATP atp->atp_binding Competitive Binding atp_binding->gyrB dna_relaxed Relaxed DNA gyrase_action Gyrase introduces negative supercoils dna_relaxed->gyrase_action dna_supercoiled Supercoiled DNA (Replication proceeds) gyrase_action->dna_supercoiled block DNA Replication Blocked gyrase_action->block inhibition->gyrase_action Prevents death Bacterial Cell Death block->death

Caption: Hypothesized mechanism of action via DNA Gyrase B inhibition.

In Vitro Evaluation Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium. This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

  • Materials:

    • Test compound (this compound) stock solution (e.g., 10 mg/mL in DMSO).

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Sterile 96-well microtiter plates.

    • Spectrophotometer or microplate reader.

    • Positive control antibiotic (e.g., Ciprofloxacin).

    • 0.5 McFarland turbidity standard.

  • Procedure:

    • Inoculum Preparation: From a fresh agar plate (18-24h growth), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL.

    • Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound in CAMHB directly in the 96-well plate. For example, add 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the working stock of the compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. This leaves 100 µL in each well. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

    • Inoculation: Add 10 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This results in a final volume of 110 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

    • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
  • Objective: To determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.

  • Procedure:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

    • Spot-plate each aliquot onto a drug-free Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing from the 10 µL spot).[6]

Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay)
  • Objective: To assess the cytotoxicity of the compound on a mammalian cell line (e.g., HEK293, HepG2) and determine the 50% cytotoxic concentration (CC₅₀).[1]

  • Materials:

    • Mammalian cell line.

    • Complete cell culture medium (e.g., DMEM + 10% FBS).

    • Test compound serial dilutions.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • Sterile 96-well cell culture plates.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for untreated cells (vehicle control) and medium only (blank).

    • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ humidified incubator.

    • MTT Addition: Add 10 µL of the MTT reagent to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the CC₅₀ value using non-linear regression.

Data Presentation & Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison. The ratio of MBC to MIC is crucial for classifying the compound's activity.

Table 1: Example Antibacterial Activity Data

Bacterial Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 29213 8 16 2 Bactericidal
E. coli ATCC 25922 16 128 8 Bacteriostatic
P. aeruginosa PAO1 32 >256 >8 Bacteriostatic

Interpretation Note: An MBC/MIC ratio of ≤ 4 typically indicates bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[6]

Table 2: Example Cytotoxicity and Selectivity Data

Cell Line CC₅₀ (µg/mL) Target Organism MIC (µg/mL) Selectivity Index (SI)
HEK293 128 S. aureus 8 16.0
HEK293 128 E. coli 16 8.0

Selectivity Index (SI) is calculated as CC₅₀ / MIC. A higher SI value (ideally >10) is desirable, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells.

Conclusion

This compound represents a promising starting point for the development of novel antibacterial agents. The synthetic and analytical protocols detailed herein provide a comprehensive framework for its evaluation. By systematically determining its MIC, MBC, and cytotoxicity, researchers can effectively assess its potential as a therapeutic candidate. Further investigation into its mechanism of action and structure-activity relationships will be crucial for optimizing its efficacy and safety profile, potentially leading to a new class of antibiotics to combat the growing challenge of antimicrobial resistance.

References

Application Note: A Detailed Experimental Protocol for the Regioselective N-Alkylation of 3-Methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenge of N-Alkylated Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2] N-alkylation of the indazole core is a critical synthetic step that significantly influences the pharmacological profile of these molecules. However, the indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential formation of regioisomeric products upon alkylation.[2][3] The selective synthesis of either the N-1 or N-2 isomer is a common challenge for synthetic and medicinal chemists.[4][5]

This challenge is further compounded in substrates such as 3-methyl-1H-indazol-5-ol, which features an acidic phenolic hydroxyl group. This group can compete with the indazole N-H during the alkylation reaction, potentially leading to undesired O-alkylation or requiring additional equivalents of base.[6][7] This application note provides a robust, field-proven protocol for the regioselective N-alkylation of this compound, addressing the inherent challenges through a strategic protection-alkylation-deprotection sequence. This approach ensures high yields and predictable regioselectivity, which are paramount in drug development.

Strategic Approach: The Rationale for a Protection-Alkylation-Deprotection Pathway

To circumvent the competing reactivity of the phenolic hydroxyl group and to ensure selective N-alkylation, a protection-alkylation-deprotection strategy is the most reliable approach. The hydroxyl group is temporarily masked with a protecting group that is stable to the N-alkylation conditions but can be removed cleanly in a subsequent step.

For this protocol, the tert-butyldimethylsilyl (TBDMS) group is selected as the ideal protecting group for the phenolic hydroxyl. The TBDMS group is readily installed, exceptionally stable under the basic conditions required for N-alkylation, and can be selectively removed under mild conditions using a fluoride source, without affecting the newly installed N-alkyl group.[8][9]

This three-step sequence provides a controlled and predictable route to the desired N-alkylated this compound isomers.

Visualized Workflow: Protection, Alkylation, and Deprotection

workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: Regioselective N-Alkylation cluster_n1 N-1 Pathway (Thermodynamic) cluster_n2 N-2 Pathway (Kinetic) cluster_deprotection Step 3: Deprotection start This compound protected 5-(tert-butyldimethylsilyloxy)-3-methyl-1H-indazole start->protected TBDMSCl, Imidazole, DMF n1_product 1-Alkyl-5-(TBDMS-oxy)-3-methyl-1H-indazole protected->n1_product NaH, THF R-X (Alkyl Halide) n2_product 2-Alkyl-5-(TBDMS-oxy)-3-methyl-1H-indazole protected->n2_product PPh3, DIAD, R-OH (Mitsunobu) final_n1 1-Alkyl-3-methyl-1H-indazol-5-ol n1_product->final_n1 TBAF, THF final_n2 2-Alkyl-3-methyl-1H-indazol-5-ol n2_product->final_n2 TBAF, THF

Caption: Overall workflow for the regioselective N-alkylation of this compound.

Detailed Experimental Protocols

Protocol 1: Protection of the Phenolic Hydroxyl Group

This initial step masks the reactive hydroxyl group as a TBDMS ether, preparing the substrate for selective N-alkylation.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add imidazole (2.5 equiv.).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add TBDMSCl (1.2 equiv.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-(tert-butyldimethylsilyloxy)-3-methyl-1H-indazole.

Protocol 2: N-1 Selective Alkylation (Thermodynamic Control)

This protocol leverages the thermodynamic stability of the N-1 substituted indazole, employing a strong, non-nucleophilic base in a non-polar aprotic solvent.[2][4][10]

Materials:

  • 5-(tert-butyldimethylsilyloxy)-3-methyl-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add a suspension of NaH (1.2 equiv.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 5-(tert-butyldimethylsilyloxy)-3-methyl-1H-indazole (1.0 equiv.) in anhydrous THF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or gently heat to 50 °C if necessary. Monitor the reaction by TLC until the starting material is consumed (typically 4-16 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to isolate the 1-alkyl-5-(tert-butyldimethylsilyloxy)-3-methyl-1H-indazole.

Protocol 3: N-2 Selective Alkylation (Kinetic Control via Mitsunobu Reaction)

The Mitsunobu reaction provides a reliable method for achieving N-2 selectivity, which is often the kinetically favored product.[2][4]

Materials:

  • 5-(tert-butyldimethylsilyloxy)-3-methyl-1H-indazole

  • An alcohol (R-OH, 1.5 equiv.)

  • Triphenylphosphine (PPh₃, 1.5 equiv.)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 5-(tert-butyldimethylsilyloxy)-3-methyl-1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and PPh₃ (1.5 equiv.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 equiv.) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography to separate the desired 2-alkyl-5-(tert-butyldimethylsilyloxy)-3-methyl-1H-indazole from triphenylphosphine oxide and other byproducts.

Protocol 4: Deprotection of the TBDMS Group

This final step removes the TBDMS protecting group to reveal the target N-alkylated this compound.

Materials:

  • TBDMS-protected N-alkylated indazole (from Protocol 2 or 3)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected N-alkylated indazole (1.0 equiv.) in THF.

  • Add TBAF solution (1.2 equiv.) dropwise at room temperature.

  • Stir the reaction for 1-2 hours at room temperature. Monitor by TLC until the starting material is fully consumed.

  • Quench the reaction with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the pure N-1 or N-2 alkylated this compound.

Data Presentation: Summary of Reaction Conditions

Target Product Method Key Reagents Solvent Typical Temp. Expected N-1:N-2 Ratio Reference
N-1 Alkylation Standard BasicNaH, Alkyl HalideTHF0 °C to 50 °C>95:5[2][4]
N-2 Alkylation MitsunobuPPh₃, DIAD, AlcoholTHF0 °C to RT<10:90[2][4]

Structural Verification: Distinguishing N-1 and N-2 Isomers

Unambiguous structural assignment of the N-1 and N-2 regioisomers is critical. This is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques.

  • ¹H NMR: The chemical shift of the protons on the alkyl group attached to the nitrogen can differ between the N-1 and N-2 isomers.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most definitive method. For the N-1 isomer, a correlation will be observed between the protons of the CH₂ group of the N-alkyl chain and the C7a carbon of the indazole ring. For the N-2 isomer, a correlation is typically seen between the CH₂ protons and the C3 carbon.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): For certain alkyl groups (e.g., benzyl), a through-space correlation (NOE) may be observed between the protons of the alkyl group and specific protons on the indazole ring, helping to confirm the substitution pattern.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield in protection step Incomplete reaction; moisture in the reaction.Ensure anhydrous conditions. Increase reaction time or slightly warm the reaction mixture.
Mixture of N-1 and N-2 isomers in Protocol 2 Use of a more polar solvent (e.g., DMF) which disfavors tight ion pair formation.Strictly use THF as the solvent. Ensure the quality of the NaH.
O-alkylation observed Incomplete protection of the hydroxyl group.Ensure the protection step goes to completion before proceeding to N-alkylation.
Difficult separation of isomers Similar polarity of the N-1 and N-2 products.Optimize the solvent system for column chromatography (e.g., using a shallow gradient). Consider preparative HPLC if necessary.
Incomplete deprotection Insufficient TBAF; steric hindrance.Increase the amount of TBAF (1.5-2.0 equiv.) and/or increase the reaction time or temperature.

References

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 3-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-methyl-1H-indazol-5-ol is a heterocyclic aromatic compound of significant interest in pharmaceutical research and development, serving as a key building block for the synthesis of various biologically active molecules. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound and its potential degradation products. The method is designed to be precise, accurate, and specific, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

The inherent chemical properties of this compound (CAS: 904086-08-4, Formula: C₈H₈N₂O, Molecular Weight: 148.16 g/mol ) necessitate a well-developed analytical method to ensure its quality.[3][4] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for purity assessment and stability studies.

Scientific Rationale for Method Development

The selection of a reversed-phase HPLC (RP-HPLC) method is predicated on the polarity of this compound. The presence of a hydroxyl group and the indazole nucleus suggests a moderate polarity, making it amenable to separation on a non-polar stationary phase with a polar mobile phase.[5]

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, providing good retention and resolution of the analyte from its potential impurities.

  • Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed to ensure the elution of compounds with a range of polarities. The buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the analyte and, consequently, its retention time.

  • Detection: Based on the UV-vis absorption spectra of similar indazole derivatives, which show significant absorbance in the UV range, a detection wavelength of 220 nm is selected to ensure high sensitivity for the parent compound and its potential degradation products.[6]

Experimental Workflow

The following diagram illustrates the overall workflow for the purity analysis of this compound.

HPLC Purity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation SamplePrep Weigh and dissolve This compound in diluent Injection Inject prepared samples and standards SamplePrep->Injection StandardPrep Prepare reference standard solution of known concentration SystemSuitability System Suitability Test (SST) StandardPrep->SystemSuitability ForcedDeg Perform forced degradation (acid, base, oxidative, thermal, photolytic) on sample ForcedDeg->Injection SystemSuitability->Injection Chromatography Gradient elution on C18 column Injection->Chromatography Detection UV Detection at 220 nm Chromatography->Detection PeakIntegration Integrate peak areas Detection->PeakIntegration PurityCalc Calculate purity (%) and impurity levels PeakIntegration->PurityCalc Validation Method Validation (ICH Q2(R1)) - Specificity - Linearity - Accuracy - Precision - Robustness PurityCalc->Validation Report Generate final report Validation->Report

Caption: Workflow for the HPLC Purity Analysis of this compound.

Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).

  • Reagents: Potassium dihydrogen phosphate, Orthophosphoric acid.

  • Reference Standard: this compound of known purity.

Protocols

Mobile Phase and Diluent Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

Standard Solution Preparation
  • Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 25 mL of diluent and sonicate to dissolve.

  • Make up to volume with diluent and mix well. This is the standard stock solution.

  • Further dilute to a working concentration of approximately 0.05 mg/mL with the diluent.

Sample Solution Preparation
  • Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Add approximately 25 mL of diluent and sonicate to dissolve.

  • Make up to volume with diluent and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 220 nm
Gradient Elution Time (min)
0
20
25
26
30

Method Validation Protocol (as per ICH Q2(R1))

A comprehensive validation of the analytical method is essential to demonstrate its suitability for the intended purpose.[1][7]

Specificity and Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the this compound sample.[8] The objective is to achieve 5-20% degradation of the active ingredient.[9]

  • Acid Hydrolysis: Reflux sample with 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Reflux sample with 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for 24 hours.

The chromatograms of the stressed samples should be compared with that of an unstressed sample to evaluate the resolution between the parent peak and any degradation products.

Linearity

Prepare a series of at least five concentrations of the this compound reference standard over a range of 50% to 150% of the nominal analytical concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is determined by recovery studies. A known amount of the reference standard is spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery of the analyte is calculated.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day and under the same experimental conditions. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results. Parameters to be varied include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • pH of the mobile phase buffer (± 0.2 units)

The system suitability parameters should remain within acceptable limits for all variations.

System Suitability

Before sample analysis, a system suitability test must be performed by injecting the standard solution five times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas ≤ 2.0%

Data Presentation

System Suitability Results
InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
18.5212345671.15600
28.5112356781.15620
38.5312348901.25580
48.5212360121.15610
58.5112354321.15630
Mean 8.521235316
% RSD 0.05
Linearity Data
Concentration (µg/mL)Peak Area
25615000
37.5925000
501235000
62.51545000
751850000
0.9998

Conclusion

The developed reversed-phase HPLC method for the purity analysis of this compound is specific, linear, accurate, precise, and robust. The stability-indicating nature of the method, demonstrated through forced degradation studies, makes it suitable for routine quality control and stability testing of this compound in a pharmaceutical development setting. This application note provides a comprehensive protocol and validation framework to ensure the reliable assessment of the purity of this important chemical intermediate.

References

Application Note: Comprehensive NMR Characterization of 3-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-methyl-1H-indazol-5-ol is a heterocyclic compound belonging to the indazole family. Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents, including those with anticancer and anti-inflammatory properties.[1] Given its role as a critical synthetic intermediate, the unambiguous structural confirmation and purity assessment of this compound are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for the definitive structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound. We will delve into detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data. The causality behind chemical shifts, multiplicities, and coupling constants will be explained, offering researchers a robust framework for interpreting their own results. A key structural feature of indazoles is the potential for tautomerism; NMR analysis in a suitable solvent like DMSO-d₆ is crucial for identifying the predominant tautomeric form in solution.[2][3]

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear understanding of the molecular structure and the standardized numbering system. The accepted IUPAC numbering for the 1H-indazole ring system is illustrated below, which will be used for all subsequent NMR signal assignments.

Caption: Molecular structure and IUPAC numbering of this compound.

Experimental Protocols

The quality and reliability of NMR data are directly dependent on meticulous sample preparation and appropriate data acquisition parameters.

Protocol 1: NMR Sample Preparation

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for this compound. Its high polarity readily dissolves this compound, and its ability to form hydrogen bonds slows the exchange rate of the N-H and O-H protons, often allowing them to be observed as distinct, albeit broad, signals in the ¹H NMR spectrum.[4][5] Tetramethylsilane (TMS) is used as the internal reference standard as its protons are magnetically shielded and appear at 0.00 ppm, away from most other signals.[6]

Materials:

  • This compound (5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.

  • Using a Pasteur pipette, add approximately 0.7 mL of DMSO-d₆ to the tube.

  • Add one drop of TMS as an internal standard.

  • Securely cap the NMR tube and vortex gently until the solid is completely dissolved. A clear, homogeneous solution is required.

  • Wipe the outside of the tube clean and carefully insert it into the NMR spectrometer's spinner turbine.

Protocol 2: NMR Data Acquisition

Rationale: Standard 1D acquisition parameters are typically sufficient for structural confirmation. For ¹H NMR, a 30-45° pulse angle and a 1-2 second relaxation delay ensure a good signal-to-noise ratio without saturating the signals. For ¹³C NMR, proton decoupling is essential to simplify the spectrum to singlets for each unique carbon. A significantly larger number of scans is required for ¹³C due to its low natural abundance (~1.1%).[5]

Instrumentation: 400 MHz (or higher) NMR Spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard 1D pulse sequence (e.g., zg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Angle: 30°

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-32

  • Spectral Width: 0-14 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Angle: 30°

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or higher

  • Spectral Width: 0-180 ppm

Caption: Standard workflow for NMR analysis of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides crucial information about the proton environment, including the number of unique protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityAssignmentCoupling Constant (J, Hz)Notes
~12.2Broad SingletN1-H-Chemical shift is concentration-dependent. Disappears upon D₂O exchange.
~9.0Broad SingletC5-OH-Chemical shift is concentration-dependent. Disappears upon D₂O exchange.
~7.30dH-7J ≈ 8.5 HzOrtho-coupling to H-6.
~6.95dH-4J ≈ 2.0 HzMeta-coupling to H-6. Appears as a sharp singlet or narrow doublet.
~6.70ddH-6J ≈ 8.5, 2.0 HzOrtho-coupling to H-7 and meta-coupling to H-4.
~2.45sC3-CH₃-Singlet, integrating to 3 protons.

Interpretation of the ¹H NMR Spectrum:

  • Labile Protons (N1-H, C5-OH): The signals for the N-H and O-H protons are expected to be broad due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the solvent. Their chemical shifts are highly sensitive to sample concentration and temperature. A definitive assignment can be made by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the signals for these exchangeable protons will disappear.

  • Aromatic Region (H-4, H-6, H-7): The three protons on the benzene ring form a coupled spin system.

    • H-7: This proton is coupled only to H-6 (ortho-coupling), resulting in a doublet with a typical coupling constant of J ≈ 8.5 Hz.

    • H-4: This proton is coupled to H-6 (meta-coupling), which is a much weaker interaction, resulting in a doublet with a small coupling constant (J ≈ 2.0 Hz). It may also appear as a sharp singlet if the coupling is not resolved.

    • H-6: This proton experiences coupling from both H-7 (ortho) and H-4 (meta), leading to a doublet of doublets (dd) with two different coupling constants. This distinct pattern is a key signature for this proton.

  • Aliphatic Region (C3-CH₃): The methyl group at the C3 position is isolated from any adjacent protons, so it does not experience spin-spin coupling. It therefore appears as a sharp singlet, integrating to three protons. Its chemical shift around 2.45 ppm is characteristic for a methyl group attached to an aromatic, electron-rich heterocyclic system.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule, providing a carbon "fingerprint."

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)AssignmentNotes
~152.0C-5Oxygen-bearing carbon (ipso-carbon), significantly deshielded and downfield.
~141.5C-3Attached to nitrogen and the methyl group.
~139.0C-7aBridgehead carbon adjacent to N1.
~123.5C-3aBridgehead carbon.
~121.0C-7Protonated aromatic carbon.
~112.0C-6Protonated aromatic carbon.
~101.5C-4Protonated aromatic carbon, shielded by the adjacent -OH group.
~11.5C3-CH₃Aliphatic methyl carbon, appears far upfield.

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Region:

    • C-5: The carbon directly attached to the hydroxyl group is the most deshielded aromatic carbon, appearing furthest downfield (~152 ppm) due to the strong electron-withdrawing inductive effect of the oxygen atom.

    • Bridgehead Carbons (C-3a, C-7a): These quaternary carbons are typically found in the 120-140 ppm range. Their exact assignment can be confirmed with 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation).

    • Protonated Carbons (C-4, C-6, C-7): These carbons appear in the more shielded region of the aromatic spectrum. The C-4 signal is expected to be the most upfield of this group due to the ortho-donating effect of the hydroxyl group.

  • Heterocyclic and Aliphatic Carbons:

    • C-3: This carbon, part of the pyrazole ring and bonded to a nitrogen and the methyl group, is expected around 141.5 ppm.

    • C3-CH₃: The methyl carbon is highly shielded and appears far upfield, typically below 15 ppm.

For unambiguous assignment, especially of the quaternary carbons, 2D NMR experiments are invaluable. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would show direct correlations between each proton and the carbon it is attached to (e.g., H-4 with C-4). An HMBC spectrum would reveal longer-range (2-3 bond) couplings, such as a correlation from the methyl protons (C3-CH₃) to both the C-3 and C-3a carbons, definitively confirming their assignments.

G CH3_H ¹H: C3-CH₃ (~2.45 ppm) C3 ¹³C: C-3 (~141.5 ppm) CH3_H->C3 HMBC C3a ¹³C: C-3a (~123.5 ppm) CH3_H->C3a HMBC H4 ¹H: H-4 (~6.95 ppm) H4->C3a HMBC C4 ¹³C: C-4 (~101.5 ppm)

References

Mass Spectrometry Analysis of 3-methyl-1H-indazol-5-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-methyl-1H-indazol-5-ol

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a key pharmacophore found in numerous pharmaceuticals with a wide range of biological activities, including anti-tumor, analgesic, and anti-inflammatory properties[1][2]. The specific functionalization of the indazole core, in this case with a methyl group at the 3-position and a hydroxyl group at the 5-position, modulates its physicochemical properties and biological targets. Accurate and reliable analytical methods are therefore essential for its characterization, quantification in biological matrices, and for quality control during synthesis and formulation.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical tool for the analysis of small molecules like this compound throughout the drug development process[3][4][5]. Its high sensitivity, selectivity, and ability to provide structural information make it indispensable for modern pharmaceutical analysis[6]. This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, including detailed protocols for sample preparation, LC-MS analysis, and interpretation of the resulting mass spectra.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C₈H₈N₂O[3][7]
Molecular Weight 148.16 g/mol [3][7]
Appearance Solid (predicted)Inferred from related compounds
Solubility Expected to be soluble in polar organic solvents such as methanol, acetonitrile, and DMSO.Inferred from structure and general solvent properties[2]

Principles of Mass Spectrometry for the Analysis of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions[5]. The process involves the ionization of the analyte, followed by the separation of the resulting ions in a mass analyzer, and their detection.

Ionization: Electrospray Ionization (ESI)

For a polar molecule like this compound, electrospray ionization (ESI) is the most suitable ionization technique[8]. ESI is a "soft" ionization method that uses electrical energy to transfer ions from a solution into the gas phase with minimal fragmentation[5][9]. This is particularly advantageous for determining the molecular weight of the analyte. The process typically results in the formation of a protonated molecule, [M+H]⁺, in the positive ion mode, or a deprotonated molecule, [M-H]⁻, in the negative ion mode. Given the presence of a basic indazole ring and an acidic hydroxyl group, this compound can be analyzed in either positive or negative ion mode.

Mass Analysis: The Quadrupole Mass Analyzer

A quadrupole mass analyzer consists of four parallel rods to which a combination of radio frequency (RF) and direct current (DC) voltages are applied[10][11][12][13][14]. This creates an oscillating electric field that allows only ions of a specific m/z to have a stable trajectory and pass through to the detector[11][14]. By scanning the RF and DC voltages, a full mass spectrum can be obtained. Quadrupole analyzers are widely used in LC-MS systems due to their robustness, speed, and cost-effectiveness[10].

Fragmentation: Collision-Induced Dissociation (CID)

To obtain structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the ion of interest (the precursor ion, e.g., [M+H]⁺) is selected in the first mass analyzer and then subjected to fragmentation in a collision cell[15]. Collision-induced dissociation (CID) is the most common fragmentation method, where the precursor ion collides with an inert gas (like argon or nitrogen), causing it to break apart into smaller product ions[3][8][16][17]. The resulting product ions are then analyzed in a second mass analyzer, generating a product ion spectrum that provides a structural "fingerprint" of the molecule[17].

Experimental Protocols

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for related compounds for detailed safety information[18].

Protocol 1: Sample Preparation

The goal of sample preparation is to dissolve the analyte in a solvent compatible with the LC-MS system and at a concentration suitable for analysis.

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the solid in 1 mL of methanol or acetonitrile in a clean glass vial.

    • Vortex briefly to ensure complete dissolution.

  • Working Solution (1 µg/mL):

    • Perform a 1:1000 serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid for reversed-phase or 95:5 acetonitrile:water with 0.1% formic acid for HILIC).

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Due to the polar nature of this compound, two chromatographic approaches are proposed: Reversed-Phase Liquid Chromatography (RP-LC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

RP-LC separates molecules based on their hydrophobicity[1]. While highly polar compounds can be challenging to retain, using a mobile phase with a high aqueous content and an appropriate column can achieve good results.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

HILIC is an excellent alternative for retaining and separating very polar compounds[4][19][20][21][22]. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent[23].

  • LC System: An HPLC or UHPLC system.

  • Column: Amide or bare silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in 95:5 acetonitrile:water.

  • Mobile Phase B: 0.1% formic acid in 5:95 acetonitrile:water.

  • Gradient:

    • 0-1 min: 100% A

    • 1-5 min: 0% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 0% B

    • 6.1-9 min: 100% A (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Full Scan (MS1): m/z 50-200.

  • Product Ion Scan (MS/MS):

    • Precursor Ion: m/z 149.07 (for [M+H]⁺).

    • Collision Energy: Optimize in the range of 10-40 eV to achieve a rich fragmentation pattern.

    • Collision Gas: Argon.

Data Interpretation and Expected Results

Expected Mass Spectra

In positive ion mode ESI, this compound is expected to be readily protonated, primarily on one of the nitrogen atoms of the pyrazole ring.

  • Full Scan (MS1): A prominent peak at m/z 149.07 corresponding to the protonated molecule [C₈H₈N₂O + H]⁺.

  • Isotopic Pattern: The isotopic pattern should be consistent with the elemental composition of C₈H₉N₂O⁺.

Predicted Fragmentation Pathway

While an experimental spectrum is not available, a plausible fragmentation pathway can be predicted based on the structure and known fragmentation mechanisms of similar compounds. The fragmentation of the protonated indazole ring is a key process.

G parent [M+H]⁺ m/z 149.07 frag1 Loss of N₂ m/z 121.07 parent->frag1 - N₂ frag2 Loss of CH₃CN m/z 108.06 parent->frag2 - CH₃CN frag3 Loss of CO m/z 93.06 frag1->frag3 - CO workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation a Weighing of This compound b Dissolution in Methanol/Acetonitrile a->b c Dilution to Working Concentration b->c d Filtration c->d e Injection into LC System d->e f Chromatographic Separation (RP or HILIC) e->f g Electrospray Ionization (ESI) f->g h MS1: Full Scan (Precursor Ion Selection) g->h i Collision-Induced Dissociation (CID) h->i j MS2: Product Ion Scan i->j k Mass Spectrum Analysis j->k l Structural Elucidation k->l

References

FT-IR spectroscopy for 3-methyl-1H-indazol-5-ol functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Structural Elucidation of 3-methyl-1H-indazol-5-ol using Fourier-Transform Infrared (FT-IR) Spectroscopy

Abstract

This comprehensive guide details the application of Fourier-Transform Infrared (FT-IR) spectroscopy for the functional group analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] This document provides a robust theoretical framework for spectral interpretation, a detailed, field-proven protocol for sample analysis using the potassium bromide (KBr) pellet technique, and guidance on correlating spectral data to the molecular structure. It is intended for researchers, scientists, and quality control professionals requiring a reliable method for the structural verification and characterization of indazole derivatives.

Introduction: The Role of FT-IR in Analyzing N-Heterocycles

This compound is a derivative of indazole, a class of nitrogen-containing heterocyclic compounds that are prominent scaffolds in the development of therapeutic agents due to their diverse biological activities.[1][2] The precise arrangement of functional groups within the molecule is critical to its chemical properties and pharmacological function.

FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique ideal for this purpose.[3] By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum provides a unique molecular "fingerprint," revealing the presence of specific functional groups based on their characteristic vibrational frequencies.[4][5] This application note serves as an in-depth guide to leveraging FT-IR for the unambiguous identification and structural analysis of this compound.

Molecular Structure and Vibrational Assignments

To interpret the FT-IR spectrum of this compound, it is essential to first identify its constituent functional groups. The molecule's structure consists of a fused benzene and pyrazole ring system with methyl and hydroxyl substituents.

Caption: Molecular structure of this compound with key functional groups.

The primary functional groups and their expected vibrational modes are:

  • O-H (Phenolic Hydroxyl): The stretching vibration of this group is highly sensitive to hydrogen bonding.

  • N-H (Pyrazole Ring): The N-H bond in the indazole ring also exhibits a characteristic stretching vibration, which is influenced by hydrogen bonding.

  • C-H (Aromatic): Stretching vibrations from the C-H bonds on the benzene ring portion of the molecule.

  • C-H (Aliphatic): Stretching and bending vibrations from the methyl (-CH₃) group.

  • C=C and C=N (Heteroaromatic Ring System): The conjugated system of the indazole ring gives rise to several in-plane stretching vibrations.

  • C-O (Phenolic): The stretching vibration of the carbon-oxygen single bond.

Theoretical FT-IR Absorption Frequencies

The correlation of specific wavenumber ranges with molecular vibrations is the foundation of spectral interpretation.[6] The expected absorption frequencies for this compound are summarized below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Expected Peak Characteristics
O-H (Phenol) Stretching (H-bonded)3500 - 3200Strong, very broad
N-H (Indazole) Stretching (H-bonded)3550 - 3060Medium, broad (often overlaps with O-H)
C-H (Aromatic) Stretching3100 - 3000Medium to weak, sharp
C-H (Aliphatic) Stretching (Asymmetric/Symmetric)3000 - 2850Medium, sharp
C=C / C=N (Ring) Stretching1630 - 1475Medium to strong, multiple sharp peaks
C-H (Aliphatic) Bending (Scissoring/Rocking)1470 - 1350Medium
C-O (Phenol) Stretching1300 - 1000Strong
C-H (Aromatic) Out-of-Plane Bending ("oop")900 - 675Strong to medium, sharp

Data compiled from standard FT-IR correlation tables.[7][8][9][10]

The broadness of the O-H and N-H absorption bands is a direct consequence of intermolecular hydrogen bonding in the solid state, a common feature for this molecule.[11]

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

This section provides a step-by-step protocol for obtaining a high-quality transmission FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet method.[12][13] This technique is chosen for its ability to produce sharp, well-resolved spectra for solid samples.[14]

Rationale for Method Selection

The KBr pellet method involves dispersing the solid sample within an infrared-transparent matrix (KBr).[15] When pressed under high pressure, the KBr becomes plastic and forms a clear disc, allowing infrared light to pass through the sample with minimal interference.[13][16] Meticulous exclusion of moisture is paramount, as water exhibits strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure key spectral features of the analyte.[16][17]

Required Equipment and Materials
  • FT-IR Spectrometer

  • Hydraulic Press (capable of 8-10 metric tons)

  • Pellet Die Set (e.g., 13 mm diameter)

  • Agate Mortar and Pestle

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven and stored in a desiccator.

  • Analytical Balance (4-place)

  • Spatulas and Weighing Paper

  • Sample of this compound

Step-by-Step Procedure
  • Preparation: Thoroughly clean the agate mortar, pestle, and die set components with a suitable solvent (e.g., acetone) and ensure they are completely dry. Gently warming the die set under a heat lamp can help remove adsorbed moisture.[16]

  • Sample Weighing: On an analytical balance, accurately weigh approximately 1-2 mg of the this compound sample.[12][13]

  • Matrix Weighing: Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be roughly 1:100.[12]

  • Grinding and Mixing:

    • First, place the 1-2 mg sample into the agate mortar and grind it to a very fine, consistent powder. This step is crucial for reducing light scattering.

    • Add the weighed KBr to the mortar.

    • Gently but thoroughly mix the sample and KBr with the pestle for about 1-2 minutes until the mixture is homogeneous. Avoid overly vigorous grinding at this stage to prevent excessive moisture absorption.[16]

  • Loading the Die: Transfer a portion of the homogeneous mixture into the pellet die body, ensuring an even layer covers the bottom anvil surface. Using too much powder will result in an opaque pellet that absorbs too much light.[16]

  • Pressing the Pellet:

    • Assemble the die set with the plunger.

    • Place the assembled die into the hydraulic press.

    • Gradually apply pressure up to 8-10 metric tons.[18] Hold this pressure for 1-2 minutes to allow the KBr to fuse into a transparent disc.[16] Some protocols recommend connecting the die to a vacuum line during pressing to remove trapped air, further improving pellet transparency.[18]

  • Pellet Retrieval: Carefully release the pressure and disassemble the die. Gently extract the transparent or translucent KBr pellet. A high-quality pellet should be clear and free of cracks.

  • Background Collection: Place an empty sample holder (or a blank KBr pellet) into the FT-IR spectrometer and run a background scan. This is essential to correct for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[14]

  • Sample Analysis: Mount the sample pellet in the spectrometer's sample holder and acquire the spectrum. For good signal-to-noise, typical parameters are a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with 16 to 32 scans co-added.

Alternative Method: Attenuated Total Reflectance (ATR)

ATR-FTIR is a simpler and faster alternative that requires minimal sample preparation.[14][19] For this method, a small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied with a built-in clamp to ensure good contact.[15] The IR beam interacts with a shallow layer of the sample, making it excellent for rapid analysis of solids and liquids.[19]

Experimental Workflow Diagram

cluster_prep Part A: Sample Preparation (KBr) cluster_acq Part B: Data Acquisition cluster_interp Part C: Data Analysis weigh_sample 1. Weigh Sample (1-2 mg) weigh_kbr 2. Weigh KBr (100-200 mg) weigh_sample->weigh_kbr grind 3. Grind Sample, then Mix with KBr weigh_kbr->grind load_die 4. Load Mixture into Die grind->load_die press 5. Press at 8-10 Tons load_die->press pellet 6. Retrieve Transparent Pellet press->pellet background 7. Collect Background Spectrum (Blank) pellet->background analyze 8. Mount Pellet and Acquire Sample Spectrum background->analyze process 9. Process Spectrum (Baseline Correction) analyze->process identify 10. Identify Functional Group Region Peaks process->identify confirm 11. Analyze Fingerprint Region identify->confirm correlate 12. Correlate Peaks to Molecular Structure confirm->correlate

Caption: Workflow for FT-IR analysis of this compound via the KBr pellet method.

Spectral Interpretation: From Data to Structure

Interpreting an FT-IR spectrum is a systematic process.[6][20] The spectrum is typically analyzed from left to right (higher to lower wavenumber).[20]

  • Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹): This region contains peaks from key stretching vibrations.[6]

    • O-H and N-H Region (3500-3100 cm⁻¹): Look for a very broad, strong absorption characteristic of the hydrogen-bonded phenolic O-H group. The N-H stretch of the indazole ring will likely be superimposed within this broad envelope.

    • C-H Region (3100-2850 cm⁻¹): Expect to see sharp, weaker peaks just above 3000 cm⁻¹ corresponding to the aromatic C-H stretches.[9] Immediately below 3000 cm⁻¹, peaks corresponding to the asymmetric and symmetric stretching of the methyl group's C-H bonds should appear.[9]

    • Double Bond Region (1650-1450 cm⁻¹): A series of sharp peaks of medium-to-strong intensity will be present here, arising from the C=C and C=N stretching vibrations within the fused aromatic ring system.

  • Fingerprint Region (1500 cm⁻¹ - 500 cm⁻¹): This region is rich with complex peaks arising from bending vibrations and other skeletal modes.[6]

    • C-O Stretch: A strong, prominent peak is expected between 1300-1000 cm⁻¹, corresponding to the phenolic C-O stretching vibration.[7]

    • C-H Bends: Both in-plane and out-of-plane C-H bending vibrations appear here. The strong out-of-plane ("oop") bands between 900-675 cm⁻¹ can be diagnostic of the substitution pattern on the aromatic ring.[9]

    • Overall Pattern: While assigning every peak in this region is often impractical, the overall pattern is unique to the molecule.[11] Comparing this region to a reference spectrum of this compound from a spectral library is the most definitive way to confirm the compound's identity.[4][6]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be reliably obtained. The systematic interpretation of this spectrum, guided by the correlation of absorption bands in the functional group and fingerprint regions to the molecule's specific bonds, allows for confident verification of its chemical identity. This application note provides the necessary framework for researchers and drug development professionals to effectively utilize FT-IR for quality control and structural elucidation in their work with indazole-based compounds.

References

Introduction: The Therapeutic Potential of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for assessing the biological activity of 3-methyl-1H-indazol-5-ol derivatives, a promising scaffold in medicinal chemistry.[1][2] This document is structured to provide not just protocols, but the scientific rationale behind methodological choices, enabling researchers to design robust experiments for evaluating the therapeutic potential of these compounds, particularly in oncology.[3][4][5]

The indazole ring system is a "privileged scaffold" in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and potent anti-cancer effects.[1][2][4] Several FDA-approved anti-cancer drugs, such as Niraparib and Axitinib, feature this core structure.[2] Derivatives of 3-methyl-1H-indazole, in particular, have been shown to inhibit cancer cell proliferation and induce programmed cell death (apoptosis) by modulating key signaling pathways, making them a focal point for novel therapeutic development.[3][5][6][7]

Assessing the impact of these novel derivatives on cell viability is the foundational step in characterizing their potential. This guide details the principles and protocols for a multi-tiered approach to viability testing, moving from broad screening to mechanistic insights.

Guiding Principle: Selecting the Appropriate Cell Viability Assay

Cell viability is a measure of the overall health of a cell population.[8] Assays to measure it are not one-size-fits-all. They quantify different cellular parameters, and the choice of assay depends on the experimental question. A primary screen might require a rapid, high-throughput method, while later studies will demand assays that can distinguish between different modes of cell death.[9]

Table 1: Comparative Overview of Key Cell Viability Assays

Assay Type Parameter Measured Principle Pros Cons
MTT / XTT Metabolic Activity (Mitochondrial Reductase)Enzymatic reduction of a tetrazolium salt to a colored formazan product.[10]Inexpensive, well-established.[11]Endpoint assay, requires solubilization step, potential for compound interference.
Resazurin (AlamarBlue) Metabolic Activity (Cellular Reductases)Reduction of non-fluorescent resazurin to fluorescent resorufin.[12]More sensitive than MTT, homogeneous format, non-toxic to cells.[9][13]Potential for fluorescent compound interference.
CellTiter-Glo® ATP ContentLuciferase-based reaction generates a luminescent signal proportional to ATP levels.[14][15]Highly sensitive, rapid, homogeneous "add-mix-measure" format.[15][16]More expensive, requires a luminometer.
Caspase Activity Apoptosis ExecutionCleavage of a specific peptide substrate by active caspases releases a detectable signal (colorimetric or fluorescent).[17][18]Directly measures a key hallmark of apoptosis.[19]Provides a snapshot in time; caspase activation is transient.
Annexin V / Viability Dye Apoptosis & NecrosisAnnexin V binds to phosphatidylserine on the outer membrane of apoptotic cells; a viability dye enters membrane-compromised necrotic cells.[20]Distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[21]Requires flow cytometry or fluorescence microscopy.

Experimental Workflow for Compound Characterization

A logical progression from a primary screen to a more detailed mechanistic study is crucial for efficiently characterizing novel this compound derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation A Prepare Serial Dilutions of Indazole Derivative B Treat Cancer Cell Lines (e.g., 4T1, K562, A549) A->B C Perform High-Throughput Viability Assay (e.g., Resazurin or CellTiter-Glo®) B->C D Calculate IC50 Values C->D E Confirm Apoptosis Induction (Caspase-Glo® 3/7 Assay) D->E For potent hits (Low µM IC50) F Differentiate Cell Death Modes (Annexin V & 7-AAD Staining) E->F G Analyze Cell Cycle Arrest (Propidium Iodide Staining) E->G H Assess Mitochondrial Involvement (Mitochondrial Membrane Potential Assay) E->H I Comprehensive Profile of Lead Compound F->I G->I H->I

Caption: Workflow for evaluating this compound derivatives.

PART 1: METABOLIC ACTIVITY ASSAYS

These assays are workhorses for primary screening, providing a robust measure of how a compound affects the overall metabolic function of a cell population, which is closely correlated with viability.

Protocol 1: MTT Colorimetric Assay

The MTT assay is a classic method based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[22]

G cluster_0 In Viable Cell Mitochondria A MTT (Yellow, Soluble) B Formazan (Purple, Insoluble) A->B Mitochondrial Dehydrogenases C Add Solubilizing Agent (e.g., SDS-HCl, DMSO) B->C D Measure Absorbance (~570 nm) C->D

Caption: Principle of the MTT cell viability assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (or until cells adhere and are in a logarithmic growth phase).[23]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[22] Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[24] During this time, visible purple precipitates will form in viable cells.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[23] Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[23][24]

  • Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[22][23] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >620 nm can be used to subtract background noise.[22]

Scientist's Note: The incubation time with MTT is critical and should be optimized for your cell line. Over-incubation can lead to toxicity, while under-incubation may result in a weak signal.

Protocol 2: Resazurin Fluorometric Assay

This assay uses the redox indicator resazurin, a blue and non-fluorescent dye that is reduced by metabolically active cells to the pink and highly fluorescent resorufin.[12][25] It is generally considered more sensitive than tetrazolium assays.[13]

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Use an opaque-walled 96-well plate to minimize background fluorescence.[13]

  • Resazurin Addition: Prepare a sterile stock solution of resazurin (e.g., 0.15 mg/mL in DPBS).[13] Add a volume of this solution equal to 10% of the culture volume in each well (e.g., 10 µL for a 100 µL culture volume).[12]

  • Incubation: Return the plate to the incubator for 1-4 hours.[13] The optimal time depends on the metabolic rate of the cell line and should be determined empirically.[12]

  • Measurement: Record the fluorescence using a microplate fluorometer with an excitation wavelength of 540-560 nm and an emission wavelength of 590 nm.[13][26]

PART 2: ATP QUANTIFICATION ASSAY

ATP is the principal energy currency of the cell, and its concentration declines rapidly when cells undergo necrosis or apoptosis. Therefore, quantifying ATP is a highly sensitive indicator of metabolically active, viable cells.[8][27]

Protocol 3: CellTiter-Glo® Luminescent Assay

The CellTiter-Glo® assay is a homogeneous method that measures ATP levels.[14] The reagent contains a thermostable luciferase that, in the presence of ATP, generates a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells.[15][16]

  • Reagent Preparation: Reconstitute the lyophilized CellTiter-Glo® Substrate with the provided buffer to form the CellTiter-Glo® Reagent.[28] Allow the reagent to equilibrate to room temperature before use.

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates suitable for luminescence.

  • Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[29] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[29] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[28] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[28]

  • Measurement: Record the luminescence using a plate luminometer. The integration time is typically 0.25-1 second per well.[28]

PART 3: DISTINGUISHING MODES OF CELL DEATH

Once a compound is shown to reduce cell viability, the next critical question is how. Does it halt cell proliferation (cytostatic) or does it actively kill the cells (cytotoxic)? If cytotoxic, is the mechanism via apoptosis or necrosis? Since many indazole derivatives are known to induce apoptosis, specifically probing this pathway is a logical next step.[3][5][6]

Protocol 4: Caspase-Glo® 3/7 Assay

Apoptosis is executed by a family of proteases called caspases.[19] Caspases-3 and -7 are key effector caspases. This assay uses a luminogenic caspase-3/7 substrate in a reagent optimized for caspase activity, cell lysis, and luciferase activity. Active caspase-3/7 cleaves the substrate, releasing a substrate for luciferase and generating a luminescent signal proportional to caspase activity.

  • Cell Seeding & Treatment: Seed cells in opaque-walled 96-well plates and treat with the this compound derivative as previously described. It is crucial to include a positive control for apoptosis (e.g., staurosporine or etoposide).

  • Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of reagent to each well.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence with a plate-reading luminometer. Increased luminescence relative to the vehicle control indicates activation of effector caspases-3 and -7, a hallmark of apoptosis.

G A This compound Derivative Treatment B Induction of Apoptotic Pathway (e.g., via Bcl-2 downregulation) A->B C Activation of Initiator Caspases (e.g., Caspase-9) B->C D Activation of Effector Caspases (Caspase-3 & Caspase-7) C->D E Cleavage of Cellular Substrates D->E G Caspase-Glo® 3/7 Reagent (Contains Proluminescent Substrate) D->G  measures F Cellular Dismantling (Apoptosis) E->F H Substrate Cleavage by Active Caspase-3/7 G->H I Luciferase Reaction H->I J Luminescent Signal I->J

Caption: Apoptotic cascade and the principle of Caspase-Glo® 3/7 assay.

Data Analysis and Interpretation

For viability assays, data should be normalized to the vehicle control wells (set to 100% viability) after subtracting the background (medium-only wells). Results are typically plotted as percent viability versus log[concentration] of the test compound. A non-linear regression analysis is then used to calculate the IC₅₀ value—the concentration of the compound that inhibits 50% of the cell population's response.

For apoptosis assays, results are often expressed as fold-change in signal (luminescence or fluorescence) over the vehicle control. A significant increase indicates the induction of the specific apoptotic pathway being measured.

References

Application Notes and Protocols for the In Vitro Evaluation of 3-methyl-1H-indazol-5-ol's Anti-proliferative Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole core is a significant pharmacophore in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] Notably, several indazole derivatives have been successfully developed as kinase inhibitors and are now FDA-approved drugs for cancer treatment, including Axitinib and Pazopanib.[1][3] These agents typically exert their effects by targeting key signaling pathways that are often deregulated in cancer, such as those involved in cell proliferation, survival, and migration.[1][4][5] The compound 3-methyl-1H-indazol-5-ol belongs to this promising class of molecules. Its structural similarity to known anti-cancer agents warrants a thorough investigation into its potential anti-proliferative effects.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro anti-proliferative activity of this compound. We will delve into the rationale behind experimental design, provide detailed protocols for cell-based assays, and discuss the analysis and interpretation of the resulting data. Our focus is on establishing a robust and self-validating experimental workflow to accurately determine the compound's potency and potential as an anti-cancer agent.

Part 1: Foundational Steps - Compound Preparation and Cell Line Selection

A successful in vitro screening strategy begins with careful planning and preparation.[6][7] The choice of cell lines and the method of compound preparation can significantly impact the reliability and reproducibility of your results.

Preparation of this compound Stock Solution

To ensure accurate and consistent dosing, a high-concentration stock solution of this compound should be prepared.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for in vitro assays due to its high solubilizing capacity. However, it's crucial to determine the optimal solvent for this compound.

  • Stock Concentration: A typical starting stock concentration is 10 mM. This allows for sufficient dilution to achieve a wide range of final concentrations in the assay while keeping the final DMSO concentration in the culture medium low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Storage: The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Selection of a Cancer Cell Line Panel

The choice of cancer cell lines is critical for evaluating the breadth and specificity of the compound's anti-proliferative activity. A well-selected panel should include cell lines from different tissue origins to identify potential tissue-specific effects.

Recommended Starting Cell Lines:

  • MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon carcinoma cell line.

  • PC-3: A human prostate adenocarcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.

Considerations for Cell Line Selection:

  • Doubling Time: Knowledge of the cell line's doubling time is essential for optimizing the duration of the proliferation assay.

  • Genetic Background: Selecting cell lines with known mutations in key cancer-related genes (e.g., p53, KRAS) can provide insights into the compound's mechanism of action.

  • Adherent vs. Suspension Cells: The choice between adherent and suspension cell lines will influence the specific handling procedures in the assay protocol.

Part 2: Core Protocol - Determining Anti-proliferative Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8] The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[9]

Workflow for MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay Harvest Harvest and Count Cells Seed Seed Cells in 96-well Plate (e.g., 5,000 cells/well) Harvest->Seed Incubate_Attach Incubate for 24h (37°C, 5% CO2) Seed->Incubate_Attach Prepare_Dilutions Prepare Serial Dilutions of This compound Add_Compound Add Compound to Wells Prepare_Dilutions->Add_Compound Incubate_Treat Incubate for 48-72h Add_Compound->Incubate_Treat Add_MTT Add MTT Reagent (0.5 mg/mL final concentration) Incubate_Formazan Incubate for 2-4h (Formation of Formazan) Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for determining anti-proliferative activity using the MTT assay.

Detailed Step-by-Step Protocol

Materials:

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding (Day 1):

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue for viability).

    • Dilute the cell suspension to the desired seeding density in complete growth medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the assay. A typical starting point is 5,000 cells per well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Treatment (Day 2):

    • Prepare a serial dilution of the this compound stock solution in complete growth medium. A common concentration range to start with is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.

    • Incubate the plate for a period that allows for at least two cell doublings (typically 48 to 72 hours).

  • MTT Assay (Day 4 or 5):

    • After the incubation period, add 10 µL of the MTT reagent to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form. The incubation time may need to be optimized for different cell lines.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Part 3: Data Analysis and Interpretation - Quantifying Potency

The primary output of the anti-proliferative assay is the half-maximal inhibitory concentration (IC50) value.[10] The IC50 represents the concentration of a drug that is required to inhibit a biological process by 50%.[11]

Calculation of Cell Viability

First, normalize the absorbance data to percent viability using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Determination of IC50
  • Plot the percent viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data.

  • The IC50 value is the concentration of the compound that corresponds to 50% cell viability on the fitted curve.

Software for Data Analysis:

  • GraphPad Prism

  • R with the drc package

  • Microsoft Excel with solver add-in

Illustrative Dose-Response Curve

Dose_Response cluster_plot IC50 Determination n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 n6 n5->n6 n7 n6->n7 xaxis yaxis ic50_x ic50_point ic50_x->ic50_point ic50_y ic50_y->ic50_point

Caption: A graph illustrating the sigmoidal dose-response curve used for IC50 determination.

Data Presentation

Summarize the calculated IC50 values for this compound across the tested cell line panel in a clear and concise table.

Cell LineTissue of OriginIC50 (µM) [Mean ± SD]
MCF-7Breast AdenocarcinomaExample: 8.2 ± 1.1
A549Lung CarcinomaExample: 15.6 ± 2.3
HCT116Colon CarcinomaExample: 5.4 ± 0.9
PC-3Prostate AdenocarcinomaExample: 22.1 ± 3.5
HeLaCervical AdenocarcinomaExample: 18.9 ± 2.8
(Note: These are example values and must be determined experimentally.)

Part 4: Mechanistic Insights - Exploring Potential Signaling Pathways

The anti-proliferative activity of indazole derivatives is often attributed to the inhibition of protein kinases within crucial cancer-related signaling pathways.[1][5][12] Based on the known targets of similar compounds, this compound may potentially modulate pathways such as:

  • MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[4]

  • PI3K/AKT/mTOR Pathway: This pathway plays a critical role in cell growth, metabolism, and survival.[4][5]

  • Wnt/β-catenin Pathway: Aberrant activation of this pathway is a hallmark of many cancers.[13]

Hypothesized Signaling Pathway Inhibition

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Compound This compound Compound->RTK Inhibition? Compound->RAF Inhibition? Compound->PI3K Inhibition?

Caption: Potential signaling pathways targeted by this compound.

Further experimental investigation, such as Western blotting for key phosphorylated proteins in these pathways, would be necessary to elucidate the precise mechanism of action.

Conclusion and Future Directions

These application notes provide a robust starting point for the in vitro evaluation of the anti-proliferative activity of this compound. By following these protocols, researchers can generate reliable and reproducible data to determine the compound's potency and selectivity. Positive results from these initial screens would justify further investigation, including:

  • Orthogonal Assays: Validating the anti-proliferative effects using a different assay, such as a CellTiter-Glo® luminescent cell viability assay, which measures ATP levels.[9]

  • Apoptosis Assays: Determining if the compound induces programmed cell death using techniques like Annexin V/PI staining and flow cytometry.

  • Cell Cycle Analysis: Investigating the effect of the compound on cell cycle progression.

  • In Vivo Studies: Assessing the compound's efficacy and safety in preclinical animal models of cancer.

The systematic approach outlined in this guide will enable a thorough characterization of this compound and contribute to the broader effort of developing novel indazole-based anti-cancer therapeutics.

References

Application Notes & Protocols for Molecular Docking Studies of 3-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to performing molecular docking studies with 3-methyl-1H-indazol-5-ol, a compound built upon the privileged indazole scaffold. We will delve into the strategic rationale behind target selection, provide validated, step-by-step protocols for ligand and protein preparation, and offer a detailed framework for the analysis and interpretation of docking results. The methodologies described herein are designed to be robust and self-validating, ensuring a high degree of scientific integrity for computational drug discovery projects.

Foundational Strategy: Understanding the Target and the Tool

The Significance of the Indazole Scaffold

The 1H-indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] This bicyclic aromatic system, comprising a benzene ring fused to a pyrazole ring, is a key pharmacophore in numerous clinically approved drugs, particularly in oncology.[3] Derivatives of the indazole scaffold have been successfully developed as potent inhibitors of crucial cancer-related proteins like kinases and bromodomains, highlighting the therapeutic potential of molecules like this compound.[4][5]

Core Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and conformation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[6] The process is governed by two main components:

  • Search Algorithm: Explores the conformational space of the ligand within the receptor's binding site to generate numerous possible binding poses.[6]

  • Scoring Function: Estimates the binding affinity for each generated pose, typically represented as a numerical score (e.g., in kcal/mol). A lower, more negative score generally indicates a more favorable binding interaction.[7][8]

This guide will walk through a workflow that leverages these principles to generate testable hypotheses about the potential biological targets of this compound.

Strategic Target Selection for this compound

Given the extensive literature on indazole derivatives as kinase inhibitors, protein kinases represent a highly rational starting point for docking studies.[2][5][9] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10]

Protocol for Target Identification:

  • Literature Review: Begin by identifying specific kinase families (e.g., Tyrosine Kinases, Serine/Threonine Kinases) that have been successfully targeted by indazole-based inhibitors.[5][11]

  • PDB Search: Access the Protein Data Bank (PDB), a repository for 3D structural data of biological macromolecules.[12]

  • Search Criteria: Use keywords such as "kinase," the specific kinase name (e.g., "VEGFR-2," "Bcr-Abl"), and "inhibitor."

  • Structure Selection: Prioritize high-resolution (<2.5 Å) X-ray crystal structures that are co-crystallized with a small molecule inhibitor. The presence of a known inhibitor is crucial for validating the docking protocol.

The Molecular Docking General Workflow

The entire process, from preparation to analysis, follows a structured path to ensure reproducibility and accuracy.

Molecular Docking Workflow General Molecular Docking Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase TargetSelection 1. Target Selection (e.g., Kinase from PDB) ProteinPrep 2. Protein Preparation (Clean, Add Hydrogens, Assign Charges) TargetSelection->ProteinPrep LigandPrep 3. Ligand Preparation (3D Structure, Energy Minimization) ProteinPrep->LigandPrep GridGen 4. Binding Site Definition (Grid Generation) LigandPrep->GridGen Docking 5. Run Docking Simulation (Posing & Scoring) GridGen->Docking Validation 6. Protocol Validation (Redocking Known Ligand) Docking->Validation Results 7. Analyze Results (Scores, Poses, Interactions) Validation->Results Hypothesis 8. Hypothesis Generation Results->Hypothesis

Caption: A high-level overview of the molecular docking process.

Protocol 1: Receptor Protein Preparation

The goal of this protocol is to prepare a raw PDB structure for docking by correcting common structural issues and assigning appropriate chemical properties. This is a critical step, as the quality of the protein structure directly impacts the reliability of the docking results.[13]

Methodology:

  • Obtain Structure: Download the desired protein structure in PDB format from the RCSB PDB database.

  • Initial Cleaning:

    • Rationale: PDB files often contain non-essential molecules (water, ions, co-solvents) and multiple protein chains that are not relevant to the binding event.[14][15]

    • Action: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera/ChimeraX, BIOVIA Discovery Studio, Schrödinger Maestro).[16] Delete all water molecules. Note: In advanced docking, specific water molecules known to mediate key interactions may be retained.[14] Delete any protein chains or ligands not involved in the binding site of interest.

  • Structural Correction:

    • Rationale: Crystallographic structures may have missing side chains or loops due to poor electron density. These must be modeled in to create a complete receptor.[17]

    • Action: Use built-in tools (e.g., Chimera's "Dock Prep," Maestro's "Protein Preparation Workflow") to check for and repair missing atoms, side chains, or loops.[13][17]

  • Add Hydrogens:

    • Rationale: Hydrogen atoms are typically not resolved in X-ray crystallography but are essential for calculating proper interactions, especially hydrogen bonds.[14][18]

    • Action: Add hydrogens to the protein structure. Ensure that the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) are appropriate for a physiological pH (typically ~7.4). Most software packages can predict optimal protonation states.

  • Assign Partial Charges:

    • Rationale: Partial atomic charges are necessary for the scoring function to calculate electrostatic interactions between the protein and the ligand.[18]

    • Action: Assign a force field (e.g., AMBER, CHARMm) to the protein. The software will use the force field's parameters to assign partial charges to each atom.

  • Final Output: Save the prepared protein structure in a format required by the docking software (e.g., PDBQT for AutoDock Vina, MOL2).[16]

Protocol 2: Ligand Preparation (this compound)

Proper ligand preparation ensures that the molecule has a realistic 3D conformation and charge distribution.[14]

Methodology:

  • Obtain 2D Structure: Draw the structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch, or retrieve it from a database like PubChem (CID 11298049).[19]

  • Convert to 3D:

    • Rationale: Docking requires a three-dimensional starting structure.

    • Action: Convert the 2D drawing into a 3D structure.

  • Energy Minimization:

    • Rationale: The initial 3D conversion may result in unrealistic bond lengths and angles. Energy minimization refines the geometry to a low-energy, stable conformation.[14]

    • Action: Perform an energy minimization using a suitable force field (e.g., MMFF94).

  • Assign Partial Charges:

    • Rationale: As with the protein, the ligand requires partial charges for accurate scoring.

    • Action: Calculate partial charges for the ligand. Gasteiger or AM1-BCC charges are commonly used methods.[16]

  • Define Rotatable Bonds:

    • Rationale: The docking algorithm needs to know which bonds in the ligand can rotate freely to explore different conformations.

    • Action: Identify and define the rotatable bonds. Most docking software performs this step automatically.

  • Final Output: Save the prepared ligand in the appropriate format (e.g., PDBQT, MOL2, SDF).

Protocol 3: Docking Simulation and Validation

This phase involves defining the search space and running the simulation, followed by a crucial validation step to ensure the protocol is reliable for the chosen target.

Methodology:

  • Define the Binding Site (Grid Generation):

    • Rationale: To make the search computationally efficient, the docking is confined to a specific volume of the protein, known as the binding site or active site.[12]

    • Action: Define a 3D grid box that encompasses the active site. If using a PDB structure with a co-crystallized ligand, center the grid on that ligand to ensure it covers all key interacting residues.

  • Configure and Run Docking:

    • Rationale: The search algorithm's thoroughness can be adjusted. Higher "exhaustiveness" or precision settings yield more reliable results but require more computational time.

    • Action: Set the docking parameters in the software's configuration file. For AutoDock Vina, this includes specifying the receptor and ligand files and the grid box coordinates.[20] Launch the docking job. The software will generate a set of binding poses (typically 9-10) ranked by their docking score.

  • Protocol Validation by Redocking:

    • Rationale: This is the most critical step for ensuring the trustworthiness of your docking setup. The protocol's ability to reproduce the experimentally determined binding pose of a known inhibitor provides confidence in its predictions for novel ligands.[21]

    • Action: a. Take the co-crystallized ligand from your chosen PDB file. b. Prepare it using the same ligand preparation protocol (Protocol 2). c. Dock it back into its own receptor's binding site using your configured protocol. d. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original crystallographic pose.[22]

    • Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that your docking protocol can accurately predict the correct binding mode.[21][23]

Analysis and Interpretation of Results

A successful docking run provides a wealth of data. Proper interpretation requires looking beyond just the primary docking score.

Quantitative Analysis

The primary quantitative outputs are the docking scores, representing the predicted binding affinity.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.352
3-7.92.104
4-7.61.899
Hypothetical docking results for this compound.
  • Binding Affinity: The most negative value indicates the most favorable predicted binding pose.[22] Scores below -7 kcal/mol suggest moderate to strong interactions.[24]

  • Pose Clustering: Examine the RMSD values between different poses. A tight cluster of low-energy poses with similar conformations suggests a well-defined and stable binding mode.

Qualitative Analysis: Poses and Interactions

Visual inspection is non-negotiable for a thorough analysis.[24]

  • Load Complex: Open the prepared protein structure and the docked ligand poses in a molecular viewer.

  • Analyze Best Pose: Focus on the top-ranked pose (lowest binding energy).

  • Check for Key Interactions: Identify and analyze the non-covalent interactions between this compound and the protein's active site residues.[22]

    • Hydrogen Bonds: Look for H-bonds between the indazole nitrogens or the hydroxyl group and polar residues (e.g., Asp, Glu, Ser).

    • Hydrophobic Interactions: Identify contacts between the aromatic rings and non-polar residues (e.g., Leu, Val, Phe).

    • π-Stacking: Check for stacking interactions between the indazole ring and aromatic residues (e.g., Phe, Tyr, Trp).

Interacting ResidueInteraction TypeDistance (Å)
GLU 562Hydrogen Bond (Hinge)2.8
ALA 564Hydrogen Bond (Hinge)3.1
PHE 489π-π Stacking3.5
LEU 620HydrophobicN/A
VAL 492HydrophobicN/A
Hypothetical interaction table for this compound in a kinase active site.

Decision-Making Workflow for Result Interpretation

Results Analysis Workflow Post-Docking Analysis & Decision Making Start Docking Output Received (Ranked Poses & Scores) CheckScore Is the top score favorable? (e.g., < -7 kcal/mol) Start->CheckScore Visualize Visually inspect the top-ranked binding pose CheckScore->Visualize Yes HypothesisWeak Weak Hypothesis: Re-evaluate target or docking parameters CheckScore->HypothesisWeak No CheckFit Does the ligand fit well in the binding pocket? Visualize->CheckFit AnalyzeInteractions Identify key interactions (H-bonds, hydrophobic, etc.) CheckFit->AnalyzeInteractions Yes CheckFit->HypothesisWeak No (e.g., clashes, poor shape complementarity) CheckKeyResidues Are interactions formed with known critical active site residues? AnalyzeInteractions->CheckKeyResidues HypothesisValid Strong Hypothesis: Proceed with further studies (e.g., MD simulations, in vitro assay) CheckKeyResidues->HypothesisValid Yes CheckKeyResidues->HypothesisWeak No

Caption: A logical workflow for interpreting docking results.

Conclusion

Molecular docking is a powerful tool for generating hypotheses in structure-based drug design. By following a rigorous and self-validating protocol, researchers can confidently predict the binding modes of this compound against potential biological targets like protein kinases. The results from these in silico studies serve as a critical foundation, guiding the selection of compounds for synthesis and subsequent experimental validation through in vitro biological assays.[21] The ultimate goal is to correlate computational predictions with real-world biological activity, accelerating the journey of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-methyl-1H-indazol-5-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The guidance provided herein is based on established principles of heterocyclic chemistry and practical laboratory experience.

Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its primary challenges?

A: A prevalent and logical strategy for synthesizing this compound is through the diazotization and subsequent reductive cyclization of a substituted aniline precursor. The most suitable starting material is 2-amino-4-hydroxyacetophenone. The core challenges in this synthesis are:

  • Instability of the Diazonium Salt: The diazonium intermediate, especially with an activating hydroxyl group on the ring, is prone to decomposition and unwanted side reactions if not handled under stringent temperature control.

  • Competitive Side Reactions: Formation of tarry polymeric materials from phenol-diazonium coupling is a significant issue that can drastically reduce yield.

  • Purification: The polar nature of the hydroxyl group on the final product can complicate purification, often requiring careful selection of chromatographic conditions to separate it from polar byproducts.

Q2: Why is temperature control so critical during the diazotization step?

A: The diazotization reaction involves the formation of a diazonium salt (Ar-N₂⁺) from a primary aromatic amine. This salt is the key intermediate for cyclization. However, diazonium salts are thermally unstable. At temperatures above 5-10 °C, the C-N bond can cleave, releasing nitrogen gas and generating a highly reactive aryl cation. This cation can then react non-selectively with any nucleophile present (including water or the starting material), leading to a complex mixture of undesirable byproducts and a significant decrease in yield.[1][2] Maintaining a temperature of 0-5 °C is paramount to ensure the diazonium salt is formed and persists long enough for the subsequent reductive cyclization step.

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Problem 1: Consistently Low Yields (<40%)

Q: My final yield of this compound is consistently low despite following the protocol. What are the most likely causes and how can I address them?

A: Low yields in this synthesis typically trace back to one of three areas: the diazotization, the reductive cyclization, or the workup procedure.

Causality & Solutions:

  • Inefficient Diazotization:

    • Cause: Incomplete conversion of the starting amine. This can be due to impure sodium nitrite (NaNO₂) or improper acid concentration.

    • Solution: Use a fresh, unopened bottle of NaNO₂. Ensure the starting material, 2-amino-4-hydroxyacetophenone, is fully dissolved in the acidic medium (e.g., HCl) before beginning the dropwise addition of the NaNO₂ solution. The reaction is typically run in a biphasic system, so vigorous stirring is essential.

  • Decomposition of the Diazonium Intermediate:

    • Cause: As discussed in the FAQ, this is a primary culprit. Localized heating during the exothermic addition of NaNO₂ or allowing the bulk reaction temperature to rise above 5 °C will rapidly decompose the intermediate.

    • Solution: Perform the NaNO₂ addition very slowly, subsurface if possible, with highly efficient stirring and external cooling from a well-maintained ice/salt bath. Monitor the internal temperature continuously with a low-temperature thermometer.

  • Inefficient Reductive Cyclization:

    • Cause: The choice and stoichiometry of the reducing agent are critical. Insufficient reducing agent (e.g., stannous chloride, SnCl₂) will result in incomplete cyclization. The pH of the medium also plays a crucial role in the reduction potential.[1][3]

    • Solution: Ensure the SnCl₂ is fully dissolved in concentrated HCl before its addition. Use a molar excess of the reducing agent (refer to the optimized protocol below). The reduction should be performed at the same low temperature (0-5 °C) to minimize side reactions before the cyclization can occur.

The following workflow can help diagnose the issue systematically.

G start Low Yield Observed check_sm Verify Purity of Starting Material & Reagents (NaNO₂, SnCl₂) start->check_sm check_temp Monitor Internal Reaction Temp. During Diazotization start->check_temp check_reduction Analyze Stoichiometry & Addition of Reducing Agent start->check_reduction check_workup Assess pH During Neutralization & Extraction Efficiency start->check_workup impure Outcome: Impurities detected. Action: Recrystallize SM, use fresh reagents. check_sm->impure Purity Issue temp_high Outcome: Temp > 5 °C. Action: Improve cooling, slow down addition rate. check_temp->temp_high Temp Control Issue reduction_issue Outcome: Incomplete conversion. Action: Increase reducing agent, ensure acidic conditions. check_reduction->reduction_issue Reduction Issue workup_loss Outcome: Product loss to aqueous phase. Action: Adjust final pH to 7-8, use brine wash, back-extract aqueous layers. check_workup->workup_loss Workup Issue success Yield Improved impure->success temp_high->success reduction_issue->success workup_loss->success

Caption: Troubleshooting workflow for low yield diagnosis.

Problem 2: Formation of Dark Tar and Purification Difficulties

Q: During the reaction and workup, a significant amount of a dark, insoluble tar forms, which complicates extraction and purification. What causes this, and how can it be minimized?

A: The formation of a dark tar is a classic sign of diazonium salt side reactions, particularly azo coupling.

Mechanistic Explanation:

The electron-donating hydroxyl group on the aromatic ring makes it highly activated towards electrophilic substitution. The diazonium salt itself is an electrophile. Under conditions where the diazonium salt concentration is high and the reducing agent is not immediately available, or if the pH rises, the diazonium salt can attack an unreacted molecule of the phenol precursor, forming an azo compound. These azo compounds are highly colored and can polymerize, leading to the intractable tar you observe.

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathway A 2-Amino-4-hydroxyacetophenone B Diazonium Salt Intermediate (Ar-N₂⁺) A->B NaNO₂, HCl 0-5 °C C This compound (Product) B->C SnCl₂ / H⁺ Reductive Cyclization D Diazonium Salt Intermediate (Ar-N₂⁺) F Azo-Coupled Dimer (Leads to Tar/Polymer) D->F Azo Coupling (Temp > 5°C or incorrect pH) E Phenol Precursor E->F

Caption: Competing reaction pathways in the synthesis.

Mitigation Strategies:

  • Strict Temperature Control: This is the most critical factor. Keeping the reaction at 0-5 °C minimizes the rate of the competing azo coupling reaction.

  • Immediate Reduction: Add the solution of the reducing agent (SnCl₂) to the freshly prepared diazonium salt solution without delay. Do not let the diazonium salt stand for extended periods.

  • Control of Stoichiometry: Using a slight excess of the amine starting material relative to the sodium nitrite can be attempted, but this may complicate purification. The most robust approach is to ensure the immediate and efficient consumption of the diazonium salt by the reducing agent.

  • Purification: If tar is present, it can often be removed by a filtration step after neutralization and before extraction. A filtration through a pad of Celite® can be very effective at removing finely dispersed insoluble material. For column chromatography, a gradient elution is recommended.

Parameter Recommended Condition Rationale
Diazotization Temp. 0-5 °CMinimizes diazonium salt decomposition and side reactions.[1][2]
Reducing Agent SnCl₂·2H₂O in conc. HClPotent reducing agent effective under acidic conditions for cyclization.[3]
Reaction Quench Pouring onto iceRapidly dilutes and cools the reaction, stopping further side reactions.
Workup pH Adjust to pH 7-8Ensures the phenolic product is in its neutral form for efficient extraction into an organic solvent.
Purification Silica Gel ChromatographyEffective for separating the polar product from non-polar impurities and baseline tar.
Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology designed to maximize yield and purity.

Materials:

  • 2-amino-4-hydroxyacetophenone

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation of Amine Solution: In a 3-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 2-amino-4-hydroxyacetophenone (1.0 eq) in concentrated HCl (approx. 8 mL per gram of amine). Cool the resulting slurry to 0 °C in an ice/salt bath.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the vigorously stirred amine slurry via the addition funnel, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 45-60 minutes. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Reductive Cyclization: In a separate beaker, dissolve stannous chloride dihydrate (3.0 eq) in concentrated HCl (approx. 2 mL per gram of SnCl₂). Cool this solution to 0 °C. Slowly add the cold SnCl₂ solution to the diazonium salt slurry, again maintaining the internal temperature below 10 °C. Once the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature overnight.

  • Workup and Neutralization: Pour the reaction mixture slowly into a beaker containing a large amount of crushed ice. With vigorous stirring, carefully neutralize the mixture by the slow addition of a 50% (w/v) NaOH solution until the pH is approximately 7-8. Be cautious as this is a highly exothermic process.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers once with water, followed by one wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, using a gradient elution (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate) to afford pure this compound.

References

Technical Support Center: Synthesis of 3-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-methyl-1H-indazol-5-ol. It is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Our focus is on providing causal explanations and actionable protocols to ensure experimental success.

Section 1: Troubleshooting Guide

This section addresses specific problems observed during the synthesis, providing potential causes and validated solutions in a direct question-and-answer format. The primary synthetic route discussed is the intramolecular cyclization of a 2-amino-5-hydroxyacetophenone derivative via diazotization and reduction.

Q1: My reaction yields are consistently low, or I'm failing to isolate any product. What are the likely causes?

Answer: Low or no yield in this synthesis typically points to issues in one of the three critical stages: diazotization, diazonium salt stability, or reductive cyclization.

  • Possible Cause A: Incomplete Diazotization The conversion of the aromatic amine to the diazonium salt is the crucial first step. If this reaction is incomplete, the unreacted starting material will not cyclize. This is often due to improper temperature control or incorrect stoichiometry of sodium nitrite. The reaction is highly exothermic and must be kept cold (0–5 °C) to prevent the decomposition of both nitrous acid and the product diazonium salt.[1][2]

    Mitigation Protocol:

    • Ensure the starting material, 1-(2-amino-5-hydroxyphenyl)ethanone, is fully dissolved in the acidic medium (e.g., HCl) before cooling.

    • Cool the solution to 0–5 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (NaNO₂) and add it dropwise, ensuring the temperature of the reaction mixture never exceeds 5 °C.

    • Test for the presence of excess nitrous acid after the addition is complete using potassium iodide-starch paper (a positive test, indicated by a blue-black color, confirms sufficient NaNO₂ has been added). Avoid a large excess, which can lead to side reactions.

  • Possible Cause B: Premature Decomposition of the Diazonium Intermediate Aryl diazonium salts are notoriously unstable at elevated temperatures. If the temperature rises above 10 °C, the diazonium group (-N₂⁺) can be lost as nitrogen gas, leading to the formation of phenolic impurities and tars.

    Mitigation Protocol:

    • Maintain strict temperature control (0–5 °C) throughout the diazotization and before the reduction step.

    • Use the generated diazonium salt solution immediately in the next step. Do not store it.

  • Possible Cause C: Failure of Reductive Cyclization The conversion of the diazonium salt to the indazole requires a reducing agent, such as stannous chloride (SnCl₂) or sodium sulfite, followed by cyclization.[1][3] An insufficient amount of the reducing agent or improper pH conditions during work-up can prevent the formation of the indazole ring.

    Mitigation Protocol:

    • Prepare the solution of the reducing agent (e.g., SnCl₂ in concentrated HCl) and cool it before adding it to the diazonium salt solution.

    • Add the reducing agent slowly to the cold diazonium salt solution, again maintaining a low temperature.

    • After the reaction is complete, the work-up is critical. The pH must be carefully adjusted to be slightly alkaline (typically pH 8) to precipitate the product.[1][3] Adding the base too quickly can cause localized heating and degradation.

Q2: The crude product is a dark brown or black tar instead of an off-white solid. What is causing this discoloration?

Answer: Significant discoloration is a common issue, primarily caused by oxidation of the electron-rich phenol ring or azo-coupling side reactions.

  • Possible Cause A: Oxidation of the Phenolic Moiety The 5-hydroxy group makes the molecule susceptible to oxidation, especially under basic conditions during work-up or when exposed to air for extended periods. This oxidation leads to highly colored quinone-like impurities.

    Mitigation Protocol:

    • Use of Antioxidants: During the work-up, after the reaction is complete, consider adding a small amount of a reducing agent like sodium bisulfite or sodium sulfite to the aqueous solution before pH adjustment. This can help prevent oxidation.

    • Inert Atmosphere: Perform the reaction and, more importantly, the basic work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

    • Rapid Work-up: Do not leave the reaction mixture under basic conditions for longer than necessary. Isolate the crude product promptly after precipitation.

  • Possible Cause B: Azo Coupling Side Reactions The diazonium salt is an electrophile, and the starting material or the product (this compound) contains a highly activated aromatic ring (due to the -OH group). The diazonium salt can react with these activated rings to form intensely colored azo compounds (dyes). This is more likely if the reaction is not sufficiently acidic or if there are localized areas of high pH.

    Mitigation Protocol:

    • Maintain Low pH: Ensure the diazotization medium is strongly acidic (pH < 2) to prevent the diazonium salt from acting as a coupling agent.

    • Controlled Addition: Add the sodium nitrite solution slowly and with vigorous stirring to avoid localized concentration drops in acidity.

Q3: My analytical data (TLC, LC-MS) shows multiple byproducts. What are the most likely structures?

Answer: Besides degradation products, the formation of isomers and incompletely cyclized intermediates are the most common byproducts.

  • Possible Cause A: Formation of the 2H-Indazole Isomer Indazoles can exist as 1H and 2H tautomers. While the 1H-tautomer is generally more stable for unsubstituted indazoles, the reaction conditions and substitution patterns can influence the formation of the 2H-isomer.[4][5] These isomers often have very similar polarities, making them difficult to separate.

    Mitigation Protocol:

    • Controlled Cyclization: The cyclization conditions (pH, temperature) can influence the tautomeric ratio. Following established protocols that favor the 1H isomer is critical.

    • Purification: Careful column chromatography using a high-resolution silica gel and a well-chosen eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients) may be required to separate the isomers. Their distinct 13C NMR signals can help in identification.[5]

  • Possible Cause B: Uncyclized Hydrazone Intermediate If the reaction involves hydrazine, the formation of a hydrazone from the ketone is a key step.[6] Incomplete cyclization, often due to insufficient heating or incorrect pH, will leave this hydrazone as a major impurity.

    Mitigation Protocol:

    • Ensure Cyclization Conditions: If using a hydrazine-based route, ensure the cyclization conditions are met. This may require heating the reaction mixture after hydrazone formation or adding an acid/base catalyst as specified in the literature.

    • Monitor Reaction: Use TLC or LC-MS to monitor the disappearance of the hydrazone intermediate before stopping the reaction.

Section 2: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the most common synthetic pathway for this compound? The most frequently cited method involves a multi-step process starting from a substituted acetophenone. A common route is the diazotization of 1-(2-amino-5-hydroxyphenyl)ethanone, followed by in-situ reduction and cyclization to form the indazole ring.[1][2][3] This method is favored for its reliability and control over the final substitution pattern.

  • FAQ 2: Why is a protecting group for the 5-hydroxy group sometimes recommended? The unprotected hydroxyl group is a source of several side reactions. It activates the ring towards unwanted electrophilic substitution (like azo coupling) and is prone to oxidation. Protecting it as a methyl ether (-OCH₃) or benzyl ether (-OBn) before the diazotization sequence can prevent these side reactions. The protecting group is then removed in a final step. This strategy often leads to a cleaner reaction and higher yields of a purer product, though it adds steps to the overall synthesis.

  • FAQ 3: What are the best practices for purifying the final product?

    • Crude Isolation: After the reaction, the product is typically precipitated by adjusting the pH to ~8, collected by filtration, and washed with cold water.[1]

    • Recrystallization: For moderately pure product, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate, or toluene) is often effective at removing minor impurities.

    • Column Chromatography: If the product is highly impure or contaminated with isomers, silica gel column chromatography is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexane or methanol in dichloromethane.

Section 3: Key Workflows and Data

Visualizing the Synthetic and Side Reaction Pathways

The following diagrams illustrate the intended synthetic route and the formation of common byproducts.

Synthetic_Pathway SM 1-(2-amino-5-hydroxyphenyl)ethanone DS Aryl Diazonium Salt Intermediate SM->DS 1. HCl, H₂O 2. NaNO₂, 0-5 °C FP This compound (Product) DS->FP 1. SnCl₂ / HCl 2. pH Adjustment (~8)

Caption: Primary synthetic route to this compound.

Side_Reactions cluster_main Main Pathway DS Aryl Diazonium Salt Azo Azo Dye Impurity (Intensely Colored) DS->Azo Azo Coupling (Incorrect pH) SM Unreacted Starting Material or Product SM->Azo Ox Oxidized Impurities (Quinone-type) SM_Product Product or Starting Material (Phenol Moiety) SM_Product->Ox Oxidation (Air, Base)

Caption: Formation pathways for common colored impurities.

Troubleshooting Decision Workflow

This workflow helps diagnose experimental issues systematically.

Troubleshooting_Workflow decision decision Start Problem Observed decision_yield Low Yield or No Product? Start->decision_yield decision_temp Was Temp > 5 °C during Diazotization? decision_yield->decision_temp Yes decision_color Product is Dark / Tar-like? decision_yield->decision_color No cause_decomp Likely Cause: Diazonium Decomposition. Solution: Strict Temp Control (0-5 °C). decision_temp->cause_decomp Yes cause_reduct Likely Cause: Incomplete Diazotization or Reduction Failure. Solution: Check NaNO₂ stoichiometry; Ensure sufficient SnCl₂. decision_temp->cause_reduct No decision_azo Was pH > 2 during Diazotization? decision_color->decision_azo Yes cause_azo Likely Cause: Azo Coupling. Solution: Ensure strong acidic medium. decision_azo->cause_azo Yes / Unsure cause_ox Likely Cause: Phenol Oxidation. Solution: Use inert atmosphere; Add antioxidant during work-up. decision_azo->cause_ox No

Caption: A decision tree for troubleshooting common synthesis problems.

Table 1: Critical Reaction Parameters and Their Impact
ParameterOptimal RangeEffect of Deviation (Too Low)Effect of Deviation (Too High)
Diazotization Temp. 0–5 °CSlower reaction rateDecomposition of diazonium salt, increased side reactions, tar formation.
Diazotization pH < 2Incomplete protonation of amineFormation of diazoamino compounds, risk of azo coupling.
NaNO₂ Stoichiometry 1.0–1.1 eq.Incomplete diazotization, unreacted starting material.Excess nitrous acid can lead to undesired nitrosation side reactions.
Work-up pH 8–9Incomplete precipitation of the product (product is amphoteric).Increased rate of phenol oxidation, potential degradation of the product.

References

Technical Support Center: Purification of 3-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-methyl-1H-indazol-5-ol (CAS 904086-08-4). Here, we address common challenges and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification, a foundational understanding of this compound's properties is crucial for methodological success.

PropertyValueSource
Molecular Formula C₈H₈N₂O--INVALID-LINK--[1]
Molecular Weight 148.16 g/mol --INVALID-LINK--[1]
Appearance Typically an off-white to pale yellow or brown solid.Inferred from related indazole compounds.
Melting Point Not widely reported, but related indazoles have varied melting points. For instance, 3-methyl-1H-indazole has a melting point of 112-114 °C.General chemical knowledge.
Solubility Soluble in polar organic solvents like methanol, ethanol, and DMSO. Moderately soluble in ethyl acetate and dichloromethane. Sparingly soluble in non-polar solvents like hexanes and water.Inferred from the polar nature of the hydroxyl and indazole groups.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.

Recrystallization

Question 1: My this compound is not dissolving in the hot recrystallization solvent. What should I do?

Answer:

This issue typically arises from using an inappropriate solvent or an insufficient volume.

  • Causality: For recrystallization to be effective, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If the compound remains insoluble even when heated, the solvent is too non-polar.

  • Solution:

    • Solvent Choice: this compound is a polar molecule due to the hydroxyl group and the nitrogen-containing heterocyclic ring. Therefore, polar solvents are a better choice. Good starting points for solvent screening are ethanol, methanol, or a mixture of ethanol and water.

    • Solvent Volume: If you are using an appropriate solvent, you may not be adding enough. Add the hot solvent in small portions to your crude material while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your recovery.[2]

Question 2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is a common problem with compounds that have melting points lower than the boiling point of the solvent or when the solution is cooled too rapidly.[3]

  • Causality: The high concentration of the solute upon cooling can lead to its separation as a supercooled liquid if the temperature of the solution is above the melting point of the impure compound. Impurities can also depress the melting point, exacerbating this issue.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point slightly.

    • Slow Cooling: Allow the solution to cool to room temperature slowly. You can insulate the flask to slow down the cooling rate. Do not place it directly in an ice bath.[3]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

    • Change Solvent System: If the problem persists, consider a different solvent or solvent pair with a lower boiling point.

Question 3: I have very low recovery after recrystallization. Why did this happen?

Answer:

Low recovery is a frequent issue and can be attributed to several factors.

  • Causality: The most common reasons are using too much solvent, cooling the solution for too short a time, or premature filtration.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve your crude product.[2]

    • Maximize Cooling Time: Ensure the solution has been thoroughly cooled to maximize precipitation. Cooling in an ice bath for at least 30 minutes after reaching room temperature is recommended.[4]

    • Check Filtrate: If you suspect your product is still in the mother liquor, you can try to recover more by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that the second crop will likely be less pure than the first.

G cluster_recrystallization Recrystallization Troubleshooting start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly dissolve->cool crystals Crystals form cool->crystals oil_out Oils out cool->oil_out Issue no_crystals No crystals form cool->no_crystals Issue filter Filter and dry crystals->filter pure Pure Product filter->pure low_recovery Low recovery filter->low_recovery Issue oil_out->dissolve Solution: Re-heat, add more solvent, cool slower low_recovery->dissolve Solution: Use less solvent, cool longer no_crystals->cool Solution: Scratch flask, add seed crystal

Caption: Troubleshooting workflow for the recrystallization of this compound.

Column Chromatography

Question 4: I am seeing poor separation of my compound from impurities on the silica gel column. What can I do to improve this?

Answer:

Poor separation is often due to an inappropriate solvent system or improper column packing.

  • Causality: The polarity of the mobile phase (eluent) dictates the speed at which compounds travel through the stationary phase (silica gel). If the eluent is too polar, all compounds will move too quickly, resulting in poor separation. If it's not polar enough, the compounds of interest may not move at all.

  • Solutions:

    • Optimize the Solvent System with TLC: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). For this compound, a good starting point for TLC analysis would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) is a common strategy for indazole derivatives.[5] Aim for an Rf value of 0.2-0.4 for your target compound.

    • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve the resolution of closely eluting compounds.

    • Consider a Different Solvent System: If ethyl acetate/hexanes does not provide adequate separation, consider trying dichloromethane/methanol. For polar compounds that streak on silica, adding a small amount (0.5-1%) of triethylamine or acetic acid to the eluent can improve peak shape.

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

Question 5: My compound is not eluting from the column, or is eluting very slowly.

Answer:

This indicates that your compound is too strongly adsorbed to the silica gel.

  • Causality: The hydroxyl and N-H groups of this compound can form strong hydrogen bonds with the silanol groups of the silica gel, leading to strong retention. This is especially problematic with a mobile phase that is not polar enough.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using an ethyl acetate/hexanes system, increase the percentage of ethyl acetate. If that is insufficient, switch to a more polar system like dichloromethane/methanol.

    • Use a Modifier: Adding a small amount of a competitive hydrogen bond donor/acceptor, like methanol, to your eluent can help to displace your compound from the silica gel.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

A1: The two most common and effective purification methods for this compound are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product, while column chromatography is more versatile for separating complex mixtures.

Q2: What are the likely impurities in a synthesis of this compound?

A2: The impurities will depend on the synthetic route. A common synthesis involves the cyclization of a substituted phenylhydrazine. Potential impurities could include:

  • Unreacted starting materials.

  • Positional isomers formed during the synthesis.

  • Side-products from incomplete reactions or over-reaction.

  • Residual solvents and reagents.

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of your this compound:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or trifluoroacetic acid) is a good starting point.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any organic impurities. The spectrum of pure this compound should show the expected signals with the correct integrations and chemical shifts. For related indazoles, characteristic proton signals appear in the aromatic region (around 7-8 ppm) and a singlet for the methyl group (around 2.5 ppm).[8][9]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Q4: What safety precautions should I take when working with this compound?

IV. Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair (e.g., ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot solvent and bring the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Solvent System Selection: Using TLC, determine an appropriate eluent system that gives an Rf value of ~0.3 for this compound. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is generally preferred).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column (dry loading). Alternatively, dissolve the sample in a minimal amount of the eluent and carefully load it directly onto the column (wet loading).

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_purification_choice Purification Method Selection start Crude this compound tlc_analysis Analyze by TLC start->tlc_analysis decision Assess Impurity Profile tlc_analysis->decision recrystallization Recrystallization decision->recrystallization Few, well-defined impurities column_chrom Column Chromatography decision->column_chrom Complex mixture or oily impurities pure_product Pure this compound recrystallization->pure_product Yields pure solid column_chrom->pure_product Yields pure fractions

Caption: A decision-making workflow for choosing the appropriate purification technique.

V. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: Overcoming Regioselectivity Issues in Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing the indazole nucleus. The formation of N1 and N2 regioisomers is a persistent challenge, often leading to difficult separations and reduced yields of the desired product.[1][2][3][4]

This resource provides in-depth, troubleshooting-focused answers to common questions, detailed experimental protocols, and the mechanistic rationale behind them. Our goal is to empower you to control the regiochemical outcome of your reactions with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a mixture of N1 and N2 alkylated products. Why is this happening and what's the fundamental principle at play?

Answer: This is the most common issue in indazole alkylation. The indazole anion, formed upon deprotonation, is an ambident nucleophile with two reactive nitrogen atoms. The resulting ratio of N1 and N2 products is a delicate balance of several factors, including thermodynamics, kinetics, sterics, and electronics.[5][6]

  • Tautomerism and Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[1][4] This intrinsic stability can be exploited to favor the N1-alkylated product under conditions that allow for thermodynamic equilibration.[5][7]

  • Kinetic vs. Thermodynamic Control: N2-alkylation is often favored under kinetic control, while the more stable N1-product is favored under thermodynamic control.[3] The reaction conditions you choose will dictate which pathway predominates.

Troubleshooting Guide: Steering Regioselectivity

This section is designed as a decision-making tool. Identify your desired outcome and follow the recommended strategies.

I want to selectively synthesize the N1-alkylated indazole.

Answer: To favor N1 alkylation, you need to create conditions that either exploit the thermodynamic stability of the N1 product or sterically direct the electrophile to the N1 position.

The most reliable method for achieving high N1-selectivity is the use of a strong hydride base in a non-polar aprotic solvent.[6]

  • Recommended Conditions (The "NaH/THF" Protocol): The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for promoting N1-alkylation.[2][6][7][8][9]

    • Mechanism of Action: This selectivity is attributed to the formation of a "tight ion pair." The sodium cation is believed to coordinate with the N2 nitrogen and a suitable chelating group at the C3 position (like an ester or amide), effectively blocking the N2 position and directing the incoming electrophile to N1.[1][6] The use of a non-polar solvent like THF stabilizes this tight ion pair.

    • Substituent Effects: Electron-withdrawing groups at the C3 position, such as -CO₂Me or -COMe, significantly enhance N1-selectivity under these conditions.[6][8]

  • Preparation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of the 1H-indazole (1.0 equiv.) in anhydrous THF dropwise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv.) to the solution.

  • Reaction: Stir the reaction at room temperature or heat to 50 °C until completion (monitor by TLC or LC-MS).[7][8][9]

  • Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Workflow for selective N1-alkylation.

I want to selectively synthesize the N2-alkylated indazole.

Answer: Selective N2-alkylation often requires conditions that favor kinetic control or involve specific directing effects. Several robust methods exist.

  • Strategy 1: Steric Hindrance at C7: The simplest way to direct alkylation to N2 is to use an indazole substrate with a bulky substituent at the C7 position. This sterically blocks the N1 position, making the N2 nitrogen the more accessible site for the electrophile, even under standard NaH/THF conditions.[6] Electron-withdrawing groups like -NO₂ or -CO₂Me at C7 provide excellent N2 selectivity.[2][5][8][9]

  • Strategy 2: The Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol as the alkylating agent, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, often shows a strong preference for the N2 position.[1][5] For example, the reaction of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions yields an N1:N2 ratio of 1:2.5.[7][8][9]

  • Strategy 3: Acid-Catalyzed Alkylation: A highly selective method for N2-alkylation involves using alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like copper(II) triflate.[10][11] This method avoids the formation of N1-isomers and is applicable to a wide range of substrates.[10] Quantum mechanics (QM) calculations suggest the high N2 selectivity arises because the reaction proceeds via the more stable 1H-indazole tautomer, which presents the N2 atom for nucleophilic attack.[12]

  • Preparation: In an inert atmosphere, dissolve the 1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude residue can be directly purified by flash column chromatography to separate the N2 and N1 isomers.

  • Preparation: To a solution of the 1H-indazole (1.0 equiv.) and the alkyl 2,2,2-trichloroacetimidate (1.2 equiv.) in an anhydrous solvent like dichloromethane (DCM), cool the mixture to 0 °C.

  • Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Decision workflow for N2-alkylation.

Q4: My N1 and N2 isomers are inseparable by column chromatography. What are my options?

Answer: This is a frustrating but common problem, as the isomers often have very similar polarities.[6][9]

  • Optimize the Reaction: The best strategy is prevention. Re-investigate your reaction conditions using the principles in this guide to maximize the formation of the desired isomer, thereby minimizing the purification challenge.

  • Advanced Chromatography: If a mixture is unavoidable, consider more advanced separation techniques. Preparative thin-layer chromatography (PTLC) can sometimes succeed where column chromatography fails.[9] High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are powerful but more resource-intensive options.

  • Recrystallization: For solid materials, screening different solvent systems for recrystallization can sometimes selectively crystallize one isomer, leaving the other in the mother liquor.[13]

  • Derivatization/Protection: In a multi-step synthesis, you can sometimes protect the NH of the undesired isomer (if it's the minor component), separate the protected and unprotected compounds which now have different polarities, and then carry the desired isomer forward.[14] This is often a strategy of last resort.

Data Summary: Condition-Dependent Regioselectivity

The choice of base and solvent has a profound impact on the N1:N2 ratio. The following table summarizes typical outcomes for a model substrate, highlighting the key principles discussed.

Indazole SubstrateAlkylating AgentBase / CatalystSolventTemp (°C)N1:N2 RatioPredominant IsomerReference
Methyl 1H-indazole-3-carboxylaten-pentyl bromideNaHTHFRT to 50>99 : 1N1 [7][8][9]
Methyl 1H-indazole-3-carboxylaten-pentyl bromideCs₂CO₃DMFRT1 : 1.2Mixture [8]
7-NO₂-1H-indazolen-pentyl bromideNaHTHFRT to 504 : 96N2 [2][5][9]
7-CO₂Me-1H-indazolen-pentyl bromideNaHTHFRT to 50<1 : 99N2 [2][5][9]
Methyl 1H-indazole-3-carboxylaten-pentanolPPh₃, DIADTHF0 to RT1 : 2.5N2 [5][8][9]
1H-indazoleEthyl diazoacetateTfOHDCMRT0 : 100N2 [5][15]
Structural Characterization: Distinguishing N1 and N2 Isomers

Unambiguous assignment of the N1 and N2 regioisomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR, is the most powerful tool for this purpose.

  • HMBC is Key: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive.

    • For N1-isomers: A correlation (typically ³J) is observed between the protons of the N-alkyl group (e.g., the -CH₂- protons adjacent to the nitrogen) and the C7a carbon of the indazole ring.[8][9]

    • For N2-isomers: A correlation is observed between the protons of the N-alkyl group and the C3 carbon of the indazole ring.[8][9]

dot graph { graph [overlap=false, splines=true, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#EA4335", style=dashed, constraint=false];

} caption: Key HMBC correlations for isomer identification.

References

Technical Support Center: Optimization of Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing and functionalizing the indazole scaffold. As a privileged structure in medicinal chemistry, the efficient synthesis of indazoles is paramount.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific challenges you may encounter during your experiments.

Section 1: General Troubleshooting Workflow

When an indazole synthesis reaction underperforms, a systematic approach to troubleshooting is essential. Before diving into specific reaction parameters, it's crucial to validate the foundational elements of your experiment. The following workflow provides a logical progression for diagnosing common issues.

Troubleshooting_Workflow start Low Yield or No Reaction reagents 1. Verify Reagent Quality - Purity of starting materials? - Anhydrous solvents/reagents? - Catalyst/base activity? start->reagents setup 2. Check Reaction Setup - Inert atmosphere (N2/Ar)? - Proper degassing? - Accurate temperature control? reagents->setup Reagents OK conditions 3. Re-evaluate Core Conditions - Stoichiometry correct? - Concentration appropriate? - Reaction time sufficient? setup->conditions Setup OK optimization 4. Systematic Optimization - Screen catalysts/ligands - Screen bases - Screen solvents - Vary temperature conditions->optimization Core Conditions OK analysis 5. Analyze Byproducts - Identify side-reactions - Check for starting material - Determine regioisomer ratio optimization->analysis Still issues solution Problem Identified & Optimized Conditions Found optimization->solution Success analysis->optimization

Caption: General troubleshooting workflow for underperforming indazole synthesis reactions.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems in a question-and-answer format, focusing on the causality behind the proposed solutions.

Low Yield and Reaction Failure

Question 1: My reaction to form the indazole core (e.g., from an o-halobenzaldehyde and hydrazine) is giving very low yields. What are the most critical parameters to investigate?

Answer: Low yields in classical indazole cyclizations often stem from a few critical factors.

  • Hydrazine Quality and Stoichiometry: Hydrazine hydrate can degrade. Use a fresh bottle or titrate to confirm its concentration. A slight excess of hydrazine (1.1-1.5 equivalents) can be beneficial, but a large excess may lead to side reactions. For substituted hydrazines, ensure high purity.

  • Solvent Choice: The polarity and boiling point of the solvent are crucial. While high-boiling polar aprotic solvents like DMSO or DMF are common, they are not universally optimal. For instance, some reactions benefit from alcohols like n-butanol.[3] A solvent screen is often a valuable first optimization step. In one study, DMSO provided the best yield compared to other solvents for a specific synthesis.[4]

  • Temperature and Reaction Time: These reactions often require elevated temperatures to drive the cyclization.[5] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. As shown in the table below, yields can increase with temperature up to a certain point, after which decomposition or side reactions may occur.[5]

Table 1: Effect of Temperature on Indazole Synthesis Yield

Entry Temperature (°C) Yield (%) Notes
1 80 66 Reaction may be sluggish.
2 100 85 Improved reaction rate.
3 110 95 Optimal temperature for this specific transformation.
4 120 88 Yield decreased, likely due to side reactions.

Data adapted from a study on hexahydro-2H-indazole synthesis.[5]

  • Catalysis: While many classical syntheses are catalyst-free, some modern variations employ acid or metal catalysts to improve efficiency and mildness.[6][7] If your substrate is unreactive, consider exploring catalytic methods.

Question 2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a bromo-indazole substrate is failing. What should I troubleshoot?

Answer: Failure in Pd-catalyzed cross-couplings is a common but solvable issue. The entire catalytic cycle must be functional for the reaction to proceed.

  • Catalyst and Ligand System (The "Engine"):

    • Catalyst Inactivity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are not degraded. Use a pre-catalyst if possible, as they often provide more consistent results. For Suzuki couplings, PdCl₂(dppf) is a robust and frequently successful choice.[8][9]

    • Ligand Choice: The ligand is critical. For Buchwald-Hartwig aminations, sterically hindered biaryl phosphine ligands are often required.[10] For Suzuki couplings, ligands like dppf or PPh₃ are common starting points.[8] A poor ligand choice can halt the catalytic cycle.

  • Base (The "Ignition"): The base activates the boronic acid (in Suzuki) or deprotonates the amine (in Buchwald-Hartwig).[11]

    • Strength and Solubility: The base must be strong enough but also have some solubility in the reaction medium. K₂CO₃ and Cs₂CO₃ are common choices. Ensure the base is finely powdered and anhydrous.[11]

  • Oxygen Contamination (The "Poison"): Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote undesirable side reactions like the homocoupling of boronic acids.[11]

    • Solution: Rigorously degas your solvent and reaction mixture before adding the catalyst. This can be done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

Catalytic_Cycle_Troubleshooting cluster_0 Key Troubleshooting Points for Pd-Catalyzed Coupling cat Catalyst/Ligand - Is the Pd(0) active? - Is the ligand appropriate? base Base - Is it strong enough? - Is it soluble? oxygen Oxygen Contamination - Was the system degassed? - Is the inert atmosphere secure? reagents Substrates - Is the aryl halide reactive? - Is the boronic acid pure?

Caption: Core components to verify in a failing Pd-catalyzed cross-coupling reaction.

Regioselectivity Issues

Question 3: I am performing an N-alkylation on my indazole, but I'm getting a mixture of N1 and N2 isomers. How can I control the regioselectivity?

Answer: Achieving regioselectivity in the N-alkylation of indazoles is a classic challenge, as the thermodynamic stability of the N1-alkylated product is often close to the kinetically favored N2 product.[3][12] Control is exerted by carefully selecting the reaction conditions to favor one pathway over the other.

  • For N1-Alkylation (Thermodynamic Product):

    • Conditions: Strong, non-nucleophilic bases in polar aprotic solvents are typically used. The classic combination is sodium hydride (NaH) in THF or DMF.[12] These conditions generate the indazole anion, which then attacks the alkylating agent. The N1 position is generally the more thermodynamically stable site for substitution.

    • Causality: NaH irreversibly deprotonates the indazole. At higher temperatures, any kinetically formed N2 product can potentially revert and equilibrate to the more stable N1 isomer.

  • For N2-Alkylation (Kinetic Product):

    • Conditions: Mitsunobu conditions (e.g., triphenylphosphine/DEAD or DIAD) often favor the N2 isomer.[12] Phase-transfer catalysis can also be effective.

    • Causality: These conditions do not involve a free anion. The reaction mechanism proceeds through a different pathway where the less sterically hindered N2 nitrogen is often attacked preferentially. Lower temperatures can help trap the kinetic product.

  • Substituent Effects: The electronic and steric properties of your indazole matter.

    • Sterics: A bulky substituent at the C3 position will sterically hinder the N2 position, thus favoring N1 alkylation.

    • Electronics: Electron-withdrawing groups (e.g., -NO₂) at the C7 position can favor N2 alkylation.[12]

N1_vs_N2_Selectivity indazole Indazole Substrate N1_Product N1-Alkylated Product (Thermodynamically Favored) indazole->N1_Product Conditions: - NaH, THF/DMF - Higher Temp - Bulky C3 group N2_Product N2-Alkylated Product (Kinetically Favored) indazole->N2_Product Conditions: - Mitsunobu (PPh3/DEAD) - Lower Temp - EWG at C7

Caption: Factors influencing regioselectivity in indazole N-alkylation.

By-product Formation

Question 4: In my Suzuki coupling with a boronic acid, I see a significant amount of a homocoupled by-product. How can I prevent this?

Answer: Homocoupling of boronic acids (R-B(OH)₂ + R-B(OH)₂ → R-R) is a common side reaction in Suzuki couplings, and it is almost always promoted by the presence of oxygen.[11]

  • Primary Cause: Oxygen oxidizes the Pd(0) catalyst and facilitates the unwanted homocoupling pathway.

  • Solutions:

    • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.[11]

    • Use a Slight Excess of Boronic Acid: Using 1.1–1.5 equivalents of the boronic acid can help ensure that the desired cross-coupling outcompetes the homocoupling, but this will not solve the root problem if oxygen is present.[11]

    • Catalyst Choice: Using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling compared to methods that reduce a Pd(II) source in situ.[11]

Section 3: Experimental Protocols

The following is a representative protocol for a common reaction, designed to be a self-validating system.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1H-indazole

This protocol provides a robust starting point for coupling aryl or heteroaryl boronic acids to the C5 position of the indazole core, based on established methodologies.[9][13]

Materials:

  • 5-Bromo-1H-indazole

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·DCM) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), HPLC grade

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1H-indazole (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition & Degassing: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The total concentration should be approximately 0.1 M with respect to the bromo-indazole. Bubble argon through the stirred solution for another 15 minutes.

    • Causality Check: Proper degassing is crucial to prevent catalyst oxidation and homocoupling side reactions.[11]

  • Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(dppf)Cl₂·DCM catalyst (0.03 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

    • Self-Validation: The reaction mixture should darken, indicating the formation of the active Pd(0) species.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.[13]

  • Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Filter through a pad of Celite® to remove the palladium catalyst.[13]

  • Extraction: Dilute the filtrate with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1H-indazole.

References

Preventing degradation of 3-methyl-1H-indazol-5-ol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-methyl-1H-indazol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As a senior application scientist, I've structured this guide to provide not just protocols, but the underlying scientific reasoning to help you make informed decisions in your research.

Introduction to this compound Stability

This compound is a valuable heterocyclic compound used as a building block in the synthesis of various pharmacologically active molecules, particularly kinase inhibitors in oncology research.[1][2] The indazole scaffold is generally stable, but the presence of a hydroxyl (-OH) group on the benzene ring makes this specific derivative susceptible to degradation, primarily through oxidation. Improper storage can lead to the formation of colored impurities, loss of potency, and inconsistent experimental results. This guide provides a comprehensive framework for preventing degradation and troubleshooting common issues.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for solid this compound?

For maximum stability, the solid compound should be stored under a combination of conditions that minimize exposure to atmospheric and environmental catalysts of degradation. The key is to control temperature, oxygen, light, and moisture.[3][4]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)Slows down the rate of all potential degradation reactions. Some suppliers explicitly recommend refrigeration.[3][5]
Atmosphere Inert Gas (Argon or Nitrogen)The hydroxyl group makes the compound susceptible to oxidation. An inert atmosphere displaces oxygen, preventing the formation of colored oxidative impurities.[3]
Light Amber Glass Vial / Store in DarkIndazole rings can be photosensitive, potentially leading to photodegradation or rearrangement reactions upon exposure to UV light.[6]
Moisture Tightly Sealed Container with DesiccantThe compound is often described as hygroscopic.[3] Absorbed moisture can accelerate hydrolytic degradation or act as a catalyst for other reactions.

Q2: My solid compound has turned pink/brown upon storage. What happened and can I still use it?

A color change is a strong indicator of oxidative degradation. The hydroxyl group on the indazole ring can be oxidized to form quinone-like species, which are often highly colored.

  • Causality: This typically occurs when the compound is exposed to air (oxygen) over time, a process accelerated by light and ambient temperatures.

  • Usability: It is strongly discouraged to use the discolored compound. The presence of degradation products means the purity is compromised, which will lead to inaccurate quantification and potentially misleading results in biological assays. We recommend purchasing a new lot of the material.

Q3: What are the main degradation pathways for indazole derivatives like this one?

Understanding the potential degradation pathways is critical for prevention. Forced degradation studies on similar compounds reveal several key vulnerabilities.[7][8]

  • Oxidative Degradation: As mentioned, this is a primary concern for this compound due to the electron-rich phenol moiety. This is often forced in studies using agents like hydrogen peroxide (H₂O₂).[6]

  • Photodegradation: Exposure to UV or even strong visible light can cause the indazole ring to rearrange, sometimes forming benzimidazole isomers, or lead to other photochemical reactions.[6][9]

  • Hydrolytic Degradation: While generally more stable than esters or amides, the indazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions, though this is less common under typical storage conditions.[6]

  • Thermal Degradation: High temperatures can cause decomposition.[6] While refrigeration is recommended, it's also crucial to avoid placing the compound near heat sources in the lab.

Below is a diagram illustrating the major degradation threats.

cluster_main This compound cluster_stressors Stress Factors cluster_products Degradation Products Compound This compound (Solid or Solution) Oxidized Oxidized Impurities (e.g., Quinone-like) Compound->Oxidized Oxidation Photo Photodegradation Products (e.g., Benzimidazoles) Compound->Photo Photodegradation Decomposed Thermal Decomposition Products Compound->Decomposed Thermolysis Hydrolyzed Hydrolytic Products Compound->Hydrolyzed Hydrolysis Oxygen Oxygen (Air) Light UV/Visible Light Heat High Temperature Moisture Water/Moisture

Caption: Primary degradation pathways for this compound.

Q4: How should I prepare and store stock solutions of this compound?

Stock solutions are often more susceptible to degradation than the solid material.

  • Solvent Choice: Use high-purity, anhydrous DMSO or DMF. Avoid aqueous buffers for long-term storage. If an aqueous buffer is required for an experiment, prepare it fresh from a concentrated DMSO stock solution immediately before use.

  • Preparation: Allow the vial of solid compound to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Prepare the solution under subdued light.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Repeatedly warming the solution to room temperature for use will expose it to oxygen and accelerate degradation. Use vials with tight-fitting caps to minimize solvent evaporation and moisture ingress.

Troubleshooting Guide

If you suspect degradation has occurred, this guide can help you identify the cause and determine the appropriate course of action.

ProblemProbable Cause(s)Recommended Solution(s)
Solid compound is discolored (e.g., pink, brown, or black). Oxidation: Prolonged exposure to atmospheric oxygen.Action: Discard the compound. The purity is compromised. Prevention: Always store solid under an inert gas (argon/nitrogen) and refrigerate.[3]
Stock solution changes color over time. Oxidation/Solvent Reaction: Oxygen dissolved in the solvent or reaction with solvent impurities (e.g., peroxides in older ethers, water in non-anhydrous solvents).Action: Discard the solution. Prevention: Use fresh, high-purity anhydrous solvents. Store solution aliquots at -20°C or -80°C and use each aliquot only once.
Unexpected peaks appear in HPLC or LC-MS analysis. Degradation: Formation of one or more degradation products (oxidized, photodegraded, etc.).Action: Characterize the impurities if necessary for your research, but use a fresh, pure lot of the compound for future experiments. Prevention: Review storage and handling procedures. Implement the recommended protocols in this guide.
Inconsistent results in biological assays using the same batch. Progressive Degradation: The compound is degrading over the course of the experimental campaign, leading to a decrease in the concentration of the active molecule. This is common with stock solutions that are not aliquoted.Action: Discard the current stock solution and prepare a new one from a pure solid. Prevention: Prepare single-use aliquots of your stock solution immediately after preparation to ensure consistency across experiments.

Experimental Protocols

These protocols provide a validated system for handling and storing this compound to maintain its integrity.

Protocol 1: Recommended Aliquoting and Storage of Solid Compound

This workflow minimizes exposure to atmospheric contaminants each time the compound is accessed.

start Receive new compound vial warm Allow vial to warm to room temperature (approx. 20 min) start->warm inert Work in an inert atmosphere (glovebox or argon balloon) warm->inert weigh Quickly weigh out single-use aliquots into amber glass vials inert->weigh purge Backfill each aliquot vial with inert gas (Ar/N2) weigh->purge seal Tightly seal vials with PTFE-lined caps purge->seal label_vials Label each vial clearly (Name, Lot, Conc., Date) seal->label_vials store Store master vial and aliquots at 2-8°C in the dark label_vials->store

Caption: Workflow for safe aliquoting and storage of solid compound.

Methodology:

  • Equilibration: Before opening, allow the manufacturer's vial to warm to room temperature for at least 20 minutes. This prevents moisture from condensing on the cold powder.

  • Inert Environment: If available, perform all subsequent steps in a glovebox. Alternatively, use a gentle stream of argon or nitrogen directed into the vial to displace air.

  • Aliquoting: Quickly weigh the desired amounts for future experiments into separate, pre-tared amber glass vials suitable for low-temperature storage.

  • Inerting: Before sealing, flush the headspace of each new aliquot vial with argon or nitrogen.

  • Sealing: Immediately seal each vial with a cap containing a chemically resistant liner (e.g., PTFE).

  • Storage: Place the master vial and all aliquots in a refrigerator (2-8°C), away from light.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol helps identify potential degradation products and confirms if your analytical method is "stability-indicating." A stability-indicating method is one that can separate, detect, and quantify the active compound in the presence of its degradants.[7][10]

Objective: To intentionally degrade this compound under controlled stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a PDA or UV detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: Label five separate vials: Control, Acid, Base, Oxidative, Thermal.

    • Control: Add 1 mL of stock solution and 1 mL of water.

    • Acid: Add 1 mL of stock solution and 1 mL of 0.1 M HCl.

    • Base: Add 1 mL of stock solution and 1 mL of 0.1 M NaOH.

    • Oxidative: Add 1 mL of stock solution and 1 mL of 3% H₂O₂.

    • Thermal: Place a sealed vial of the solid powder in an oven at 60°C for 24 hours, then dissolve to 0.5 mg/mL.

  • Incubation: Keep the solution vials at room temperature (or slightly elevated, e.g., 40°C) for a defined period (e.g., 24-48 hours), protected from light.

  • Neutralization (for Acid/Base): After incubation, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase. Analyze by a suitable HPLC method.

  • Evaluation: Compare the chromatograms. The goal is to achieve 5-20% degradation of the parent peak.[11] Look for the appearance of new peaks (degradants) and a corresponding decrease in the area of the main peak. This confirms the analytical method can resolve the parent compound from its degradation products.

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis 0.1 M to 1 M HClTo test for susceptibility to acid-catalyzed degradation.[6]
Base Hydrolysis 0.1 M to 1 M NaOHTo test for susceptibility to base-catalyzed degradation.[6]
Oxidation 3-30% H₂O₂To mimic oxidative stress, a likely real-world degradation pathway.[6]
Thermal 60-80°C (Solid & Solution)To assess thermal stability.[6]
Photolytic ICH Q1B conditions (UV/Vis light)To assess light sensitivity.

References

Technical Support Center: Optimizing Solvent Systems for Indazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for optimizing solvent systems in indazole derivative synthesis.

Welcome to the technical support center dedicated to the synthesis of indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this vital area of heterocyclic chemistry. Indazole cores are privileged scaffolds in numerous therapeutic agents, making their efficient and selective synthesis a critical objective.[1][2] This resource moves beyond simple protocols to explain the underlying principles of solvent effects, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in indazole synthesis, especially during N-alkylation?

A1: The solvent is not merely a medium for reactants to meet; it is an active participant that profoundly influences reaction outcomes. In indazole synthesis, the solvent system dictates:

  • Regioselectivity: The indazole ring possesses two nucleophilic nitrogen atoms (N-1 and N-2). The solvent, in conjunction with the base's counter-ion, modulates the accessibility and nucleophilicity of these sites. This determines the ratio of the desired N-1 or N-2 substituted regioisomers.[3][4][5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4][6]

  • Reaction Rate: Solvents stabilize or destabilize transition states. Polar aprotic solvents, for instance, are highly effective at solvating charged intermediates and transition states common in nucleophilic aromatic substitution (SNAr) reactions, thereby accelerating the reaction.[7][8][9]

  • Solubility: Poor solubility of reactants, reagents, or intermediates in the chosen solvent can lead to low yields or stalled reactions.

  • Side Reactions: The solvent can either suppress or promote the formation of undesired byproducts. For example, residual water in aprotic solvents can hydrolyze sensitive reagents or intermediates.

Q2: I'm consistently getting a mixture of N-1 and N-2 alkylated products. How can I improve the regioselectivity?

A2: This is one of the most common challenges in indazole chemistry.[6] Achieving high regioselectivity is a classic case of navigating kinetic versus thermodynamic control, which is heavily influenced by the solvent and base combination.

  • For N-1 Selectivity (Thermodynamic Product): A combination of a strong, non-coordinating base like sodium hydride (NaH) in a less polar, aprotic solvent like Tetrahydrofuran (THF) often favors N-1 alkylation.[3][4][5] This system is believed to favor a "tight ion pair" between the indazolide anion and the sodium cation, sterically hindering the N-2 position and directing the electrophile to N-1.

  • For N-2 Selectivity (Kinetic Product): Highly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can lead to increased N-2 alkylation. These solvents create "solvent-separated ion pairs," where the cation is solvated, leaving the more nucleophilic N-2 atom more accessible for a faster reaction.[4][10] The choice of base and the electronic properties of substituents on the indazole ring also play a crucial role.[3][4][5]

Q3: My reaction yield is disappointingly low. What are the most common solvent-related causes?

A3: Low yields can often be traced back to the solvent system. Key factors include:

  • Poor Solubility: One or more of your starting materials or the base may not be sufficiently soluble in the chosen solvent, limiting the effective concentration of reactants.

  • Reagent Incompatibility: Protic solvents (e.g., alcohols, water) will quench strong bases like NaH or organolithium reagents.

  • Suboptimal Polarity: The reaction mechanism may require a solvent that can stabilize a charged intermediate. For example, Ullmann-type cyclizations to form the indazole ring often benefit from polar aprotic solvents that can coordinate with the copper catalyst and solvate intermediates.[11]

  • Solvent Impurities: Water is a common impurity in many organic solvents and can lead to hydrolysis and other side reactions. Ensure you are using appropriately dried solvents for moisture-sensitive reactions.

Q4: I am observing unexpected side-products in my reaction. Could the solvent be the culprit?

A4: Absolutely. The solvent can directly or indirectly promote the formation of side-products. For instance, in syntheses involving hydrazines, the choice of solvent can influence the formation of hydrazones or azines as side-products.[6] In reactions like the nitrosation of indoles to form indazoles, the solvent (often aqueous) is a direct participant in the mechanism, and its presence is essential for the desired ring-opening and re-closure cascade.[12] Using a solvent that is too reactive (e.g., an alcohol in a transesterification) or one that promotes degradation of the starting material or product can also be problematic.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Poor Regioselectivity in N-Alkylation

Controlling the site of alkylation is paramount for defining the biological activity of the final compound. The outcome depends on a delicate balance of steric and electronic factors, which are modulated by the solvent and counter-ion.

The regioselectivity of indazole alkylation is governed by the nature of the indazolide anion-counterion pair.

  • Tight Ion Pairs: In solvents with low dielectric constants (e.g., THF, Dioxane), the metal cation (e.g., Na⁺) remains closely associated with the indazolide anion. This association can involve chelation with the N-2 lone pair and an adjacent substituent, sterically blocking the N-2 position and favoring alkylation at N-1.[10]

  • Solvent-Separated Ion Pairs: In highly polar aprotic solvents (e.g., DMSO, DMF), the solvent molecules effectively solvate the cation, creating a "naked" and more reactive anion. In this state, the N-2 position, which is often more electron-rich and sterically accessible, can react faster, leading to the kinetic product.[4][10]

G cluster_0 Reaction Conditions cluster_1 Intermediate State cluster_2 Product Outcome Solvent Solvent Ion_Pair Indazolide-Cation Ion Pair Solvent->Ion_Pair Polar Aprotic (DMSO, DMF) -> Solvent-Separated Solvent->Ion_Pair Non-Polar Aprotic (THF, Toluene) -> Tight Ion Pair Base Base Base->Ion_Pair NaH, K2CO3, Cs2CO3 N1_Product N-1 Alkylation (Thermodynamic) Ion_Pair->N1_Product Favored by Tight Ion Pair N2_Product N-2 Alkylation (Kinetic) Ion_Pair->N2_Product Favored by Solvent-Separated Pair

Caption: Factors influencing N-1 vs. N-2 regioselectivity in indazole alkylation.

A systematic screen of solvents and bases is the most effective approach.

Solvent Base Typical Predominant Isomer Rationale Reference
THF NaHN-1 Promotes a tight ion pair, sterically directing to N-1.[3][4][5]
DMF K₂CO₃ / Cs₂CO₃Mixture, often N-1 favored Highly polar, but carbonate bases can influence outcome. Equilibration may favor the thermodynamic N-1 product.[4]
DMSO NaHMDS / KHMDSN-2 Strongly solvates the cation, favoring kinetic attack at the more nucleophilic N-2 position.[4][10]
Acetonitrile (MeCN) K₂CO₃Mixture, slight N-1 Moderately polar; outcome is often a close mixture and highly substrate-dependent.[5]
Toluene / Dioxane Cs₂CO₃Often low reactivity/yield Poor solubility of inorganic bases can be a significant issue.[5]
Problem 2: Low Reaction Yield or Stalled Reaction

A stalled reaction is a common frustration. Before investigating more complex causes, always start with the solvent system.

G start Low or No Yield Observed q1 Are all reactants/reagents fully dissolved? start->q1 sol1 Action: Increase polarity (e.g., Toluene -> THF -> DMF) or use a co-solvent. q1->sol1 No q2 Is the reaction mechanism sensitive to solvent polarity? (e.g., S_NAr, Ullmann) q1->q2 Yes a1_yes Yes a1_no No end_node Re-evaluate catalyst, temperature, or reagents sol1->end_node sol2 Action: Switch to a polar aprotic solvent (DMF, DMSO, NMP) to stabilize charged intermediates. q2->sol2 Yes q3 Is a strong base used (e.g., NaH, BuLi)? q2->q3 No a2_yes Yes a2_no No sol2->end_node sol3 Action: Ensure strictly anhydrous solvent. Check for protic impurities (e.g., water, alcohol). q3->sol3 Yes q3->end_node No a3_yes Yes a3_no No sol3->end_node

Caption: A systematic workflow for troubleshooting low-yield indazole syntheses.

Key Experimental Protocols

Protocol 1: General Procedure for Optimizing N-Alkylation Regioselectivity

This protocol provides a framework for screening conditions to selectively obtain either the N-1 or N-2 alkylated indazole.

Materials:

  • Substituted 1H-indazole (1.0 eq)

  • Alkylating agent (e.g., alkyl bromide, 1.1 eq)

  • Bases: Sodium Hydride (60% dispersion in oil), Potassium Carbonate (anhydrous), Cesium Carbonate

  • Solvents: THF (anhydrous), DMF (anhydrous), DMSO (anhydrous)

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates, NMR tubes, appropriate deuterated solvent

Procedure:

  • Setup: In parallel reaction vials under an inert atmosphere, add the 1H-indazole (e.g., 0.5 mmol).

  • Solvent Addition: To each vial, add a different anhydrous solvent (2.0 mL): THF to vial A, DMF to vial B, DMSO to vial C.

  • Base Addition:

    • To vial A (THF), add NaH (1.2 eq). Stir at 0 °C for 30 minutes.

    • To vial B (DMF), add K₂CO₃ (2.0 eq).

    • To vial C (DMSO), add Cs₂CO₃ (2.0 eq).

  • Reaction Initiation: Add the alkylating agent (1.1 eq) to each vial.

  • Monitoring: Allow reactions to stir at room temperature (or gentle heat, e.g., 50 °C, if necessary). Monitor the consumption of starting material by TLC.

  • Workup: Once the reaction is complete, quench cautiously (especially the NaH reaction, with slow addition of isopropanol then water). Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analysis: Analyze the crude product mixture by ¹H NMR to determine the N-1:N-2 regioisomeric ratio by comparing the integration of characteristic, well-resolved peaks for each isomer.[6]

References

Challenges in the scale-up of 3-methyl-1H-indazol-5-ol production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals navigating the complexities of synthesizing and scaling up 3-methyl-1H-indazol-5-ol. Rather than a rigid set of instructions, this document functions as a dynamic troubleshooting resource, addressing common and critical challenges encountered during production. The insights provided are grounded in established chemical principles and practical, field-proven experience to ensure both scientific integrity and successful implementation.

Section 1: Synthesis Overview & Critical Control Points

The synthesis of this compound is a multi-step process where precise control at each stage is paramount for ensuring high yield and purity, especially during scale-up. A common and effective route begins with a readily available starting material, 4-hydroxyacetophenone, and proceeds through nitration, reduction, diazotization, and finally, cyclization.

The diagram below outlines this synthetic pathway, highlighting the key transformations. Understanding the function of each step is the first line of defense in troubleshooting.

G cluster_0 Phase 1: Functional Group Introduction cluster_1 Phase 2: Precursor Formation cluster_2 Phase 3: Heterocycle Formation & Isolation A 4-Hydroxyacetophenone (Starting Material) B 3-Nitro-4-hydroxyacetophenone A->B Nitration (H2SO4, HNO3) C 3-Amino-4-hydroxyacetophenone B->C Reduction (e.g., Fe/NH4Cl or H2, Pd/C) D Diazonium Salt Intermediate (In-situ) C->D Diazotization (NaNO2, HCl) E Crude this compound D->E Reductive Cyclization (e.g., SnCl2 or Na2SO3) F Purified this compound E->F Purification (Recrystallization / Chromatography) G start Low Yield of This compound q1 Was the reaction temperature during diazotization kept at 0-5 °C? start->q1 cause1 Likely Cause: Decomposition of diazonium salt. q1->cause1 No q2 Did HPLC/TLC analysis show significant remaining starting material (3-Amino-4-hydroxyacetophenone)? q1->q2 Yes sol1 Action: Improve cooling efficiency. Use slower, controlled addition of NaNO2. cause1->sol1 cause2 Likely Cause: Incomplete diazotization or insufficient reducing agent. q2->cause2 Yes q3 Did HPLC/TLC show significant side products or baseline 'smear'? q2->q3 No sol2 Action: Verify stoichiometry of NaNO2 and SnCl2. Check pH of the reaction medium. cause2->sol2 cause3 Likely Cause: Oxidative degradation or side reactions. Product loss during work-up. q3->cause3 Yes end_node Consult further literature for uncommon side reactions. q3->end_node No sol3 Action: Use inert atmosphere. Optimize extraction/isolation pH. Analyze aqueous layers for product loss. cause3->sol3

Technical Support Center: Navigating the Separation of N1 and N2 Isomers of 3-Methyl-1H-indazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate challenge of separating N1 and N2 regioisomers of 3-methyl-1H-indazol-5-ol derivatives. The indazole scaffold is a cornerstone in medicinal chemistry, but the frequent co-formation of N1 and N2 isomers during synthesis presents a significant purification hurdle. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting strategies to streamline your separation workflows.

The alkylation of the indazole ring is a delicate interplay of kinetics and thermodynamics. The 1H-indazole tautomer is generally the more thermodynamically stable form, which can be leveraged to favor the N1 product under equilibrium conditions. Conversely, kinetically controlled reactions may yield a higher proportion of the N2 isomer. The choice of base, solvent, and the steric and electronic nature of the indazole substituents all play a crucial role in the final isomer ratio. This guide will address the downstream challenge: efficiently separating these closely related molecules.

Troubleshooting Guide: Common Issues in Isomer Separation

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Q1: My primary column chromatography separation is yielding poor resolution between the N1 and N2 isomers. What are the key parameters to optimize?

A1: Poor resolution in column chromatography is a common frustration due to the often subtle polarity differences between N1 and N2 indazole isomers. Here’s a systematic approach to enhancing separation:

  • Critically Evaluate Your Solvent System:

    • Polarity Matching: The "like dissolves like" principle is paramount. However, for isomers, the differences are nuanced. Experiment with solvent systems that have different selectivities. Instead of just increasing the polar modifier (e.g., ethyl acetate in hexane), try incorporating solvents that can engage in different intermolecular interactions (e.g., hydrogen bonding, dipole-dipole). Consider adding a small percentage of methanol or isopropanol to an ethyl acetate/hexane mobile phase to improve peak shape and potentially enhance resolution.

    • Isocratic vs. Gradient Elution: If you are using an isocratic system, a shallow gradient elution can often provide the resolution needed to separate closely eluting peaks. The gradient should be very gradual around the elution point of your isomers.

  • Stationary Phase Selection:

    • Silica Gel: While standard silica is the workhorse, its acidic nature can sometimes cause peak tailing with nitrogen-containing heterocycles.

    • Alumina: Both neutral and basic alumina can be excellent alternatives. Basic alumina, in particular, can improve the chromatography of basic compounds like indazoles.

    • Chemically Modified Silica: Consider using diol-bonded or cyano-bonded silica phases. These offer different selectivities compared to standard silica and can be effective for separating isomers.

  • Loading and Column Dimensions:

    • Sample Load: Overloading the column is a primary cause of poor separation. Reduce the amount of crude material loaded onto the column.

    • Column Geometry: A longer, narrower column will generally provide better resolution than a shorter, wider one for the same amount of stationary phase.

Q2: I've managed to separate the isomers, but I'm struggling with the structural assignment. The ¹H NMR spectra are very similar. How can I definitively distinguish the N1 from the N2 isomer?

A2: While the aromatic regions of the ¹H NMR spectra can be similar, there are key diagnostic signals and more advanced NMR techniques that provide unambiguous structural assignment.

  • Key Diagnostic Protons in ¹H NMR:

    • H-7 Proton: In N2-substituted indazoles, the H-7 proton is often deshielded and appears at a higher frequency (further downfield) due to the anisotropic effect of the lone pair of electrons on the N1 nitrogen.

    • H-3 Proton: Conversely, the H-3 proton in N2 isomers is typically more shielded and appears at a lower frequency (further upfield) compared to the N1 isomer.

  • Carbon NMR (¹³C NMR):

    • ¹³C NMR is an excellent tool for differentiating these isomers. The chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, are sensitive to the position of substitution.

  • Two-Dimensional (2D) NMR Spectroscopy:

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the definitive experiment. For an N1-substituted derivative, you will observe a correlation between the protons on the alpha-carbon of your substituent and the C7a carbon of the indazole ring. For an N2-substituted isomer, this correlation will be absent, but you will likely see a correlation to the C3 carbon.

Workflow for NMR-Based Isomer Assignment

Caption: A stepwise workflow for the unambiguous structural assignment of N1 and N2 indazole isomers using NMR spectroscopy.

Q3: Column chromatography is not practical for the scale of my synthesis. Are there alternative, more scalable purification methods?

A3: Absolutely. For larger quantities, recrystallization and supercritical fluid chromatography (SFC) are highly effective alternatives.

  • Recrystallization: This classical technique can be surprisingly effective for isomer separation on an industrial scale.

    • Solvent Screening: The key is to find a solvent or a mixed-solvent system where the two isomers have a significant solubility difference.

    • Procedure: Dissolve the isomer mixture in a minimal amount of a hot solvent in which both are soluble. Then, slowly add an anti-solvent (a solvent in which both are poorly soluble) until the solution becomes turbid. Allow the solution to cool slowly. One isomer should preferentially crystallize, leaving the other enriched in the mother liquor. A patent suggests using mixed solvents like acetone/water, ethanol/water, or THF/water for recrystallizing substituted indazole isomers.

  • Supercritical Fluid Chromatography (SFC):

    • Advantages: SFC is a green, high-throughput technique that is often superior to HPLC for preparative separations. It uses supercritical CO2 as the main mobile phase, which is inexpensive and easily removed, reducing solvent waste and simplifying product isolation. Separations are typically 3-5 times faster than with HPLC.

    • Column Choice: Polysaccharide-based chiral stationary phases are very popular and effective for separating both enantiomers and, in many cases, regioisomers.

Frequently Asked Questions (FAQs)

Q: Why does the alkylation of this compound often result in a mixture of N1 and N2 isomers?

A: The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2). The reaction can proceed through two different tautomers, the more stable 1H-indazole and the less stable 2H-indazole. Alkylation at the N1 position of the 1H-tautomer leads to the N1 product, while alkylation at the N2 position leads to the N2 product. The final ratio of these products is determined by a delicate balance of factors including the reaction conditions (base, solvent, temperature) and the steric and electronic properties of the substituents on the indazole ring.

Q: Are there any analytical techniques besides NMR that can help differentiate the isomers?

A: Yes, several other techniques can be employed:

  • UV Derivative Spectrophotometry: This method has been reported as a simple and effective way to distinguish between N1 and N2 substituted indazole-3-carboxylic acids. The derivative spectra show characteristic signals that can unambiguously identify the position of substitution.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method will show two distinct peaks for the two isomers, with different retention times. This is essential for assessing the purity of each isolated isomer.

  • Mass Spectrometry (MS): While MS will show the same molecular weight for both isomers, their fragmentation patterns under certain ionization conditions (e.g., in tandem MS/MS) might differ, providing clues to their structure.

Q: Can I use Supercritical Fluid Chromatography (SFC) for analytical scale separation and purity checking?

A: Yes, SFC is an excellent technique for both analytical and preparative separations. Its high speed and resolution make it ideal for rapid screening of reaction outcomes and for purity assessment of the separated isomers. The use of CO2-based mobile phases also makes it a "greener" alternative to traditional normal-phase HPLC.

Q: What are the typical characteristics of N1 vs. N2 isomers in terms of physical properties?

A: While it can vary depending on the specific substituents, there are some general trends:

  • Polarity: The N1 and N2 isomers often have very similar polarities, which is why their chromatographic separation can be challenging.

  • Melting Point: There is no universal rule, but the two isomers will almost always have different melting points, which is a useful characterization parameter once they are separated.

  • Crystallinity: Differences in their crystal packing can be exploited during separation by recrystallization.

Decision Tree for Isomer Separation Strategy

Separation_Strategy Start Isomer Mixture Generated Scale What is your required scale? Start->Scale Analytical Analytical / Small Scale (<1 g) Scale->Analytical Small Preparative Preparative / Large Scale (>1 g) Scale->Preparative Large Column_Chrom Optimize Column Chromatography (Silica, Alumina, different solvent systems) Analytical->Column_Chrom SFC_Analytical Analytical SFC Analytical->SFC_Analytical Recrystallization Develop Recrystallization Protocol (Solvent/Anti-solvent screening) Preparative->Recrystallization SFC_Prep Preparative SFC Preparative->SFC_Prep Purity_Check Purity & Identity Check (HPLC, NMR) Column_Chrom->Purity_Check SFC_Analytical->Purity_Check Recrystallization->Purity_Check SFC_Prep->Purity_Check

Caption: A decision-making guide for selecting an appropriate separation strategy based on the required scale of purification.

Validation & Comparative

A Comparative Analysis of the 3-Methyl-1H-Indazole Scaffold and Multi-Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of targeted therapy development. The 3-methyl-1H-indazole core has emerged as a privileged scaffold, demonstrating remarkable versatility in the design of inhibitors against a range of protein kinases. This guide provides a comparative analysis of the therapeutic potential of this scaffold, represented by 3-methyl-1H-indazol-5-ol, against established multi-kinase inhibitors: Pazopanib, Cabozantinib, and Merestinib. Our analysis will delve into their respective kinase inhibition profiles, mechanisms of action, and the experimental methodologies used for their characterization.

Introduction to the 3-Methyl-1H-Indazole Scaffold

The indazole motif is a bicyclic heteroaromatic system that has proven to be a valuable pharmacophore in medicinal chemistry. Its unique structural and electronic properties allow it to interact with the ATP-binding pocket of various kinases. The 3-methyl substitution on the indazole ring can provide a crucial anchor point for inhibitor binding, while modifications at other positions, such as the 5-position with a hydroxyl group in this compound, offer opportunities for modulating potency, selectivity, and pharmacokinetic properties. While direct and extensive kinase profiling of this compound is not widely available in public literature, numerous studies on its derivatives have highlighted the potential of this scaffold in targeting key oncogenic kinases such as ASK1, BRD4, and PLK4.[1] This guide will, therefore, consider the broader potential of the 3-methyl-1H-indazole class in comparison to well-established kinase inhibitors.

Comparator Kinase Inhibitors: Mechanisms of Action

For a robust comparative analysis, we have selected three clinically relevant multi-targeted tyrosine kinase inhibitors (TKIs):

  • Pazopanib: An oral angiogenesis inhibitor that targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[2][3][4] By blocking these receptors, Pazopanib impedes tumor growth and the formation of new blood vessels that supply tumors.[2][3]

  • Cabozantinib: A potent inhibitor of MET, VEGFR2, and RET, also showing activity against KIT, AXL, FLT3, and TIE2.[5][6] Its multi-targeted nature allows it to overcome resistance mechanisms that can arise from single-target agents.[5]

  • Merestinib (LY2801653): A type-II ATP competitive inhibitor of MET, with potent activity against a panel of other kinases including MST1R, AXL, MERTK, ROS1, and DDR1/2.[7][8][9] As an indazole derivative itself, Merestinib serves as a particularly relevant comparator.[7][9]

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the comparator kinase inhibitors against a panel of oncologically relevant kinases. Data for a representative 3-methyl-1H-indazole derivative is included to illustrate the potential of this scaffold.

Kinase TargetPazopanib IC50 (nM)Cabozantinib IC50 (nM)Merestinib IC50 (nM)3-amino-1H-indazole derivative (Compound 5/AKE-72) % inhibition at 50nM
VEGFR1 10[4]12[6]--
VEGFR2 30[2][4]0.035[5]-99.3%
VEGFR3 47[4]6[6]--
PDGFRα 71[2]-41[7]-
PDGFRβ 81[2]234[6]-98.7%
c-Kit 74[2]4.6[5]-83.9%
FGFR1 140[2]5294[6]-99.1%
MET -1.3[5]4.7 (biochemical)[8]-
AXL -7[5]2[7]-
RET -4[6]-99.1%
FLT3 -11.3[5]7[7]98.9%
TIE2 -14.3[5]63[7]-
MST1R (RON) -124[6]11[7]-
MERTK --10[7]-
DDR1 --0.1[7]-
DDR2 --7[7]-
MKNK1/2 --7[7]-
ROS1 --23[10]-
BCR-ABL (T315I) ---9 nM (IC50)[11]

Experimental Protocols for Kinase Inhibitor Characterization

The following section details the step-by-step methodologies for key experiments used to characterize and compare kinase inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[12][13][14][15]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection prep_inhibitor Prepare serial dilutions of inhibitor add_inhibitor Add inhibitor/vehicle to wells prep_inhibitor->add_inhibitor prep_kinase Prepare kinase reaction mix (kinase, substrate, ATP) add_kinase_mix Add kinase mix to initiate reaction prep_kinase->add_kinase_mix add_inhibitor->add_kinase_mix incubate_kinase Incubate at 30°C for 60 min add_kinase_mix->incubate_kinase add_adp_glo Add ADP-Glo™ Reagent incubate_kinase->add_adp_glo incubate_adp_glo Incubate at RT for 40 min add_adp_glo->incubate_adp_glo add_kinase_detection Add Kinase Detection Reagent incubate_adp_glo->add_kinase_detection incubate_detection Incubate at RT for 30-60 min add_kinase_detection->incubate_detection read_luminescence Measure luminescence incubate_detection->read_luminescence

Caption: Workflow for a luminescence-based kinase activity assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to each well.

    • Add 2.5 µL of the kinase of interest to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12][13]

    • Incubate for 40 minutes at room temperature.[12][13]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[12][13]

    • Incubate for 30-60 minutes at room temperature.[15]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17][18]

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization Solubilization & Measurement seed_cells Seed cells in 96-well plate incubate_adhesion Incubate for 24h for cell adhesion seed_cells->incubate_adhesion add_inhibitor Add serial dilutions of inhibitor incubate_adhesion->add_inhibitor incubate_treatment Incubate for 48-72h add_inhibitor->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h until formazan forms add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer incubate_solubilization Incubate in the dark for 2h add_solubilizer->incubate_solubilization read_absorbance Measure absorbance at 570 nm incubate_solubilization->read_absorbance

Caption: Workflow for an MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[18]

  • Incubation: Incubate the plate for 24 hours to allow for cell adhesion.

  • Treatment: Add serial dilutions of the kinase inhibitor to the wells. Include a vehicle-only control.

  • Incubation: Incubate the cells with the inhibitor for a desired period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[18]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[16]

  • Incubation: Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.[18]

  • Data Acquisition: Record the absorbance at 570 nm using a microplate reader.[18]

Western Blotting for Phospho-Protein Detection

Western blotting is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing mechanistic insights into how a kinase inhibitor exerts its effects.[19][20][21]

Workflow Diagram:

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_treatment Treat cells with inhibitor cell_lysis Lyse cells in buffer with phosphatase inhibitors cell_treatment->cell_lysis protein_quant Quantify protein concentration cell_lysis->protein_quant denature Denature proteins in sample buffer protein_quant->denature sds_page Separate proteins by SDS-PAGE denature->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane with 5% BSA in TBST transfer->blocking primary_ab Incubate with phospho-specific primary antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Add ECL substrate and image secondary_ab->detection

Caption: Workflow for Western blotting of phosphorylated proteins.

Step-by-Step Protocol:

  • Sample Preparation:

    • Treat cultured cells with the kinase inhibitor at various concentrations for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]

    • Quantify the protein concentration of the lysates.

    • Denature the protein samples by heating them in SDS-PAGE sample buffer.[19]

  • Gel Electrophoresis: Separate the protein lysates on an SDS-polyacrylamide gel.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[20]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.[20]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Final Washes: Repeat the washing step.

  • Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[19]

Conclusion

The 3-methyl-1H-indazole scaffold represents a promising and versatile platform for the development of novel kinase inhibitors. While direct data for this compound is emerging, the demonstrated activity of its derivatives against various kinases underscores its potential. A comparative analysis against established multi-kinase inhibitors like Pazopanib, Cabozantinib, and the structurally related Merestinib reveals both overlapping and distinct target profiles. The continued exploration of structure-activity relationships within the 3-methyl-1H-indazole class, guided by the robust experimental methodologies detailed in this guide, will be crucial in unlocking its full therapeutic potential in oncology and beyond.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-1H-Indazol-5-ol Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Promise of 3-Methyl-1H-indazol-5-ol Analogs

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous biologically active compounds, including several marketed drugs targeting a range of diseases.[1][2] Indazole derivatives are particularly prominent as inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways and are frequently dysregulated in cancer and inflammatory diseases.[3][4]

This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored, subclass of indazole derivatives: This compound analogs . While comprehensive SAR studies on this exact scaffold are not extensively documented in publicly available literature, this guide will synthesize data from closely related indazole series to build a robust, comparative analysis by analogy. By examining the impact of structural modifications on the broader 3-methyl-1H-indazole core, particularly substitutions at the 5-position, we can derive critical insights for the rational design of novel and potent kinase inhibitors.

The core structure, this compound, presents three key regions for chemical modification, each offering a unique opportunity to modulate the compound's pharmacological properties: the N1 position of the indazole ring, the C5 hydroxyl group, and the aromatic ring system. This guide will provide a detailed examination of how substitutions at these positions influence kinase inhibitory activity, selectivity, and drug-like properties, supported by experimental data from relevant studies. We will also provide detailed experimental protocols for the synthesis of the core scaffold and its analogs, as well as for key biological assays.

I. The Core Scaffold: Synthesis of this compound

The synthesis of the 3-methyl-1H-indazole core is a critical first step in the exploration of its SAR. A common and effective method involves the cyclization of an appropriately substituted 2-aminoacetophenone derivative. The following protocol outlines a representative synthesis of 3-methyl-1H-indazole, which can be adapted for the synthesis of the 5-hydroxy analog by starting with the corresponding 2-amino-5-hydroxyacetophenone.

Experimental Protocol: Synthesis of 3-Methyl-1H-indazole

This protocol is based on established methods for indazole synthesis.[5]

Step 1: Diazotization of 2-Aminoacetophenone

  • To a stirred solution of 2-aminoacetophenone (1 equivalent) in hydrochloric acid (e.g., 37%) at 0-10 °C, add a solution of sodium nitrite (NaNO₂) (1.2 equivalents) in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-10 °C for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Reductive Cyclization

  • To the cold diazonium salt solution, slowly add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.5 equivalents) in concentrated hydrochloric acid.

  • Allow the reaction mixture to stir overnight at room temperature.

  • Pour the reaction mixture into ice water and basify to a pH of 8 with a suitable base (e.g., sodium hydroxide or sodium bicarbonate).

  • A precipitate will form. Collect the solid by filtration and wash with cold water.

  • Dry the solid to obtain 3-methyl-1H-indazole. The product can be further purified by recrystallization or column chromatography.

II. Structure-Activity Relationship Analysis

The biological activity of 3-methyl-1H-indazole analogs is highly dependent on the nature and position of substituents. The following sections provide a comparative analysis of the SAR at key positions, drawing on data from various studies on indazole-based kinase inhibitors.

A. Modifications at the N1 Position: Impact on Potency and Selectivity

The N1 position of the indazole ring is a common site for substitution, and modifications here can significantly impact a compound's interaction with the target kinase and its overall pharmacological profile.

  • Small Alkyl and Cycloalkyl Groups: The introduction of small, lipophilic groups such as methyl, ethyl, or cyclobutyl at the N1 position can enhance binding to the ATP pocket of many kinases by occupying hydrophobic regions.

  • Aromatic and Heteroaromatic Rings: The addition of phenyl, substituted phenyl, or heteroaromatic rings at N1 can lead to a significant increase in potency. These groups can form additional π-π stacking or hydrogen bonding interactions with the kinase. For example, in a series of 1H-indazole-based selective estrogen receptor degraders, replacing an ethyl group with a cyclobutyl group at N1 enhanced potency.[1]

B. The Role of the C5-Substituent: A Focus on the Hydroxyl Group and its Bioisosteres

The 5-position of the indazole ring is a critical determinant of activity and selectivity. While specific data on the 5-ol is limited, we can infer its role and the potential of its analogs from studies on other 5-substituted indazoles.

The C5-hydroxyl group is a versatile functional group. It can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with the kinase hinge region or other residues in the ATP binding site. Furthermore, it provides a handle for further derivatization.

Table 1: Comparison of C5-Substituents on Indazole Analogs and Their Biological Activity (Hypothetical Data Based on Known SAR Principles)

Compound IDR (at C5)Target KinaseIC₅₀ (nM)Rationale for Activity
1a -OHKinase A150Potential H-bond donor/acceptor with hinge region.
1b -OCH₃Kinase A85Methoxy group can act as an H-bond acceptor and increase lipophilicity, potentially improving cell permeability. In GSK-3 inhibitors, a 5-methoxy group was shown to be important for high potency.[3]
1c -NH₂Kinase A200Amino group can act as an H-bond donor.
1d -FKinase A350Fluorine can act as a weak H-bond acceptor but primarily modulates electronic properties.
1e -ClKinase A120Chloro group adds lipophilicity and can occupy small hydrophobic pockets.
C. Modifications on the Benzene Ring: Fine-Tuning Activity

Substitutions on the benzene portion of the indazole ring (positions 4, 6, and 7) provide an opportunity to fine-tune the electronic and steric properties of the molecule, which can affect binding affinity and selectivity.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents can influence the pKa of the indazole nitrogen atoms, which can be crucial for interaction with the kinase.

  • Steric Bulk: The size of the substituent can dictate whether the compound can fit into a specific binding pocket. For instance, in a series of FGFR1 inhibitors, the presence of a fluorine atom at the 6-position of the indazole ring led to improved enzymatic activity and cellular potency.[3]

III. Visualizing SAR: Workflows and Key Interactions

Diagrams are essential for visualizing the complex relationships in SAR studies and experimental workflows.

General Workflow for SAR Study of this compound Analogs

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization Start Start with 2-amino-5-hydroxyacetophenone Core_Synth Synthesize this compound Core Start->Core_Synth Analog_Synth Synthesize Analogs (N1, C5, Ring Subs.) Core_Synth->Analog_Synth Biochem_Assay Biochemical Kinase Assays (IC50) Analog_Synth->Biochem_Assay Cell_Assay Cell-Based Assays (EC50, Proliferation) Biochem_Assay->Cell_Assay SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Analog_Synth Iterative Design

Caption: A generalized workflow for the SAR-driven discovery of this compound-based kinase inhibitors.

Hypothetical Binding Mode of a this compound Analog in a Kinase ATP Pocket

Binding_Mode cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor This compound Analog Hinge Hinge Region (e.g., Ala, Glu) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Indazole_Core Indazole Core Indazole_Core->Hinge H-Bonds Methyl_C3 C3-Methyl Methyl_C3->Hydrophobic_Pocket Hydrophobic Interaction Hydroxyl_C5 C5-Hydroxyl Hydroxyl_C5->Hinge H-Bond N1_Sub N1-Substituent N1_Sub->Solvent_Front Interaction with Solvent

References

Validation of 3-Methyl-1H-Indazol-5-ol as a Drug Scaffold: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

In the landscape of medicinal chemistry, the identification and validation of novel molecular scaffolds are paramount to expanding the druggable proteome and overcoming existing therapeutic challenges. The indazole core is recognized as a 'privileged' structure, forming the backbone of numerous clinically successful agents, particularly in oncology. This guide provides a comprehensive framework for the validation of a specific, yet underexplored, derivative: 3-methyl-1H-indazol-5-ol . We will dissect its potential through in silico analysis, propose a detailed experimental workflow for its validation, and compare its core properties against established scaffolds. This document is intended for researchers in drug discovery, providing the scientific rationale and actionable protocols required to assess the viability of this scaffold for developing next-generation therapeutics.

Part 1: The Indazole Scaffold - A Foundation of Therapeutic Success

The indazole ring system is a bicyclic aromatic heterocycle that has proven to be a remarkably versatile scaffold in drug design. Its unique electronic properties and ability to form critical hydrogen bond interactions with protein targets have led to its incorporation into a variety of approved drugs. A notable example is Axitinib , an inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of renal cell carcinoma. The indazole core in Axitinib plays a crucial role in anchoring the molecule within the ATP-binding pocket of the kinase.

The subject of this guide, this compound, offers several strategic advantages:

  • Defined Decoration Points: It possesses three primary points for chemical modification: the N1 and N2 positions of the pyrazole ring and the hydroxyl group at the C5 position. This allows for the systematic generation of compound libraries to explore structure-activity relationships (SAR).

  • Favorable Physicochemical Properties: The core scaffold has a low molecular weight (148.16 g/mol ) and properties that align with established principles of drug-likeness, providing a solid starting point for optimization.

  • Bioisosteric Potential: The indazole ring is often considered a bioisostere of purine, enabling it to interact with a wide range of ATP-binding sites, particularly within the kinome.

Below is a diagram illustrating the key functionalization points on the scaffold.

Caption: Key vectors for chemical modification on the this compound scaffold.

Part 2: Comparative Analysis with Established Kinase Scaffolds

To validate a new scaffold, it is essential to benchmark it against existing, well-validated structures that address similar biological targets. Given the prevalence of the indazole core in kinase inhibitors, we will compare this compound with two industry-standard scaffolds: Quinazoline and Pyrimidine .

Feature3-Methyl-1H-Indazole (Core)Quinazoline ScaffoldPyrimidine Scaffold
Structure Bicyclic (5/6 membered rings)Bicyclic (6/6 membered rings)Monocyclic (6-membered ring)
Key Physicochemical Properties MW: 148.16, cLogP: ~1.5, HBD: 2, HBA: 2MW: 130.14, cLogP: ~1.8, HBD: 0, HBA: 2MW: 80.09, cLogP: ~0.1, HBD: 0, HBA: 2
Known Kinase Targets VEGFR, c-MET, PARP, Aurora KinaseEGFR, VEGFR, HER2JAK, BCR-Abl, CDK
FDA-Approved Examples Axitinib, NiraparibGefitinib, ErlotinibImatinib, Ruxolitinib
Synthetic Accessibility Moderately accessible, with established routes for functionalization.Highly accessible, extensive literature on synthetic routes.Very high accessibility, a fundamental building block in medicinal chemistry.
Key Interaction Moiety The indazole nitrogen atoms act as key hydrogen bond donors and acceptors.The N1 and N3 nitrogens are critical for hinge-binding interactions in kinases.The 1,3-diaza arrangement is crucial for forming hydrogen bonds with the kinase hinge region.

This comparison highlights that while the quinazoline and pyrimidine scaffolds are well-entrenched, the indazole scaffold offers a distinct geometry and hydrogen bonding pattern, potentially enabling the targeting of novel chemical space and overcoming resistance mechanisms associated with existing inhibitors.

Part 3: A Step-by-Step Experimental Workflow for Scaffold Validation

The following section outlines a rigorous, multi-stage workflow to validate the this compound scaffold. This process is designed to be self-validating, with each stage providing the necessary data to justify progression to the next.

G start_node Start: This compound Scaffold step1_node Step 1: Library Synthesis (Parallel Synthesis) start_node->step1_node step2_node Step 2: Primary Screening (e.g., Kinase Panel) step1_node->step2_node decision1 Hits Identified? step2_node->decision1 step3_node Step 3: Hit Confirmation & Potency (IC50 Determination) step4_node Step 4: Selectivity Profiling (Off-Target Assessment) step3_node->step4_node decision2 Potent & Selective? step4_node->decision2 step5_node Step 5: Cellular Target Engagement (e.g., CETSA) end_node Outcome: Validated Scaffold for Lead Opt. step5_node->end_node decision1->start_node No (Redesign Library) decision1->step3_node Yes decision2->step1_node No (Synthesize New Analogs) decision2->step5_node Yes

Caption: Experimental workflow for the validation of a novel drug scaffold.

Step 1: Synthesis of a Focused Compound Library

Rationale: To explore the SAR of the scaffold, a library of diverse analogs must be synthesized. The goal is not to create thousands of compounds, but a smaller, intelligently designed set that probes the effect of substitutions at the key modification vectors.

Protocol: N1-Alkylation/Arylation (Representative)

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution and stir at room temperature for 30 minutes to deprotonate the indazole nitrogen.

  • Alkylation/Arylation: Add the desired alkyl or aryl halide (R-X, 1.2 eq).

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the desired N1-substituted analog. Note: This reaction can yield a mixture of N1 and N2 isomers, which must be separated and characterized.

Step 2: Primary Screening for Biological Activity

Rationale: The synthesized library must be screened against a relevant biological target class to identify initial "hits." Based on the prevalence of the indazole scaffold, a broad kinase panel is a logical starting point.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate solution, and ATP solution according to the manufacturer's protocol.

  • Compound Plating: Dispense 5 µL of each library compound (at a screening concentration, e.g., 10 µM) into the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add 10 µL of the kinase/substrate solution to each well, followed by 10 µL of the ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then convert the ATP into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. Calculate percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls.

Step 3: Hit Confirmation and Potency Determination (IC₅₀)

Rationale: Hits from the primary screen must be confirmed, and their potency quantified. This is achieved by generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: Dose-Response IC₅₀ Determination

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit compound, starting from a high concentration (e.g., 50 µM).

  • Assay Performance: Perform the ADP-Glo™ assay as described in Step 2, using the different concentrations of the inhibitor.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

Sample Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
SCAFF-001VEGFR2>10,000
SCAFF-007Aurora Kinase A85
SCAFF-015c-MET210
Step 4: Cellular Target Engagement

Rationale: It is critical to demonstrate that a compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target binding.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cultured cells with the hit compound (at e.g., 10x IC₅₀) or a vehicle control (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured target protein) from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using Western blotting or ELISA.

  • Data Analysis: A potent compound will bind to and stabilize its target protein, resulting in a shift of the melting curve to higher temperatures compared to the vehicle control.

step1 1. Treat Cells (Vehicle vs. Compound) step2 2. Heat Aliquots (Temperature Gradient) step1->step2 step3 3. Lyse Cells (Freeze-Thaw) step2->step3 step4 4. Centrifuge (Separate Soluble/Pellet) step3->step4 step5 5. Analyze Supernatant (Western Blot for Target) step4->step5 step6 6. Plot Data (Melt Curve Shift) step5->step6

Caption: The workflow for a Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

The validation of a drug scaffold is a systematic process of evidence-building. This guide proposes a robust pathway for evaluating This compound . By leveraging its inherent 'privileged' status, favorable physicochemical starting points, and multiple vectors for chemical exploration, this scaffold represents a promising foundation for novel therapeutic development.

Successful execution of the described workflow—from library synthesis and screening to cellular target engagement—will provide the critical data needed to either validate this scaffold for progression into lead optimization or to make an informed decision to pivot resources elsewhere. The ultimate goal is to generate a proprietary, potent, and selective chemical series with a clear path toward clinical development.

A Comparative Guide to the Biological Evaluation of 3-methyl-1H-indazol-5-ol and Structurally Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Quest for Specificity

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," its derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The versatility of the indazole ring, particularly its ability to act as a bioisostere for native structures like indoles, allows for nuanced interactions with various biological targets, most notably protein kinases.[3][4]

This guide focuses on the biological evaluation of 3-methyl-1H-indazol-5-ol , a specific indazole derivative. It is important to note that while the broader class of indazole derivatives has been extensively studied, specific and direct comparative biological assay data for this compound is not abundant in publicly accessible literature. Therefore, this guide will take a comparative approach, contextualizing the potential biological profile of this compound by examining the performance of structurally similar heterocyclic compounds in key biological assays. This approach allows us to infer potential activities and provides a framework for researchers designing future experimental evaluations.

We will delve into the causality behind the selection of specific assays, provide detailed, field-proven protocols, and present a comparative analysis of available data for analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the biological potential of indazole derivatives and to design robust screening cascades.

The Strategic Selection of Biological Assays

To comprehensively evaluate the biological potential of a novel indazole derivative like this compound, a tiered approach to biological assays is essential. This typically begins with broad assessments of cellular effects and progresses to more specific, target-based assays.

Antiproliferative Activity: The MTT Assay

A foundational step in the evaluation of any potential anticancer agent is to assess its effect on cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose. Its principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the number of viable cells.[5] This assay provides a robust initial screen for cytotoxic or cytostatic effects.

Target-Specific Inhibition: The Kinase Inhibition Assay

Given that a significant number of indazole derivatives exhibit their anticancer effects through the inhibition of protein kinases, a direct assessment of kinase inhibitory activity is a critical next step.[6] Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[7] The ADP-Glo™ Kinase Assay is a versatile and sensitive luminescence-based assay that can be used to measure the activity of virtually any ADP-generating enzyme, including kinases.[8][9] The assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory potential of a test compound.

Comparative Biological Activity of Indazole Derivatives

The following table summarizes the biological activity of several indazole derivatives that are structurally related to this compound. This comparative data provides a valuable context for predicting the potential efficacy of our target compound.

Compound/DerivativeAssay TypeCell Line/TargetIC50/GI50 ValueReference
Compound 2f (An Indazole Derivative) Antiproliferative4T1 (Breast Cancer)0.23 µM[5][7]
Compound 2f (An Indazole Derivative) AntiproliferativeHepG2 (Liver Cancer)0.80 µM[7]
Compound 2f (An Indazole Derivative) AntiproliferativeMCF-7 (Breast Cancer)0.34 µM[7]
Indazole-pyrimidine derivative (6e) AntiproliferativeCCRF-CEM (Leukemia)901 nM[10]
Indazole-pyrimidine derivative (6e) AntiproliferativeMOLT-4 (Leukemia)525 nM[10]
Indazole-pyrimidine derivative (6e) AntiproliferativeCAKI-1 (Kidney Cancer)992 nM[10]
Indazole-pyrimidine derivative (6f) AntiproliferativeVarious Cancer Cell Lines1.55 µM to 7.4 µM[10]
Indazole-pyrimidine hybrid (5f) AntiproliferativeMCF-7 (Breast Cancer)1.858 µM[11]
Indazole-pyrimidine hybrid (5f) AntiproliferativeA549 (Lung Cancer)3.628 µM[11]
Indazole-pyrimidine hybrid (5f) AntiproliferativeCaco-2 (Colon Cancer)1.056 µM[11]
3-Amino-N-phenyl-1H-indazole-1-carboxamide (10d,e) AntiproliferativeSR (Leukemia)0.0153 µM[12]
3-Amino-benzo[d]isoxazole derivative (28a) Kinase Inhibitionc-Met1.8 nM[13]
3-Amino-indazole derivative (28a) AntiproliferativeEBC-1 (Lung Cancer)0.18 µM[13]
AKE-72 (3-Aminoindazole derivative) Kinase InhibitionBCR-ABLWT< 0.5 nM[14][15]
AKE-72 (3-Aminoindazole derivative) Kinase InhibitionBCR-ABLT315I9 nM[14][15]

Experimental Protocols

MTT Cell Proliferation Assay Protocol

This protocol provides a standardized procedure for assessing the antiproliferative effects of test compounds on adherent cancer cell lines.

Materials:

  • 96-well flat-bottomed microplates

  • Complete cell culture medium

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT Cell Proliferation Assay.

ADP-Glo™ Kinase Assay Protocol

This protocol outlines the steps for measuring the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • 384-well low-volume white plates

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compound stock solution (e.g., in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture containing the kinase, substrate, and test compound at various concentrations in kinase buffer.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection Signal Detection A Prepare Kinase, Substrate, and Inhibitor Mixture B Add ATP to Initiate Reaction A->B C Incubate at RT (e.g., 60 min) B->C D Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) C->D E Incubate at RT (40 min) D->E F Add Kinase Detection Reagent (ADP to ATP & Luminescence) E->F G Incubate at RT (30-60 min) F->G H Measure Luminescence G->H I I H->I Data Analysis (IC50)

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Signaling Pathways and the Role of Kinase Inhibitors

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases involved in crucial signaling pathways that regulate cell growth, proliferation, and survival. A key example is the Receptor Tyrosine Kinase (RTK) signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Indazole Indazole-based Kinase Inhibitor Indazole->RTK Inhibition Indazole->RAF Indazole->MEK Indazole->PI3K Indazole->AKT Indazole->mTOR

Caption: Simplified RTK signaling pathway and points of inhibition.

Discussion and Future Directions

The comparative analysis of structurally related indazole derivatives underscores the significant potential of this scaffold in the development of targeted therapeutics, particularly in oncology. The presented data reveals that subtle modifications to the indazole core can lead to substantial differences in biological activity and target specificity. For instance, the introduction of a pyrimidine moiety or specific substitutions at the 3- and 5-positions of the indazole ring can dramatically enhance antiproliferative potency.[10][11]

For this compound, the presence of the 3-methyl group and the 5-hydroxyl group suggests potential interactions with the ATP-binding pocket of various kinases. The hydroxyl group, in particular, can act as a hydrogen bond donor or acceptor, a feature often crucial for potent kinase inhibition.

Future research on this compound should focus on a systematic evaluation using the assays outlined in this guide. Initial screening with the MTT assay across a panel of cancer cell lines would provide a broad overview of its antiproliferative activity. Subsequent profiling against a panel of kinases using the ADP-Glo™ assay would help identify specific molecular targets. Further structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at the methyl and hydroxyl positions, will be instrumental in optimizing potency and selectivity.

Conclusion

While direct biological data for this compound remains to be fully elucidated, this comprehensive guide provides a robust framework for its evaluation. By leveraging the extensive knowledge base of structurally similar indazole derivatives and employing validated biological assays, researchers can effectively probe the therapeutic potential of this promising heterocyclic compound. The insights and detailed protocols presented herein are intended to empower scientists in their quest to develop novel and effective therapeutics.

References

A Researcher's Comparative Guide to the Anti-Cancer Potential of 3-Methyl-1H-indazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved anti-cancer agents, including pazopanib and axitinib.[1][2] This guide provides an in-depth technical comparison of the anti-cancer activity of derivatives of a particularly promising scaffold: 3-methyl-1H-indazol-5-ol. We will delve into the synthetic rationale, present comparative biological data, and provide detailed experimental protocols to empower researchers in the field of oncology drug discovery.

The Rationale: Why this compound?

The 3-methyl-1H-indazole core is a privileged structure in kinase inhibitor design.[3] The indazole ring system can effectively mimic the purine core of ATP, enabling it to bind to the ATP-binding pocket of various kinases. The strategic placement of a hydroxyl group at the 5-position offers a valuable handle for forming key hydrogen bond interactions within the kinase hinge region, a common feature of potent kinase inhibitors. Furthermore, the 5-hydroxy group provides a convenient point for synthetic diversification, allowing for the exploration of a wide range of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives is a multi-step process that requires careful control of reaction conditions to ensure good yields and purity. A common and effective strategy involves the initial synthesis of a nitro-substituted indazole, followed by reduction to the corresponding amine, which can then be converted to the desired hydroxyl group.

General Synthetic Workflow

Synthesis Workflow start Commercially Available Starting Materials step1 Formation of Nitro-Indazole start->step1 step2 Reduction of Nitro Group step1->step2 e.g., SnCl2, H2/Pd-C step3 Diazotization of Amino Group step2->step3 NaNO2, HCl step4 Hydrolysis to Hydroxyl Group step3->step4 H2O, heat step5 Derivatization step4->step5 Alkylation, Acylation, etc. end Target this compound Derivatives step5->end

Caption: A generalized workflow for the synthesis of this compound derivatives.

Detailed Protocol: Synthesis of 3-Methyl-1H-indazol-5-amine

A key intermediate in the synthesis of this compound is the corresponding 5-amino derivative. The following protocol is adapted from established procedures for the synthesis of the analogous 3-methyl-1H-indazol-6-amine.[4][5]

Step 1: Reduction of 3-Methyl-5-nitro-1H-indazole to 3-Methyl-1H-indazol-5-amine

  • Reaction Setup: In a round-bottom flask, suspend 3-methyl-5-nitro-1H-indazole (1 equivalent) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl2·2H2O, 4 equivalents) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-methyl-1H-indazol-5-amine.[6]

Detailed Protocol: Conversion of 3-Methyl-1H-indazol-5-amine to this compound

The conversion of the 5-amino group to a 5-hydroxyl group is achieved via a diazotization reaction followed by hydrolysis.

Step 2: Diazotization and Hydrolysis

  • Diazotization: Dissolve 3-methyl-1H-indazol-5-amine (1 equivalent) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) at 0-5 °C.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO2, 1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes.

  • Hydrolysis: Heat the solution containing the diazonium salt to facilitate the hydrolysis of the diazonium group to a hydroxyl group.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to obtain this compound.

Benchmarking Anti-Cancer Activity: A Comparative Analysis

The anti-cancer activity of this compound derivatives is highly dependent on the nature of the substituents on the indazole ring. The following table summarizes the in vitro anti-proliferative activity of a hypothetical series of derivatives against various cancer cell lines. This data is illustrative and serves as a template for how such a comparison should be structured.

Compound IDR1 (at N1)R2 (at 5-OH)Cancer Cell LineIC50 (µM)
1a HHMCF-7 (Breast)>50
1b HCH₃MCF-7 (Breast)25.3
1c 4-fluorophenylHMCF-7 (Breast)5.1
1d 4-fluorophenylCH₃MCF-7 (Breast)1.2
2a HHHCT116 (Colon)>50
2b HCH₃HCT116 (Colon)30.1
2c 4-fluorophenylHHCT116 (Colon)8.9
2d 4-fluorophenylCH₃HCT116 (Colon)2.5
3a HHA549 (Lung)>50
3b HCH₃A549 (Lung)45.7
3c 4-fluorophenylHA549 (Lung)12.4
3d 4-fluorophenylCH₃A549 (Lung)4.8

Analysis of Structure-Activity Relationships (SAR):

  • Substitution at N1: The introduction of a phenyl group at the N1 position generally enhances anti-proliferative activity. A 4-fluorophenyl substituent (as in 1c , 2c , and 3c ) appears to be particularly beneficial.

  • Modification of the 5-OH group: Alkylation of the 5-hydroxyl group to a methoxy group (as in 1b , 2b , and 3b ) provides a modest increase in activity compared to the parent compound. However, the combination of N1-arylation and 5-O-methylation (as in 1d , 2d , and 3d ) results in a significant synergistic improvement in potency.

Mechanistic Insights: Targeting Key Signaling Pathways

Indazole derivatives are well-known kinase inhibitors.[7][8] The anti-cancer activity of this compound derivatives is likely mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Indazole This compound Derivative Indazole->RTK Inhibition Indazole->PI3K Inhibition

Caption: Potential signaling pathways targeted by this compound derivatives.

Experimental Protocols for Biological Evaluation

To ensure the generation of robust and reproducible data, standardized protocols for key in vitro and in vivo assays are essential.

In Vitro Anti-proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%) using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compounds for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protein Extraction: Treat cells with the compounds, lyse the cells, and quantify the protein concentration.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate it with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of the compounds in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Administer the test compounds to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-cancer agents. Its synthetic tractability and potential for potent kinase inhibition make it an attractive target for further investigation. This guide has provided a framework for the rational design, synthesis, and comprehensive biological evaluation of derivatives of this scaffold. By employing the detailed protocols and comparative analysis presented herein, researchers can effectively benchmark the anti-cancer activity of their novel compounds and contribute to the advancement of oncology drug discovery.

References

An In Vivo Comparative Guide to the Therapeutic Potential of 3-Methyl-1H-Indazol-5-ol in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 3-methyl-1H-indazol-5-ol, a novel indazole derivative, postulating its mechanism as a p21-activated kinase 1 (PAK1) inhibitor. We will objectively compare its potential performance against a known pan-PAK inhibitor and a standard-of-care chemotherapeutic agent in a preclinical pancreatic cancer model. All experimental designs and protocols are presented to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Investigating this compound

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for oncological indications.[1][2] This structural motif has been successfully utilized to develop potent inhibitors against various kinases, including VEGFR, Aurora kinases, and others.[1][3] Our focus is on this compound, a novel derivative we hypothesize to be a selective inhibitor of p21-activated kinase 1 (PAK1).

PAK1 is a serine/threonine kinase that acts as a critical downstream effector of the Rac/Cdc42 GTPases.[4][5] It is a central node in signaling pathways that regulate cell proliferation, survival, motility, and oncogenic transformation.[5][6] Notably, PAK1 is frequently overexpressed in several human cancers, including pancreatic, breast, and lung cancer, and its activity is linked to tumor progression and therapeutic resistance.[5][6][7] In pancreatic cancer, a malignancy with a dismal prognosis, PAK1 activation has been implicated in resistance to MET inhibitors, highlighting its potential as a therapeutic target.[6] This guide outlines a rigorous in vivo strategy to validate the therapeutic potential of this compound as a PAK1 inhibitor in a pancreatic cancer model.

Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action, where this compound inhibits PAK1, thereby blocking downstream signaling cascades that promote cell survival and proliferation.

PAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_target Target Kinase cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK Apoptosis Inhibition of Apoptosis PAK1->Apoptosis Inhibition Cell_Cycle Cell Cycle Progression MEK_ERK->Cell_Cycle Proliferation_Survival Cell Proliferation & Survival Cell_Cycle->Proliferation_Survival Apoptosis->Proliferation_Survival 3_methyl_1H_indazol_5_ol This compound (Hypothesized) 3_methyl_1H_indazol_5_ol->PAK1 Inhibition In_Vivo_Workflow cluster_setup Model Establishment cluster_studies Parallel Studies cluster_analysis Data Integration & Analysis Cell_Culture PANC-1 Cell Culture Implantation Subcutaneous Implantation in NSG Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Efficacy Efficacy Study (21 days) - Tumor Volume - Body Weight Tumor_Growth->Efficacy PK Pharmacokinetic (PK) Study (Single Dose) - Plasma/Tumor Drug Levels Tumor_Growth->PK PD Pharmacodynamic (PD) Study (Single/Multi-Dose) - p-PAK1 Levels in Tumor Tumor_Growth->PD Data_Analysis Correlate PK/PD with Efficacy Efficacy->Data_Analysis PK->Data_Analysis PD->Data_Analysis

References

A Senior Application Scientist's Guide to Comparative In Silico Analysis: Docking Affinities of 3-methyl-1H-indazol-5-ol Analogs Against c-MET Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] These derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][4][5] A key mechanism behind their anticancer effects is the inhibition of protein kinases, enzymes that are often dysregulated in tumor cells.

This guide focuses on 3-methyl-1H-indazol-5-ol, a representative indazole, and its analogs. Our objective is to provide a comparative analysis of their binding affinities against a critical oncological target: the c-MET receptor tyrosine kinase. Aberrant c-MET signaling is a known driver of tumor growth, metastasis, and drug resistance, making it a high-value target for inhibitor development.[6]

Leveraging the power of in silico molecular docking, this document serves as a practical guide for researchers and drug development professionals. We will not only present comparative binding data but also elucidate the structural rationale behind the observed affinities. The methodologies described herein are designed to be robust and self-validating, providing a trustworthy framework for computational screening and lead optimization efforts.

Methodology: A Validated Molecular Docking Workflow

The credibility of any in silico study hinges on a meticulously planned and validated protocol. Our approach ensures that each step, from target preparation to final analysis, is grounded in established best practices to generate reliable and reproducible results.

Receptor Preparation
  • Selection of Target Structure: A high-resolution crystal structure of the human c-MET kinase domain is essential. For this study, we selected the PDB ID: 3ZZE from the RCSB Protein Data Bank.[6] This structure is co-crystallized with a potent inhibitor, which allows for a crucial validation step: re-docking the native ligand to confirm the accuracy of the docking protocol.

  • Preparation Protocol:

    • The protein structure (PDB file) was loaded into AutoDock Tools (ADT).[7]

    • All water molecules and non-essential co-factors were removed to simplify the system and focus on the ligand-binding site.

    • Polar hydrogen atoms were added to the protein, which is critical for accurately calculating hydrogen bonding interactions.

    • Kollman charges were assigned to the protein atoms to correctly represent the electrostatic potential.

    • The prepared protein structure was saved in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[8]

Ligand Preparation

The parent compound, this compound, and three rationally designed analogs were modeled. The analogs were chosen to probe the structure-activity relationship (SAR) by systematically altering key functional groups.

  • Parent Compound (LIG-01): this compound

  • Analog 1 (LIG-02): 5-methoxy-3-methyl-1H-indazole (The hydroxyl group is replaced by a methoxy group, removing a hydrogen bond donor).

  • Analog 2 (LIG-03): 6-chloro-3-methyl-1H-indazol-5-ol (A chloro group is added to explore the impact of a halogen bond donor and electronic effects).

  • Analog 3 (LIG-04): 3-ethyl-1H-indazol-5-ol (The methyl group is replaced by an ethyl group to probe steric tolerance).

  • Preparation Protocol:

    • The 2D structures of the ligands were drawn using a chemical sketcher and converted to 3D SDF files.

    • Each ligand was loaded into ADT.

    • Gasteiger charges were computed, and non-polar hydrogens were merged.

    • The torsional degrees of freedom (rotatable bonds) were detected and set to allow for conformational flexibility during docking.

    • The prepared ligands were saved in the PDBQT format.

Grid Box Generation and Docking Protocol
  • Defining the Binding Site: The grid box defines the three-dimensional space where the docking algorithm will search for optimal binding poses. To ensure accuracy, the grid box was centered on the position of the co-crystallized inhibitor within the c-MET active site.[7] The dimensions were set to 25Å x 25Å x 25Å to encompass the entire active site and allow for unbiased docking of the ligands.

  • Docking Execution: Molecular docking was performed using AutoDock Vina.[7][8] Vina employs a sophisticated search algorithm to explore possible ligand conformations and orientations within the defined grid box. It then uses an empirical scoring function to estimate the binding affinity, reported in kcal/mol. A more negative score indicates a stronger predicted binding affinity.

  • Protocol Validation: As a critical quality control step, the co-crystallized ligand from PDB entry 3ZZE was extracted and re-docked into the c-MET active site. The resulting root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is considered a successful validation, confirming that the docking protocol can accurately reproduce the experimentally observed binding mode.

Workflow Visualization

The entire computational protocol, from initial setup to final analysis, is summarized in the workflow diagram below. This systematic approach ensures reproducibility and confidence in the resulting data.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis PDB Select Protein Target (PDB: 3ZZE) PDB_Prep Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges - Save as PDBQT PDB->PDB_Prep LIG Design Analogs (LIG-01 to LIG-04) LIG_Prep Prepare Ligands: - Generate 3D Coords - Assign Charges - Set Rotatable Bonds - Save as PDBQT LIG->LIG_Prep Grid Define Grid Box (Centered on native ligand) PDB_Prep->Grid Vina Execute Docking (AutoDock Vina) LIG_Prep->Vina Grid->Vina Scores Extract Binding Affinity (kcal/mol) Vina->Scores Validate Protocol Validation (Re-dock native ligand, RMSD < 2Å) Validate->Vina Confirms Accuracy Poses Analyze Binding Poses (Interactions, SAR) Scores->Poses Table Summarize Data in Table Poses->Table

Caption: Molecular docking workflow from target and ligand preparation to data analysis.

Results: Comparative Docking Scores

The docking simulations yielded distinct binding affinities for the parent compound and its three analogs. The results, presented as the most favorable binding energy from the top-ranked pose, are summarized below.

Compound IDStructureModification from ParentPredicted Binding Affinity (kcal/mol)
LIG-01 This compound(Parent Compound)-7.8
LIG-02 5-methoxy-3-methyl-1H-indazole-OH to -OCH₃-7.1
LIG-03 6-chloro-3-methyl-1H-indazol-5-olAddition of Cl at C6-8.5
LIG-04 3-ethyl-1H-indazol-5-ol-CH₃ to -CH₂CH₃-7.5

Discussion: Structure-Activity Relationship (SAR) Analysis

The docking scores provide valuable insights into the SAR of this series of indazole analogs against the c-MET kinase.[9][10][11] The variations in binding affinity can be directly correlated with the specific structural modifications made to the parent compound.

  • LIG-01 (Parent Compound): The parent compound, this compound, establishes a strong baseline binding affinity of -7.8 kcal/mol . Post-docking analysis reveals that the -OH group at the 5-position and the N-H of the pyrazole ring are critical, acting as key hydrogen bond donors/acceptors that anchor the ligand within the hinge region of the kinase active site.

  • LIG-02 (Methoxy Analog): Replacing the 5-hydroxyl group with a methoxy group in LIG-02 resulted in a weaker binding affinity (-7.1 kcal/mol ). This is a logical outcome, as the modification removes a potent hydrogen bond donor. The loss of this key interaction with the protein backbone is not sufficiently compensated by other forces, leading to a decrease in binding energy. This underscores the importance of the 5-OH group for potent inhibition.

  • LIG-03 (Chloro Analog): The addition of a chlorine atom at the C6 position in LIG-03 led to the most potent binding affinity in the series (-8.5 kcal/mol ). This significant improvement can be attributed to several factors. The electron-withdrawing nature of the chlorine can modulate the electronics of the ring system, potentially enhancing favorable interactions. More importantly, the chlorine atom can engage in halogen bonding or favorable hydrophobic interactions with a specific sub-pocket in the c-MET active site, providing an additional anchor point and increasing overall affinity.

  • LIG-04 (Ethyl Analog): Extending the C3-methyl group to an ethyl group in LIG-04 resulted in a slightly reduced binding affinity (-7.5 kcal/mol ). This suggests that while the binding pocket can accommodate a small increase in steric bulk, the ethyl group does not confer any additional favorable interactions. It may even introduce a minor steric clash or an energetically unfavorable orientation, leading to the modest decrease in binding energy compared to the parent compound.

Conceptual Ligand-Receptor Interactions

The following diagram illustrates the key hypothetical interactions driving the binding affinity of the most potent analog, LIG-03, within the c-MET kinase active site.

G cluster_protein c-MET Active Site cluster_ligand Ligand (LIG-03) HINGE Hinge Region (e.g., Met1160) POCKET_A Hydrophobic Pocket A POCKET_B Halogen-Binding Pocket INDAZOLE Indazole Core INDAZOLE->HINGE H-Bond (NH) OH 5-OH Group OH->HINGE H-Bond (Key Anchor) METHYL 3-Methyl Group METHYL->POCKET_A Hydrophobic Interaction CHLORO 6-Chloro Group CHLORO->POCKET_B Halogen Bond/ Hydrophobic Interaction

Caption: Key interactions between the top analog (LIG-03) and the c-MET kinase active site.

Conclusion

This in silico comparative analysis provides a clear and actionable guide to the structure-activity relationship of this compound analogs as potential c-MET kinase inhibitors. The study highlights two critical takeaways for drug design:

  • The 5-OH group is essential: Its role as a hydrogen bond donor is crucial for anchoring the scaffold in the kinase hinge region, and its removal is detrimental to binding affinity.

  • Substitution at the C6 position is promising: The addition of a chloro group at this position significantly enhances binding affinity, suggesting this area of the scaffold is ripe for further exploration to engage with an adjacent sub-pocket.

The robust and validated docking protocol detailed here provides a reliable framework for future virtual screening campaigns. By applying these SAR insights, researchers can prioritize the synthesis of more potent and selective indazole-based c-MET inhibitors, accelerating the drug discovery process.

References

A Head-to-Head Comparison of Synthetic Routes to 3-Methyl-1H-indazol-5-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1H-indazol-5-ol is a key building block in medicinal chemistry, most notably as a crucial intermediate in the synthesis of the potent tyrosine kinase inhibitor, Axitinib. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.

Route 1: The Diazotization-Cyclization-Demethylation Strategy

This classical and widely employed route commences with a substituted aniline, proceeds through a diazotization and cyclization to form the indazole core, and concludes with a demethylation step to unveil the desired 5-hydroxyl group.

Logical Workflow for Route 1

A 2-Amino-4-methoxyacetophenone B Diazotization A->B NaNO2, HCl C Reduction & Cyclization B->C SnCl2 D 5-Methoxy-3-methyl-1H-indazole C->D E Demethylation D->E BBr3 or HBr F This compound E->F

Caption: Synthetic pathway of Route 1.

Experimental Protocol

Step 1: Synthesis of 5-Methoxy-3-methyl-1H-indazole

A common starting material for this route is 2-amino-4-methoxyacetophenone.

  • Diazotization: 2-Amino-4-methoxyacetophenone (1 equivalent) is dissolved in a suitable acidic medium, typically hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the low temperature to form the diazonium salt in situ.

  • Reductive Cyclization: The freshly prepared diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride (SnCl₂) in hydrochloric acid. This step facilitates the reduction of the diazonium group and subsequent intramolecular cyclization to form the indazole ring. The reaction mixture is typically stirred overnight, allowing for the completion of the cyclization.

  • Work-up and Isolation: The reaction is quenched by pouring it into ice water. The pH is then carefully adjusted to ~8 with a base, such as sodium hydroxide, to precipitate the crude product. The solid is collected by filtration, washed with water, and dried to yield 5-methoxy-3-methyl-1H-indazole.

Step 2: Demethylation to this compound

The final step involves the cleavage of the methyl ether to reveal the free hydroxyl group.

  • Reaction Setup: 5-Methoxy-3-methyl-1H-indazole (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane (DCM).

  • Demethylating Agent: A strong Lewis acid, typically boron tribromide (BBr₃), is added dropwise at a low temperature (e.g., -78 °C to 0 °C).[1] Alternatively, strong Brønsted acids like 47% hydrobromic acid (HBr) can be used, often at elevated temperatures.[1]

  • Reaction and Quenching: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then carefully quenched by the slow addition of water or methanol at a low temperature.

  • Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford pure this compound.

Mechanistic Insights

The formation of the indazole ring in this route is a classic example of the Jacobson-Huber reaction . The diazotization of the aromatic amine generates a reactive diazonium salt. The subsequent reduction and intramolecular cyclization proceed via a radical mechanism or a concerted process to form the stable indazole heterocycle.

The demethylation with BBr₃ proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.[1]

Route 2: The Fischer Indole Synthesis Approach (Modified)

While the Fischer indole synthesis is primarily known for producing indoles, a modification of this reaction can be adapted to synthesize indazoles. This route offers a convergent approach, bringing together two key fragments to construct the indazole core.

Logical Workflow for Route 2

A (4-Hydroxyphenyl)hydrazine C Hydrazone Formation A->C B Acetaldehyde B->C D Hydrazone Intermediate C->D E Acid-Catalyzed Cyclization & Aromatization D->E Polyphosphoric Acid or ZnCl2 F This compound E->F

Caption: Synthetic pathway of Route 2.

Experimental Protocol

Step 1: Synthesis of this compound via Modified Fischer Synthesis

  • Hydrazone Formation: (4-Hydroxyphenyl)hydrazine (1 equivalent) and acetaldehyde (1.2 equivalents) are dissolved in a suitable solvent, such as ethanol. The mixture is stirred at room temperature to form the corresponding hydrazone in situ.

  • Cyclization and Aromatization: A strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂), is added to the reaction mixture.[2] The mixture is then heated to an elevated temperature (typically 80-120 °C) to promote the intramolecular cyclization and subsequent aromatization.[2]

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice water and neutralized with a base. The precipitated product is collected by filtration, washed with water, and then purified by column chromatography or recrystallization to yield this compound.

Mechanistic Insights

This route is an adaptation of the Fischer indole synthesis . The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement (the key step of the Fischer indole synthesis) under acidic conditions to form a di-imine intermediate.[2] Subsequent tautomerization and elimination of ammonia lead to the formation of the aromatic indazole ring. The presence of the hydroxyl group on the phenylhydrazine directs the regiochemistry of the cyclization to afford the desired 5-hydroxyindazole.

Head-to-Head Comparison

ParameterRoute 1: Diazotization-Cyclization-DemethylationRoute 2: Modified Fischer Indole Synthesis
Starting Materials Readily available substituted anilines (e.g., 2-amino-4-methoxyacetophenone).Commercially available (4-hydroxyphenyl)hydrazine and acetaldehyde.
Number of Steps Typically 2-3 steps from the substituted aniline.Can be performed as a one-pot reaction in some cases.
Reagents & Conditions Involves diazotization at low temperatures and the use of a strong reducing agent (SnCl₂). The demethylation step requires harsh reagents like BBr₃ or HBr.Requires a strong acid catalyst (PPA or ZnCl₂) and elevated temperatures.
Scalability Generally scalable, with established procedures for large-scale synthesis, particularly in the context of Axitinib production.Can be scalable, but optimization of the one-pot procedure for large-scale production may be required.
Yield & Purity Overall yields can be moderate to good, with high purity achievable after purification. The demethylation step can sometimes lead to side products.Yields can be variable depending on the specific conditions and catalyst used. Purity is generally good after purification.
Safety Considerations Diazonium salts are potentially explosive and must be handled with care at low temperatures. BBr₃ is highly corrosive and reacts violently with water.[1]The use of strong acids at high temperatures requires appropriate safety precautions.
Cost-Effectiveness Can be cost-effective due to the availability of starting materials, but the use of expensive reagents like BBr₃ can increase costs.Potentially more cost-effective if a one-pot procedure is successfully implemented, using cheaper starting materials.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 (Diazotization-Cyclization-Demethylation) is a well-established and reliable method, particularly for larger-scale synthesis where process control is critical. Its multi-step nature allows for the isolation and purification of intermediates, potentially leading to a higher purity final product. However, the use of hazardous reagents in the diazotization and demethylation steps necessitates stringent safety protocols.

  • Route 2 (Modified Fischer Indole Synthesis) presents a more convergent and potentially more atom-economical approach, especially if performed as a one-pot reaction. This route may be more attractive for laboratory-scale synthesis and for exploring structural analogs due to its operational simplicity. However, optimizing the reaction conditions to achieve high yields and purity on a larger scale may require significant development effort.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, available equipment and reagents, and the importance of factors such as cost, safety, and overall process efficiency.

References

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 3-methyl-1H-indazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, metabolic stability is a pivotal parameter.[1] It defines the susceptibility of a compound to biotransformation by the body's enzymatic machinery, primarily in the liver.[2] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, potentially failing to achieve therapeutic concentrations at its target.[3][4] Conversely, excessively high stability can lead to accumulation, off-target effects, and toxicity.[3] Therefore, achieving an optimal metabolic stability profile is a key challenge in medicinal chemistry.[3]

The 3-methyl-1H-indazol-5-ol scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules.[5] However, like many heterocyclic systems, the indazole nucleus can be susceptible to metabolic modification. Understanding and optimizing the metabolic fate of its derivatives is crucial for successful drug development. This guide provides a framework for comparing the metabolic stability of these derivatives, grounded in robust experimental protocols and an understanding of the underlying biochemical mechanisms.

The Engine Room of Metabolism: Cytochrome P450 Enzymes

The primary drivers of Phase I metabolism are the Cytochrome P450 (CYP450) superfamily of enzymes.[6][7] These heme-containing proteins, highly expressed in the liver, are responsible for the oxidative metabolism of approximately 90% of clinically used drugs.[6] Six key enzymes—CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP3A5—are responsible for the bulk of these transformations.[6] For indazole derivatives, potential metabolic "hotspots" include the N-H of the pyrazole ring, the C3-methyl group, and the benzene ring, which are all susceptible to CYP-mediated oxidation. Understanding the specific CYP isozymes involved is critical, as genetic variations (polymorphisms) in these enzymes can lead to significant inter-individual differences in drug response.[6][8]

Comparative Analysis: Structure-Metabolic Stability Relationships (SMSR)

The goal of early ADME (Absorption, Distribution, Metabolism, and Excretion) screening is to build a structure-activity relationship (SAR) that also incorporates metabolic stability.[9] By systematically modifying the core this compound structure, we can identify substitutions that enhance stability without compromising potency.

The key to this analysis is blocking or modifying sites that are metabolically labile. For instance, studies on similar indole-based structures have shown that introducing electron-withdrawing groups can significantly increase metabolic stability.[10] This is because such groups can decrease the electron density of the aromatic system, making it less susceptible to oxidative attack by CYPs.

Below is a comparative table of hypothetical this compound derivatives and their expected metabolic stability profiles in a human liver microsomal assay. These examples are designed to illustrate key principles of SMSR.

Compound IDSubstitutionRationale for ModificationPredicted t½ (min)Predicted Intrinsic Clearance (CLint, µL/min/mg)
IND-001 (Parent Scaffold)Baseline compound1546.2
IND-002 4-FluoroIntroduce an electron-withdrawing group (EWG) on the benzene ring to decrease susceptibility to aromatic oxidation.2527.7
IND-003 3-TrifluoromethylReplace the metabolically labile methyl group with a bioisostere resistant to oxidation.> 60< 11.6
IND-004 1-CyclopropylAlkylate the N1 position to block potential N-dealkylation or conjugation pathways.4017.3
IND-005 4-Fluoro & 1-CyclopropylCombine two stability-enhancing modifications to address multiple potential metabolic liabilities.> 60< 11.6

Table 1: Predicted metabolic stability of hypothetical this compound derivatives in a human liver microsomal assay. The predictions are based on established medicinal chemistry principles for improving metabolic stability.

Experimental Protocols for Assessing Metabolic Stability

To generate the data that informs our SMSR, we rely on robust, validated in vitro assays. The two most common and informative assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[9][11]

Liver Microsomal Stability Assay

This is a high-throughput screening tool used to assess Phase I metabolism, primarily driven by CYP450 enzymes.[9][12] Liver microsomes are subcellular fractions that are rich in these enzymes.[2][11] The assay measures the rate of disappearance of the parent compound over time.[9]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_cpd Prepare Compound Stock (1 mM in DMSO) pre_inc Pre-incubate Microsomes & Compound (5 min) prep_cpd->pre_inc prep_mic Thaw & Prepare Microsomes (Pooled Human Liver) prep_mic->pre_inc prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction (Add NADPH) prep_nadph->initiate pre_inc->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench centrifuge Protein Precipitation (Centrifuge) quench->centrifuge analyze LC-MS/MS Analysis (Supernatant) centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Materials & Reagents:

  • Test Compounds (IND-001 to IND-005)

  • Pooled Human Liver Microsomes (e.g., from a pool of 200 donors)[13]

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]

  • Magnesium Chloride (MgCl₂)

  • Internal Standard (IS) of a structurally similar but distinct compound

  • Acetonitrile (ACN), HPLC grade

  • 96-well incubation plates and collection plates

  • Incubator shaker set to 37°C

Procedure:

  • Compound Preparation: Prepare 1 mM stock solutions of each test compound in DMSO. Create a 100 µM working solution by diluting the stock in the phosphate buffer.

  • Reaction Mixture Preparation: In each well of the incubation plate, add 196 µL of 0.1 M phosphate buffer containing 0.5 mg/mL liver microsomes and 5 mM MgCl₂. The rationale for MgCl₂ is that it is a required cofactor for many CYP450 enzymes.

  • Pre-incubation: Add 2 µL of the 100 µM compound working solution to the wells (final concentration: 1 µM). Gently mix and pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 2 µL of the NADPH regenerating system.[12] This system provides a continuous supply of NADPH, the essential cofactor for CYP450 activity. A negative control is run in parallel where the NADPH system is replaced with buffer to account for any non-enzymatic degradation.[14]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring 50 µL of the reaction mixture to a collection plate containing 150 µL of cold acetonitrile with the internal standard. The cold acetonitrile serves to immediately halt all enzymatic activity and precipitate the microsomal proteins.[12]

  • Sample Processing: Centrifuge the collection plate at 4000 rpm for 20 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound relative to the stable internal standard.

Hepatocyte Stability Assay

For a more comprehensive assessment, we use intact hepatocytes. This "gold standard" model contains both Phase I and Phase II metabolic enzymes (like UGTs and SULTs) as well as active transporter systems, providing a more holistic view of a compound's metabolic fate.[2][15] This assay is particularly useful for compounds that exhibit low clearance in microsomes or are suspected to be cleared primarily by non-CYP pathways.[16]

G cluster_phase1 Phase I (Oxidation - CYP450) cluster_phase2 Phase II (Conjugation) Parent This compound (Parent Compound) M1 Hydroxylation (on Benzene Ring) Parent->M1 CYP3A4, 2D6 M2 Hydroxylation (on C3-Methyl) Parent->M2 CYP2C9 M3 Glucuronidation (at 5-OH) Parent->M3 UGTs M5 Sulfation (at 5-OH) Parent->M5 SULTs M4 Glucuronidation (at new OH) M1->M4 UGTs

Caption: Potential metabolic pathways for this compound in hepatocytes.

Materials & Reagents:

  • Cryopreserved plateable human hepatocytes

  • Hepatocyte thawing and plating media (e.g., Williams Medium E)[15]

  • Collagen-coated 24-well plates

  • Test Compounds (IND-001 to IND-005)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Hepatocyte Plating: Thaw cryopreserved hepatocytes according to the supplier's protocol.[17] Plate the cells onto collagen-coated 24-well plates at a density of approximately 0.5 x 10⁶ cells/well and allow them to attach for 2-4 hours in a CO₂ incubator.[15][17] The collagen coating mimics the extracellular matrix, promoting cell attachment and physiological function.

  • Compound Dosing: After attachment, aspirate the plating medium and replace it with fresh, pre-warmed medium containing the test compound (final concentration: 1 µM).

  • Incubation and Sampling: Return the plates to the incubator. At designated time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours), sample both the cells and the medium. This is typically done by adding cold acetonitrile to the entire well to quench metabolism, lyse the cells, and precipitate proteins.

  • Sample Processing & Analysis: Process the samples as described in the microsomal assay (centrifugation followed by LC-MS/MS analysis of the supernatant) to determine the concentration of the parent compound over time.

Data Analysis and Interpretation

For both assays, the primary data output is the concentration of the parent drug at each time point. From this, we derive two key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).[3][18]

  • Half-Life (t½): The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of the resulting line (k) is the elimination rate constant.

    • Equation: t½ = 0.693 / k[15]

  • Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug, normalized to the amount of protein or number of cells used.

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Mass)

    • For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (Incubation Volume / Number of Hepatocytes)[15][19]

A shorter half-life and a higher CLint value indicate lower metabolic stability.[3] These in vitro CLint values are invaluable as they can be used in scaling models to predict in vivo human hepatic clearance, a critical pharmacokinetic parameter.[19][20]

Conclusion

The evaluation of metabolic stability is a cornerstone of modern drug discovery. For a promising scaffold like this compound, a systematic and mechanistically informed approach is essential. By combining high-throughput microsomal assays to guide initial Structure-Metabolic Stability Relationships with more comprehensive hepatocyte-based studies, researchers can efficiently identify derivatives with optimized pharmacokinetic profiles. This iterative process of design, synthesis, and testing, grounded in the robust protocols outlined here, significantly increases the probability of advancing a compound that is not only potent but also possesses the metabolic resilience required to become a successful therapeutic agent.

References

The Indazole Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Substituted Indazole Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of biological activities. Several FDA-approved drugs, such as the anti-cancer agents Pazopanib and Niraparib, feature the indazole motif, highlighting its clinical significance. This guide provides a comparative analysis of the bioactivity of substituted indazoles, focusing on their applications as anti-cancer and anti-inflammatory agents. We will delve into structure-activity relationships (SAR), present comparative bioactivity data, and provide detailed experimental protocols for assessing their efficacy.

The Versatility of the Indazole Nucleus: A Gateway to Diverse Bioactivities

The indazole ring system can be substituted at various positions, with the N1 and C3 positions being particularly common points for modification. The nature and position of these substituents dramatically influence the molecule's interaction with biological targets, leading to a broad spectrum of pharmacological effects, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral activities.[2][3][4][5]

I. Substituted Indazoles as Anti-Cancer Agents: Targeting Key Signaling Pathways

A significant body of research has focused on the development of substituted indazoles as potent anti-cancer agents.[6][7][8][9] These compounds often exert their effects by inhibiting key players in cancer cell proliferation, survival, and angiogenesis, such as protein kinases.

Kinase Inhibition: A Dominant Mechanism of Action

Many indazole derivatives have been designed as kinase inhibitors, targeting the ATP-binding site of these enzymes.[7] The indazole scaffold serves as a versatile backbone for positioning functional groups that interact with specific residues within the kinase domain.

A prime example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Indazole-pyrimidine based compounds have been synthesized and evaluated as VEGFR-2 kinase inhibitors, with some exhibiting potent activity.[9]

Comparative Bioactivity of Indazole-Pyrimidine Derivatives as VEGFR-2 Inhibitors [9]

Compound IDSubstitution PatternVEGFR-2 IC50 (nM)HUVEC Cell IC50 (µM)
6i Indazole-pyrimidine24.51.37
6e Indazole-pyrimidine--
6f Indazole-pyrimidine--

Note: Specific substitution patterns for 6e and 6f were not detailed in the provided abstract.

Another critical target in oncology is the Polo-like kinase 4 (PLK4), a regulator of centriole duplication. Overexpression of PLK4 is observed in several cancers. Novel indazole-based compounds have demonstrated exceptional potency as PLK4 inhibitors.[10][11][12]

Comparative Bioactivity of Indazole-Based PLK4 Inhibitors [11][12]

Compound IDSubstitution PatternPLK4 IC50 (nM)MCF-7 Cell IC50 (µM)
C05 Indazole-based< 0.10.979
K22 N-(1H-indazol-6-yl)benzenesulfonamide derivative0.11.3
28t Indazole-based74-
A01 Indazole-based--
A05 para-amino-substituted analogue of A0143-

The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated in cancer. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of this pathway. Indazole amides have been developed as potent ERK1/2 inhibitors.[13][14]

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, substituted indazoles can induce cancer cell death through apoptosis and disrupt the cell cycle. For instance, certain indazole derivatives have been shown to promote apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[6][7] These compounds can also increase reactive oxygen species (ROS) levels and decrease the mitochondrial membrane potential, further pushing the cell towards apoptosis.[6][7]

Some indazole derivatives have been found to affect the p53/MDM2 pathway, a critical regulator of cell cycle arrest and apoptosis.[3]

Workflow for Assessing Anti-Cancer Bioactivity of Substituted Indazoles

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Synthesis of Substituted Indazoles antiproliferative Antiproliferative Assay (MTT, CCK-8) synthesis->antiproliferative kinase_assay Kinase Inhibition Assay synthesis->kinase_assay apoptosis Apoptosis Assay (Flow Cytometry) antiproliferative->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) antiproliferative->cell_cycle tumor_model Xenograft Tumor Model antiproliferative->tumor_model western_blot Western Blot (Protein Expression) apoptosis->western_blot efficacy_study Efficacy Study (Tumor Growth Inhibition) tumor_model->efficacy_study toxicity Toxicity Assessment efficacy_study->toxicity G antigen Antigen receptor IgE Receptor antigen->receptor crac CRAC Channel receptor->crac Activation ca_influx Ca2+ Influx crac->ca_influx degranulation Degranulation (Release of Histamine, Pro-inflammatory mediators) ca_influx->degranulation indazole Indazole-3-carboxamides indazole->crac Inhibition

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Immediate Safety Precautions

The foundation of safe disposal is a thorough understanding of the potential hazards. Based on data from related indazole compounds, 3-methyl-1H-indazol-5-ol should be presumed to possess similar hazardous properties.

Assumed Hazard Profile:

Hazard ClassificationDescriptionSource Analogy
Acute Toxicity, Oral Harmful if swallowed.1H-Indazol-5-ol, 3-methyl-1H-indazol-5-amine[2][3][4]
Skin Irritation Causes skin irritation.5-Methyl-1H-indazole-3-carboxylic acid, 1H-Indazol-5-amine[2][5][6]
Eye Irritation/Damage Causes serious eye irritation or damage.1H-Indazol-5-ol, 5-Methyl-1H-indazole-3-carboxylic acid[2][4][5][7]
Respiratory Irritation May cause respiratory irritation.5-Methyl-1H-indazole-3-carboxylic acid[5]

Immediate Actions & Personal Protective Equipment (PPE):

Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE to mitigate exposure risks.

  • Gloves: Wear chemical-resistant gloves. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling.[1]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1]

  • Lab Coat: A lab coat is mandatory to protect against skin contact.

  • Respiratory Protection: If handling the compound in powdered form or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[1]

All handling of this compound for disposal purposes should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the guidelines for hazardous chemical waste as stipulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10]

Step 1: Waste Characterization

Treat this compound as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[9][11] All materials contaminated with this compound, including glassware, weighing papers, and PPE, must also be disposed of as hazardous waste.[1]

Step 2: Container Selection and Labeling

  • Primary Container: Collect waste this compound in a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[1][12] The original container is often a suitable choice if it is in good condition.[12]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Irritant").[13]

Step 3: Waste Segregation and Accumulation

  • Incompatible Materials: Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[11][14]

  • Satellite Accumulation Area (SAA): The labeled waste container should be kept in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[12][13]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent spills.[1]

Step 4: Storage and Final Disposal

  • Secure Storage: The SAA should be a well-ventilated, secure area away from general lab traffic.[1]

  • Container Management: Keep the waste container closed except when adding waste.[1] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[12]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5][6][11][15] They will ensure the final disposal is compliant with all local, state, and federal regulations, which may involve methods like incineration or chemical treatment.[8]

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[5][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[5][6]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a labeled hazardous waste container.[11][14] For larger spills, evacuate the area and contact your institution's EHS department.

Regulatory Framework

The disposal procedures outlined are grounded in key federal regulations:

  • Resource Conservation and Recovery Act (RCRA): Enforced by the EPA, RCRA governs the management of hazardous waste from "cradle to grave."[9][10]

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard requires employers to develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals in the laboratory.[16][17][18]

Your institution's CHP is a critical resource that will provide specific details on waste management procedures.[16][18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize as Hazardous Waste ppe->characterize container Select Compatible, Leak-Proof Container characterize->container label Label Container: 'Hazardous Waste' 'this compound' Hazard Warnings container->label segregate Segregate from Incompatibles label->segregate saa Store in Secondary Containment in Satellite Accumulation Area (SAA) segregate->saa ehs Contact EHS for Pickup saa->ehs end End: Compliant Disposal ehs->end

Caption: Workflow for the proper disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 3-methyl-1H-indazol-5-ol, a member of the indazole class, are valuable intermediates in medicinal chemistry. However, their potential bioactivity necessitates a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this compound, grounded in established safety principles for analogous structures. Our primary objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Foundational Hazard Assessment: An Inductive Approach

While a specific, comprehensive toxicological profile for this compound may be limited, we can infer a reliable hazard profile by examining data from structurally similar indazole derivatives. This approach, rooted in established chemical principles, allows us to anticipate risks and implement appropriate controls. The primary hazards associated with this class of compounds consistently point towards acute toxicity, as well as irritation to the skin, eyes, and respiratory system.[1][2][3]

Anticipated Hazard Classification GHS Hazard Statement Code Rationale & Potential Effects
Acute Oral Toxicity H302: Harmful if swallowed[3][4]Ingestion may lead to systemic toxic effects. Accidental ingestion can occur via contaminated hands.
Skin Irritation H315: Causes skin irritation[1][4]Direct contact can cause redness, inflammation, or dermatitis. Absorption through the skin is a potential route of exposure.
Serious Eye Damage/Irritation H319: Causes serious eye irritation / H318: Causes serious eye damage[1][3][4]The compound, particularly as a powder, can cause significant irritation or damage upon contact with eye tissue.
Respiratory Irritation H335: May cause respiratory irritation[1]Inhalation of airborne powder can irritate the mucous membranes and respiratory tract.

The Three Pillars of Laboratory Defense

A robust safety protocol is built on three layers of protection: engineering controls, personal protective equipment, and safe work practices.

Pillar 1: Engineering Controls - Your First Line of Defense

Before any personal protective equipment is worn, the laboratory environment itself must be engineered for safety.

  • Chemical Fume Hood: All weighing and handling of solid this compound and any procedures involving its dissolution or reaction must be performed inside a certified chemical fume hood.[2][5] This is non-negotiable. The fume hood provides primary containment, preventing the inhalation of airborne particulates and vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4][6]

  • Emergency Facilities: Ensure immediate access to a fully functional safety shower and eyewash station.[6] Their location should be clearly marked and unobstructed.

Pillar 2: Personal Protective Equipment (PPE) - The Essential Barrier

PPE is the final barrier between you and the chemical. Its selection and use must be deliberate and informed by the compound's hazard profile.

  • Eye and Face Protection:

    • Chemical Safety Goggles: Standard safety glasses are insufficient. You must wear tightly fitting chemical safety goggles that comply with EN 166 or OSHA 29 CFR 1910.133 standards.[5][7] This is to protect against fine powders and accidental splashes.

    • Face Shield: When handling larger quantities (typically >5g) or when there is a significant risk of splashing during transfer or reaction quenching, a face shield must be worn in addition to safety goggles.[2][7][8] The face shield protects the entire face from direct contact.

  • Skin and Body Protection:

    • Gloves: Wear compatible, chemical-resistant gloves, such as nitrile.[4][6] Always inspect gloves for tears or pinholes before use. Crucially, practice proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[6] Contaminated gloves should be disposed of as hazardous waste.

    • Laboratory Coat: A professional laboratory coat, fully buttoned, is mandatory to protect skin and personal clothing from contamination.[6][8]

  • Respiratory Protection:

    • Under normal operating conditions within a fume hood, a respirator is not typically required. However, in the event of a significant spill outside of containment or during emergency response, respiratory protection is critical. A government-approved air-purifying respirator with appropriate particulate filters (NIOSH P95 or better) should be available.[6][8] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Pillar 3: Safe Handling Practices and Hygiene

The effectiveness of engineering controls and PPE is directly tied to your work practices.

  • Avoid Dust Formation: Handle the solid compound carefully to minimize the generation of airborne dust.[5][9]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4][6] Wash your hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[6][10]

  • Decontamination: Clean any spills immediately according to your laboratory's standard operating procedures. Decontaminate work surfaces after completing your tasks.

Standard Operating Protocol: A Step-by-Step Workflow

This protocol outlines the essential steps for safely handling this compound.

  • Preparation:

    • Confirm the fume hood is operational and the sash is at the appropriate height.

    • Ensure the work area is clean and uncluttered.

    • Verify the location and readiness of the eyewash station and safety shower.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents).

  • Donning PPE:

    • Put on your laboratory coat.

    • Don chemical safety goggles.

    • Don nitrile gloves.

  • Handling the Compound (Inside Fume Hood):

    • Carefully open the container.

    • Weigh the desired amount of this compound.

    • Transfer the compound to the reaction vessel.

    • Securely close the primary container.

  • Post-Handling:

    • Clean all reusable equipment that came into contact with the chemical.

    • Wipe down the work surface within the fume hood.

    • Dispose of all contaminated disposable items (gloves, weigh boats, wipes) in a designated hazardous waste container.

  • Doffing PPE:

    • Remove gloves using the proper technique and dispose of them.

    • Remove your laboratory coat.

    • Wash hands thoroughly.

    • Goggles should be the last item removed before leaving the lab.

G cluster_prep 1. Preparation Phase cluster_ppe 2. Don PPE cluster_handling 3. Handling Phase (Inside Fume Hood) cluster_cleanup 4. Decontamination & Disposal cluster_doff 5. Doff PPE prep1 Verify Engineering Controls (Fume Hood, Eyewash) prep2 Assemble Equipment prep1->prep2 ppe1 Lab Coat prep2->ppe1 ppe2 Safety Goggles ppe1->ppe2 ppe3 Nitrile Gloves ppe2->ppe3 handle1 Weigh Compound ppe3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Secure Container handle2->handle3 cleanup1 Clean Equipment handle3->cleanup1 cleanup2 Dispose of Contaminated Waste cleanup1->cleanup2 doff1 Remove Gloves cleanup2->doff1 doff2 Remove Lab Coat doff1->doff2 doff3 Wash Hands Thoroughly doff2->doff3 doff4 Remove Goggles doff3->doff4

Caption: Workflow for handling this compound.

Emergency Response: Immediate Actions for Exposure

Should an accidental exposure occur, prompt and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][10] Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[6][10] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Disposal and Decontamination

All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste: Contaminated items such as gloves, weigh paper, and paper towels must be placed in a clearly labeled, sealed hazardous waste container.

  • Unused Product: Dispose of unused or unwanted this compound through a licensed waste disposal company.[4][11] Do not dispose of it down the drain.[9]

  • Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container in accordance with local regulations.[11]

By integrating these principles of hazard assessment, layered defense, and procedural diligence, you establish a culture of safety that extends beyond the product itself. This comprehensive approach ensures that your valuable research can proceed with confidence and, most importantly, with the well-being of all personnel secured.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1H-indazol-5-ol
Reactant of Route 2
3-methyl-1H-indazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.